3-(Trifluoromethyl)thiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88281. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURCOWZQJIUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239539 | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-00-8 | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 937-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophenol, a versatile chemical intermediate with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and its role in the development of self-assembled monolayers, organic semiconductors, and biologically active compounds.
Chemical and Physical Properties
This compound, identified by the CAS number 937-00-8 , is an organofluorine compound featuring a trifluoromethyl group and a thiol functional group attached to a benzene ring.[1][2][3] This unique combination of functional groups imparts distinct properties that make it a valuable reagent in various chemical syntheses.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 937-00-8 | [1][2][3] |
| IUPAC Name | 3-(Trifluoromethyl)benzenethiol | [1][3] |
| Synonyms | 3-Mercaptobenzotrifluoride, m-(Trifluoromethyl)thiophenol | [1] |
| Molecular Formula | C₇H₅F₃S | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)S)C(F)(F)F | [1] |
| InChI Key | SCURCOWZQJIUGR-UHFFFAOYSA-N | [1][2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 62 °C at 11 torr | [5] |
| Density | 1.314 g/cm³ | [5] |
| Refractive Index | 1.4875-1.4925 @ 20 °C | [4] |
| Flash Point | 63 °C | [5] |
| Vapor Pressure | 1.5 ± 0.3 mmHg at 25 °C (Predicted) | [5] |
| LogP | 2.99410 | [5] |
| IR Spectroscopy | Aromatic C-H stretch at 3049 cm⁻¹ | [1] |
Synthesis and Reactivity
Several synthetic routes have been developed for the preparation of this compound. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor.[1]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
A general procedure for the synthesis of trifluoromethyl-substituted thiophenols involves the reaction of a trifluoromethyl-substituted chlorobenzene with a sulfur nucleophile, such as sodium hydrosulfide, in a polar aprotic solvent.[6]
-
Reactants: 3-Chlorobenzotrifluoride, Sodium Hydrosulfide (NaSH)
-
Solvent: N,N-Dimethylacetamide (DMAc)
-
Procedure:
-
In a reaction vessel, dissolve 3-chlorobenzotrifluoride in DMAc.
-
Add sodium hydrosulfide to the solution.
-
Heat the reaction mixture with stirring at a temperature ranging from 50°C to 150°C for 12 to 18 hours.
-
After the reaction is complete, cool the mixture and acidify with dilute sulfuric acid to a pH of 2-5.
-
The product, this compound, is then isolated by distillation.[6]
-
Reactivity: The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the thiophenol moiety.[1] this compound can undergo various chemical transformations, including oxidation to form disulfides, and can serve as a versatile building block in organic synthesis.[1]
Applications in Materials Science
The unique properties of this compound make it a valuable component in the fabrication of advanced materials, particularly in the areas of self-assembled monolayers and organic electronics.[1]
The thiol group of this compound exhibits a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[1] These SAMs can be used to modify the surface properties of materials, enhancing their corrosion resistance and biocompatibility.[1]
Experimental Protocol: Formation of SAMs on Gold
The following is a general protocol for the formation of thiol-based SAMs on a gold substrate, which can be adapted for this compound.[7]
-
Materials: Gold-coated substrate, this compound, 200 proof ethanol, cleaning solution (e.g., piranha solution), nitrogen gas.
-
Procedure:
-
Thoroughly clean the gold substrate.
-
Prepare a dilute solution (e.g., 1 mM) of this compound in ethanol.
-
Immerse the clean gold substrate in the thiol solution.
-
Allow the self-assembly process to proceed for 24-48 hours to ensure a well-ordered monolayer.[7]
-
Remove the substrate from the solution, rinse with ethanol, and dry under a stream of nitrogen.
-
This compound serves as a valuable building block in the synthesis of organic semiconductors.[1] Its electron-withdrawing nature can be utilized to tune the electronic properties of conjugated materials used in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][8] Thiophene-based organic semiconductors are a significant area of research due to their potential in creating flexible and low-cost electronic devices.[8]
Relevance in Drug Development
The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and membrane permeability. Derivatives of this compound have shown promise as antimicrobial and anticancer agents.[1]
While specific signaling pathways for derivatives of this compound are not extensively detailed in the available literature, thiophene-containing compounds are known to exhibit a range of biological activities.[9][10] For instance, some thiophene derivatives have been investigated as inhibitors of various enzymes and modulators of signaling pathways implicated in cancer.
Given the known anticancer activity of some trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives, a hypothetical signaling pathway can be proposed.[9] It is important to note that this is a generalized representation, and the specific molecular targets for derivatives of this compound would require further experimental validation.
This diagram illustrates a common cancer-related signaling pathway, the MAPK/ERK pathway, which is often targeted by anticancer drugs. A hypothetical derivative of this compound could potentially inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of this pro-survival pathway and the induction of apoptosis (programmed cell death).
Safety and Handling
This compound is considered hazardous.[11] It may be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[11]
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for detailed experimental protocols or safety data sheets. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. guidechem.com [guidechem.com]
- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. fishersci.com [fishersci.com]
physicochemical properties of 3-(Trifluoromethyl)thiophenol
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)thiophenol
Introduction
This compound, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound with the chemical formula C7H5F3S.[1][2] It belongs to the class of thiophenols, which are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene ring. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly influences the compound's chemical reactivity and physical properties.[1] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and material science.
Physicochemical Data
The key are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3-(trifluoromethyl)benzenethiol | [1][3][4] |
| CAS Number | 937-00-8 | [1][2][3][4][5] |
| Molecular Formula | C7H5F3S | [1][2][3][4][5] |
| Molecular Weight | 178.17 g/mol | [2][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |
| Boiling Point | 62 °C at 11 torr; 71-72 °C at 20 mmHg | [2][5] |
| Density | 1.314 g/cm³ | [5] |
| Refractive Index | 1.49 (at 20 °C) | [3][5] |
| Flash Point | 63 °C | [5] |
| pKa | 5.74 ± 0.10 (Predicted) | [2] |
| LogP | 2.99 - 3.5 | [1][5] |
| Vapor Pressure | 1.5 ± 0.3 mmHg (at 25 °C, Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents.[1] |
Detailed Property Analysis
Acidity (pKa): The predicted pKa of 5.74 indicates that this compound is a stronger acid than thiophenol (pKa ≈ 6.6).[2] The strong electron-withdrawing nature of the trifluoromethyl group at the meta-position helps to stabilize the thiophenolate anion (C7H4F3S⁻) formed upon deprotonation, thus increasing the acidity of the thiol proton.
Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, is reported to be between 2.99 and 3.5.[1][5] This positive value indicates a preference for nonpolar environments over aqueous ones, which is consistent with its observed insolubility in water and good solubility in organic solvents.[1] The hydrophobic trifluoromethyl group is a major contributor to this characteristic.[1]
Boiling Point and Volatility: The compound has a relatively low boiling point, especially under reduced pressure, indicating moderate volatility.[2][5] The vapor pressure is predicted to be 1.5 mmHg at 25°C.[5]
Reactivity: The thiol group is the primary site of reactivity, capable of undergoing oxidation to form disulfides.[1] The trifluoromethyl group is generally stable but can influence substitution reactions on the aromatic ring.[1] This compound serves as a versatile intermediate in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals.[1][2]
Experimental Protocols
Detailed experimental procedures for the determination of physicochemical properties are typically standardized. Below are general methodologies applicable to a compound like this compound.
1. Determination of Boiling Point (Reduced Pressure):
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at atmospheric pressure, the boiling point is determined under a vacuum.
-
Methodology:
-
A small quantity of the liquid is placed in a distillation flask connected to a vacuum pump and a manometer.
-
The system is evacuated to the desired pressure (e.g., 11 torr).
-
The flask is heated gradually in an oil bath.
-
The temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point at that specific pressure.
-
2. Determination of Density:
-
Principle: Density is the mass per unit volume of a substance.
-
Methodology (using a pycnometer):
-
The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Determination of Refractive Index:
-
Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Methodology (using an Abbe refractometer):
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.
-
4. Determination of pKa (Potentiometric Titration):
-
Principle: The pKa is determined by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.
-
Methodology:
-
A solution of this compound is prepared in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).
-
A calibrated pH electrode is immersed in the solution.
-
A standard solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the point where half of the thiophenol has been neutralized is the pKa.
-
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a liquid chemical sample like this compound.
Caption: Generalized workflow for determining key physicochemical properties.
Applications and Safety
Applications: this compound is a key building block in various fields.[1]
-
Organic Synthesis: It serves as a precursor for synthesizing more complex molecules.[1]
-
Medicinal Chemistry: The trifluoromethyl and thiol groups are important pharmacophores, and derivatives have been explored as potential antimicrobial and anticancer agents.[1]
-
Material Science: It can be used to form self-assembled monolayers (SAMs) on metal surfaces to modify surface properties like corrosion resistance. Its electron-withdrawing nature also makes it a valuable component for organic semiconductors.[1]
Safety Information:
-
Hazards: This compound is classified as an irritant and is associated with a strong stench.[2] It may cause skin, eye, and respiratory irritation.[6][7][8]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8][9] Avoid inhalation of fumes and contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] It is sensitive to air and should be handled accordingly.[7]
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
3-(Trifluoromethyl)thiophenol molecular structure and weight
An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the molecular characteristics, synthesis, and applications of this compound.
Molecular Structure and Properties
This compound, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound featuring a trifluoromethyl group (-CF3) and a thiol group (-SH) attached to a benzene ring at the meta position.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the thiol functionality and the aromatic ring.
Molecular Identifiers and Weight
| Identifier | Value |
| IUPAC Name | 3-(trifluoromethyl)benzenethiol[1][2][3] |
| CAS Number | 937-00-8[1][2][3][4] |
| Molecular Formula | C7H5F3S[1][2][3][4][5][6] |
| Molecular Weight | 178.17 g/mol [6][7] |
| SMILES | C1=CC(=CC(=C1)S)C(F)(F)F[1] |
| InChI Key | SCURCOWZQJIUGR-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The following table summarizes key physicochemical data for this compound.
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid[2][7] |
| Boiling Point | 62 °C at 11 torr[4] |
| 71-72 °C at 20 mmHg[7][8] | |
| 161-163 °C at 1013 hPa[1] | |
| Density | 1.314 g/cm³[4] |
| Refractive Index | 1.4875-1.4925 @ 20°C[2] |
| Flash Point | 63 °C[4] |
| pKa | 5.74 ± 0.10 (Predicted)[7] |
Role in Research and Drug Development
The trifluoromethyl group is a critical functional group in modern medicinal chemistry.[9] Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable properties for drug candidates.[10][11]
This compound serves as a versatile building block and scaffold in drug discovery.[4] Its derivatives have been explored for various therapeutic applications:
-
Antimicrobial Agents: The unique electronic properties imparted by the -CF3 and -SH groups have led to the investigation of its derivatives as potential agents against various bacteria and fungi.[4]
-
Anticancer Agents: Modified forms of this compound have demonstrated potential for inhibiting cancer cell growth.[4]
-
Herbicides: It is used as a reactant in the synthesis of 2-azolyl-4-phenoxypyrimidines, which act as highly active herbicides.[7][10]
Experimental Protocols
This section details common experimental procedures involving this compound.
Synthesis via Nucleophilic Aromatic Substitution
A common method for preparing substituted thiophenols involves the reaction of a halogenated benzene derivative with a sulfur nucleophile, such as sodium hydrosulfide or potassium hydrosulfide. The following is a representative protocol adapted from a general method for substituted thiophenol synthesis.
Materials:
-
3-Chlorobenzotrifluoride (or other suitable 3-halobenzotrifluoride)
-
Sodium hydrosulfide (NaSH)
-
N,N'-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) as solvent
-
Dilute sulfuric acid (H₂SO₄)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a three-necked flask equipped with a condenser and a stirrer, combine 3-chlorobenzotrifluoride (1.0 eq) and sodium hydrosulfide (1.5-2.0 eq).
-
Add N,N'-dimethylacetamide as the solvent.
-
Heat the reaction mixture to 100-150°C and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add dilute sulfuric acid under stirring to acidify the mixture to a pH of 2-5.[5]
-
The product, this compound, can then be isolated and purified by distillation.[5]
Below is a workflow diagram illustrating this synthesis process.
Caption: Synthesis workflow for this compound.
Formation of Self-Assembled Monolayers (SAMs)
Thiols readily form self-assembled monolayers on gold surfaces, a technique widely used in material science and nanotechnology.[4][12] this compound can be used to create functionalized surfaces with tailored properties.
Materials:
-
Clean gold-coated substrate (e.g., gold on silicon or glass)
-
This compound
-
200 proof ethanol (or another suitable solvent like toluene)
-
Clean containers, tweezers, and a sonicator
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 mM) in ethanol.
-
Using clean tweezers, immerse the gold substrate into the thiol solution. Ensure the substrate is fully submerged.
-
To promote the formation of a well-ordered monolayer, it is advisable to backfill the container with an inert gas like dry nitrogen and seal it.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally result in more densely packed and ordered monolayers.[13]
-
After the assembly period, remove the substrate from the solution with tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Sonicate the sample in fresh ethanol for 1-3 minutes to further remove physisorbed material.[13]
-
Perform a final rinse with ethanol and gently dry the substrate under a stream of dry nitrogen gas.
The logical relationship for SAM formation is visualized below.
Caption: Experimental workflow for forming a SAM.
References
- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 2. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buy this compound | 937-00-8 [smolecule.com]
- 5. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
In-Depth Technical Guide: Solubility of 3-(Trifluoromethyl)thiophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)thiophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Core Concepts
This compound (C₇H₅F₃S) is an organosulfur compound featuring a trifluoromethyl group on a thiophenol backbone.[1] Its solubility is primarily dictated by the lipophilic nature of the trifluoromethyl group and the benzene ring, contrasted with the weakly polar thiol group.[1] The general principle of "like dissolves like" is a key predictor of its behavior in various organic solvents.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility Profile | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | The thiol group can engage in hydrogen bonding with protic solvents, and the overall molecule has sufficient polarity to interact favorably.[1] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | The polarity of these solvents is sufficient to dissolve the molecule. For a similar compound, 4-(Trifluoromethyl)thiophenol, solubility in DMF is noted.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent Solubility | These solvents are effective at dissolving compounds with a range of polarities and are particularly good for aromatic compounds.[1] |
| Aromatic | Toluene, Benzene | Likely Soluble | The aromatic ring of the solute interacts favorably with aromatic solvents. |
| Ethers | Diethyl ether | Soluble | The lipophilic character of the trifluoromethyl group contributes to its solubility in less polar ethers.[4] |
| Non-polar | Cyclohexane, Hexane | Likely Soluble | The significant non-polar surface area of the molecule allows for favorable van der Waals interactions with non-polar solvents. |
| Aqueous | Water | Insoluble | The hydrophobic trifluoromethyl group and the benzene ring dominate the molecule's character, leading to poor solvation in water.[1][2] |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is adapted from established procedures for solubility testing.[5]
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., ambient temperature).
Materials:
-
This compound (solid or liquid, depending on purity and temperature)
-
Selected organic solvents (e.g., ethanol, dichloromethane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated pipettes and glassware
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
References
Spectral Data and Experimental Protocols for 3-(Trifluoromethyl)thiophenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Trifluoromethyl)thiophenol (CAS No. 937-00-8), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectral Data Summary
The following tables summarize the key spectral data for this compound, providing a valuable resource for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) is characterized by signals in the aromatic and thiol regions. The aromatic protons appear in the downfield region, typically between δ 7.17 and 7.84 ppm, exhibiting splitting patterns consistent with a meta-substituted benzene ring.[1] The thiol proton (S-H) is expected to appear as a singlet, though its chemical shift can be variable and the peak may be broad.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.17 - 7.84 | m | Ar-H |
| 3.5 - 4.0 (broad s) | s | SH |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the benzene ring and the trifluoromethyl group will have characteristic chemical shifts.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-S |
| Data not available in search results | Ar-C |
| Data not available in search results | Ar-C |
| Data not available in search results | Ar-C |
| Data not available in search results | Ar-C |
| Data not available in search results | C F₃ |
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is a powerful tool for the identification of fluorine-containing compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is reported to be approximately -63 ppm.[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63 | s | CF ₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3049 | Aromatic C-H stretch |
| 2983 | Aliphatic C-H stretch |
| 1573 | Aromatic C-C stretch |
| 1153 | C-N stretch (likely an impurity or misassignment in the source) |
| 1106 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry of this compound (Molecular Formula: C₇H₅F₃S, Molecular Weight: 178.17 g/mol ) provides information about its molecular weight and fragmentation pattern.[2][3]
| m/z | Relative Intensity (%) | Assignment |
| 178 | Data not available | [M]⁺ (Molecular ion) |
| Data not available | Data not available | Fragment ions |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: A range appropriate for trifluoromethyl groups, centered around -60 to -70 ppm.
-
Reference: External or internal reference standard (e.g., CFCl₃ at δ 0 ppm).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
Data Acquisition:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.
-
Final hold: 2-5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.[4]
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained mass spectrum with library spectra for confirmation.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the spectral analysis process.
References
An In-depth Technical Guide to the Synthesis and Discovery of 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophenol, a key building block in medicinal chemistry and material science. It details the discovery and various synthetic routes for this compound, offering in-depth experimental protocols for its preparation. The document also summarizes key quantitative data and explores the applications of this compound, particularly its potential role in drug development.
Introduction
This compound, also known as 3-mercaptobenzotrifluoride, is an aromatic organofluorine compound with the chemical formula C₇H₅F₃S.[1] The presence of both a thiol (-SH) and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the thiol proton and influences the electronic properties of the aromatic ring, which can be strategically utilized in molecular design.[2] This guide will cover the historical context of its discovery, detailed synthetic methodologies, and its applications.
Discovery
While a definitive singular "discovery" of this compound is not prominently documented in readily available historical records, its synthesis and utility are rooted in the broader development of organofluorine chemistry. The synthesis of related compounds, such as 4-(trifluoromethyl)thiophenol, was reported in the latter half of the 20th century, driven by the growing interest in fluorinated analogs of biologically active molecules.[3] The preparation of various thiophenols through methods like the reduction of sulfonyl chlorides has been well-established for over a century, providing the foundational chemistry for the synthesis of this specific trifluoromethyl-substituted analog.[3][4]
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary methods include nucleophilic aromatic substitution, reduction of 3-(trifluoromethyl)benzenesulfonyl chloride, and diazotization of 3-(trifluoromethyl)aniline.
Nucleophilic Aromatic Substitution (SₙAr)
This method typically involves the reaction of a 3-halobenzotrifluoride (e.g., 3-chlorobenzotrifluoride or 1,3-difluorobenzene) with a sulfur nucleophile.[1]
-
Logical Workflow for Nucleophilic Aromatic Substitution:
Figure 1: Workflow for SₙAr Synthesis. -
Detailed Experimental Protocol: A mixture of 3-chlorobenzotrifluoride and sodium hydrosulfide in an aprotic polar solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) is heated. The reaction temperature can range from 50°C to 150°C, and the reaction time is typically between 12 to 18 hours. Upon completion, the reaction mixture is cooled and then acidified with a dilute acid, such as hydrochloric acid or sulfuric acid, to a pH of 2-5. The product, this compound, is then isolated by distillation.
Reduction of 3-(Trifluoromethyl)benzenesulfonyl chloride
A common and effective method for the synthesis of thiophenols is the reduction of the corresponding sulfonyl chloride. This method is often high-yielding and utilizes readily available starting materials.
-
Logical Workflow for Reduction of Sulfonyl Chloride:
Figure 2: Workflow for Sulfonyl Chloride Reduction. -
Detailed Experimental Protocol: In a round-bottomed flask equipped with a mechanical stirrer and an ice-salt bath, concentrated sulfuric acid is diluted with cracked ice, maintaining a low temperature. 3-(Trifluoromethyl)benzenesulfonyl chloride is added gradually to the cold acid solution with vigorous stirring. Zinc dust is then added in portions, ensuring the temperature does not rise significantly. After the addition is complete, the mixture is stirred for several hours, allowing it to slowly warm to room temperature, followed by a period of heating. The resulting this compound is then isolated by steam distillation. The distillate is collected, and the organic layer is separated, dried over an anhydrous drying agent (e.g., calcium chloride), and purified by distillation.[3][4]
Other Synthetic Methods
Other notable methods for the synthesis of this compound include:
-
Electrophilic Trifluoromethylthiolation: This involves the reaction of a thiol with an electrophilic trifluoromethylthiolating agent.[5]
-
Visible Light-Promoted S-Trifluoromethylation: Thiophenols can be S-trifluoromethylated using trifluoromethyl phenyl sulfone under visible light irradiation in a photoredox catalyst-free system.[6][7]
Quantitative Data
The following table summarizes key quantitative data for this compound and its synthesis.
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₇H₅F₃S | [8] |
| Molecular Weight | 178.17 g/mol | [8] |
| Boiling Point | 71-72 °C / 20 mmHg | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 7.17-7.84 ppm (aromatic protons) | [1] |
| ¹³C NMR (CDCl₃) | δ 121.9-148.2 ppm (aromatic carbons) | [1] |
| IR (KBr) | 3049 cm⁻¹ (aromatic C-H stretch) | [1] |
| Synthetic Yields | ||
| From 3-chlorobenzotrifluoride | High yields reported in patents | |
| From sulfonyl chloride reduction | Typically high (e.g., >90% for thiophenol) | [4] |
Applications
This compound is a versatile building block with applications in several fields.
Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability, lipophilicity, and binding affinity. The thiol group provides a handle for further chemical modifications. Derivatives of this compound have been investigated for their potential as:
-
Antimicrobial agents: Some derivatives have shown promising activity against bacteria and fungi.[1]
-
Anticancer agents: Modifications of the this compound scaffold have exhibited potential in inhibiting cancer cell growth.[1]
-
Herbicides: 3-[(Trifluoromethyl)thio]phenol is a reactant in the preparation of highly active herbicides that inhibit carotenoid biosynthesis.[9]
Material Science
The properties of this compound make it useful in the development of advanced materials:
-
Self-Assembled Monolayers (SAMs): The thiol group allows for the formation of SAMs on metal surfaces like gold, which can be used to modify surface properties such as wettability and corrosion resistance.[1]
-
Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group makes this compound a valuable component in the synthesis of organic semiconductors.[1]
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies directly implicating this compound in the modulation of particular signaling pathways. However, based on its chemical structure, some potential interactions can be hypothesized, representing areas for future research.
-
Potential Interaction with Redox-Sensitive Pathways: Thiols are known to participate in redox reactions within a biological system. The thiol group of this compound could potentially interact with reactive oxygen species (ROS) or participate in disulfide exchange with cysteine residues in proteins, thereby influencing redox-sensitive signaling pathways such as those involving Keap1-Nrf2 or NF-κB.
-
Hypothetical Signaling Pathway Involvement:
Figure 3: Hypothetical Interaction with a Signaling Pathway.
It is important to emphasize that this diagram represents a hypothetical mechanism, and further experimental validation is required to establish a direct link between this compound and any specific signaling pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with established synthetic routes and growing applications in medicinal chemistry and material science. While its discovery is intertwined with the broader progress of organofluorine chemistry, its utility continues to expand. Future research into the specific biological activities and interactions with cellular signaling pathways will likely uncover new therapeutic and technological applications for this important molecule.
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. scbt.com [scbt.com]
- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
electrophilic and nucleophilic nature of 3-(Trifluoromethyl)thiophenol
An In-depth Technical Guide to the Electrophilic and Nucleophilic Nature of 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 937-00-8), also known as 3-mercaptobenzotrifluoride, is an aromatic thiol compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its chemical behavior is dictated by the interplay of two key functional groups: the nucleophilic thiol (-SH) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group. This guide provides a comprehensive analysis of the dual electrophilic and nucleophilic characteristics of this molecule, supported by quantitative data, reaction pathways, and detailed experimental protocols.
Physicochemical Properties
The unique reactivity of this compound stems from its distinct physical and chemical properties. The presence of the trifluoromethyl group significantly influences its acidity and electronic distribution compared to unsubstituted thiophenol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅F₃S | [1][2][3] |
| Molecular Weight | 178.17 g/mol | [1][3] |
| CAS Number | 937-00-8 | [1][2][3] |
| Appearance | Clear, colorless to light yellow liquid | [2][4] |
| Boiling Point | 62°C @ 11 torr; 71-72°C @ 20 mmHg | [1][4] |
| Density | 1.314 g/mL | [1][4] |
| Refractive Index | 1.4875-1.4925 @ 20°C | [2] |
| Predicted pKa | 5.74 ± 0.10 | [4] |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. | [5][6] |
The Duality of Reactivity: Electronic Effects
The chemical nature of this compound is governed by the electronic contributions of its two primary functional groups attached to the benzene ring.
-
Thiol Group (-SH): The sulfur atom possesses lone pairs of electrons, making it a potential nucleophilic center. The acidity of the S-H bond allows for deprotonation by a base to form the thiophenolate anion (Ar-S⁻). This anion is a significantly more potent nucleophile than the neutral thiol.[7]
-
Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group, the -CF3 moiety decreases the electron density of the aromatic ring through a strong inductive effect (-I). This has two major consequences:
-
It increases the acidity of the thiol proton by stabilizing the resulting thiophenolate anion. The predicted pKa of ~5.74 is notably lower than that of thiophenol (~6.6), indicating it is a stronger acid.[4]
-
It deactivates the aromatic ring toward electrophilic aromatic substitution.
-
Nucleophilic Character and Reactions
The primary nucleophilic activity of this compound is expressed through its conjugate base, the thiophenolate anion. This anion is readily formed in the presence of a base and serves as a potent soft nucleophile in a variety of transformations.
Key Nucleophilic Reactions:
-
S-Alkylation and S-Arylation: The thiophenolate readily attacks alkyl halides, tosylates, or other suitable electrophiles to form thioethers (sulfides). This is a cornerstone of its synthetic utility.
-
Michael Addition: As a soft nucleophile, it can participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.
-
Disulfide Bond Formation: Under oxidative conditions, the thiol can be oxidized to form a disulfide, bis[3-(trifluoromethyl)phenyl] disulfide.[5] This reaction is relevant in biochemical contexts where disulfide bridging is important.[5]
Electrophilic Character and Reactions
While the sulfur atom is nucleophilic, the molecule can also exhibit electrophilic characteristics, primarily concerning the aromatic ring.
-
Electrophilic Aromatic Substitution: The benzene ring is the center of electrophilicity. However, the potent electron-withdrawing nature of the -CF3 group deactivates the ring, making electrophilic substitution reactions (e.g., nitration, halogenation) more challenging than for phenol or thiophenol.[8][9] The substitution that does occur is directed by both groups. The -SH group is an ortho, para-director, while the -CF3 group is a meta-director. The outcome of a reaction would depend on the specific conditions and reagents.
-
Biological Interactions: Research suggests that this compound interacts with biological targets through its electrophilic nature.[5] This may involve the thiol acting as a leaving group or participating in disulfide exchange reactions within biological systems, where it can be attacked by other nucleophiles.[5]
Experimental Protocols
Protocol 1: Visible-Light-Promoted S-Trifluoromethylation of Thiophenols
This protocol is based on a modern, metal-free method where a thiophenol is S-trifluoromethylated using trifluoromethyl phenyl sulfone as the trifluoromethyl radical precursor.[10]
Objective: To synthesize S-trifluoromethyl-3-(trifluoromethyl)thiophenol.
Materials:
-
This compound (1.0 equiv.)
-
Trifluoromethyl phenyl sulfone (1.1 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vessel, add this compound (0.50 mmol), trifluoromethyl phenyl sulfone (0.55 mmol), and Cs₂CO₃ (1.00 mmol).
-
Add NMP (5.0 mL) to the vessel.
-
Seal the vessel and place it under visible light irradiation.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired S-trifluoromethylated product.
Applications in Research and Drug Development
The unique electronic properties imparted by the -CF3 group make this compound a valuable scaffold in several high-tech fields.
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[11][12] Derivatives of this compound have been investigated as potential antimicrobial and anticancer agents.[5] It is also used as a reactant in the synthesis of herbicides.[4]
-
Material Science: The thiol group provides a strong anchor to metal surfaces, particularly gold. This allows this compound to be used in the formation of self-assembled monolayers (SAMs). These SAMs can modify the surface properties of materials to improve corrosion resistance, biocompatibility, and wettability.[5]
-
Organic Synthesis: It serves as a versatile building block for creating more complex molecules containing the trifluoromethylphenylthio moiety, which is of growing interest in pharmaceuticals and agrochemicals.[5][10]
Conclusion
This compound is a molecule of dualistic character. Its primary reactivity is defined by the potent nucleophilicity of its thiophenolate anion, which is enhanced by the increased acidity from the electron-withdrawing -CF3 group. Concurrently, its aromatic ring is electrophilic, albeit deactivated, and can undergo substitution. This balance of properties makes this compound a highly valuable and versatile tool for professionals in drug discovery, materials science, and synthetic chemistry, enabling the construction of novel and functional molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. L07191.03 [thermofisher.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Buy this compound | 937-00-8 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 12. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Influence on Thiophenol Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a thiophenol scaffold dramatically alters its electronic properties and reactivity, a feature extensively leveraged in the design of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide explores the core principles governing the reactivity of trifluoromethyl-substituted thiophenols, providing quantitative data, detailed experimental protocols for key transformations, and mechanistic insights to inform and empower researchers in their scientific endeavors.
Electronic Effects and Physicochemical Properties
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This electron-withdrawing nature profoundly influences the physicochemical properties of the thiophenol moiety, most notably the acidity of the thiol proton and the electron density of the aromatic ring.
Acidity (pKa)
The electron-withdrawing CF₃ group stabilizes the thiophenolate anion (ArS⁻) formed upon deprotonation, thereby increasing the acidity of the thiol (lowering its pKa) compared to unsubstituted thiophenol. This enhanced acidity is a critical consideration in designing reactions where the thiophenolate acts as a nucleophile.
| Compound | pKa |
| Thiophenol | 6.62[1] |
| 2-(Trifluoromethyl)thiophenol | 5.67 (Predicted)[2] |
| 3-(Trifluoromethyl)thiophenol | Value not found |
| 4-(Trifluoromethyl)thiophenol | 5.60 (Predicted)[3] |
Hammett Constants
The electronic influence of the trifluoromethyl group can be quantified using Hammett constants (σ). These parameters are invaluable for predicting reaction rates and equilibria. The CF₃ group possesses positive σ values, indicating its electron-withdrawing character through both inductive and resonance effects.
| Substituent | σ (meta) | σ (para) | σ⁺ (para) |
| -CF₃ | 0.43 | 0.54 | 0.612 |
| -SH | 0.25 | 0.15 | - |
Data compiled from various sources. The σ⁺ value is particularly relevant for reactions involving the formation of a positive charge in the transition state that can be delocalized into the aromatic ring.
S-H Bond Dissociation Energy (BDE)
The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the sulfur-hydrogen bond. The electron-withdrawing trifluoromethyl group can influence the stability of the resulting thiyl radical.
| Compound | S-H Bond Dissociation Energy (kJ/mol) | Method |
| Thiophenol | ~343 | Experimental |
| This compound | ~331 | Computational |
| 4-(Trifluoromethyl)thiophenol | 349.4 ± 4.5 | Experimental (Time-Resolved Photoacoustic Calorimetry)[4] |
The available data suggests that the substituent effects on the S-H bond dissociation enthalpy are less pronounced than on the O-H bond dissociation enthalpy of corresponding phenols.[4]
Key Reactions and Mechanistic Considerations
The altered electronic landscape of trifluoromethyl-substituted thiophenols opens up a diverse range of chemical transformations. The electron-deficient aromatic ring is activated towards nucleophilic attack, while the thiol group retains its characteristic nucleophilicity and can participate in various coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing nature of the trifluoromethyl group, especially when positioned ortho or para to a leaving group, activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). Thiophenolates, including those bearing a CF₃ group, are excellent nucleophiles in these reactions.
A typical SₙAr reaction involves the attack of the nucleophile on the carbon atom bearing the leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with 4-(trifluoromethyl)thiophenol.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
4-(Trifluoromethyl)thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 4-(trifluoromethyl)thiophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-chloro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Trifluoromethyl-substituted thiophenols are valuable partners in palladium-catalyzed cross-coupling reactions, enabling the formation of C-S and C-N bonds.
While typically a C-C bond-forming reaction, modifications of the Suzuki-Miyaura coupling can be employed to form C-S bonds. This often involves the use of a thiophenol as the sulfur source with an aryl halide or triflate.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, where a trifluoromethylthiophenol could be a precursor to one of the coupling partners. A more direct C-S coupling is often achieved via other methods like the Buchwald-Hartwig amination. The following is a representative Suzuki protocol.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-(trifluoromethylthio)benzene)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%) in a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N and C-S bonds. Trifluoromethyl-substituted thiophenols can be coupled with aryl halides or triflates to form diaryl thioethers.
References
The Pivotal Role of 3-(Trifluoromethyl)thiophenol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among these, the trifluoromethyl group (-CF3) stands out for its profound ability to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide delves into the specific and critical role of 3-(trifluoromethyl)thiophenol as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and synthetic accessibility have positioned it as a valuable scaffold in the development of a diverse array of compounds with significant potential in treating a range of diseases, most notably cancer and microbial infections.
The Significance of the Trifluoromethylthiophenol Scaffold
The this compound moiety combines the key features of a thiophenol ring with the potent influence of a trifluoromethyl group at the meta position. The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the acidity of the thiol proton and the electron density of the aromatic ring. This electronic modulation can enhance the binding affinity of derivative compounds to their biological targets.[1] Furthermore, the lipophilicity conferred by the -CF3 group can improve a drug candidate's membrane permeability and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[2] The thiol group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.[3]
Applications in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant promise as anticancer agents. The incorporation of this moiety into various heterocyclic systems has led to the discovery of potent inhibitors of key signaling pathways implicated in tumorigenesis and angiogenesis.
A notable example is the multi-kinase inhibitor Sorafenib, which, although it contains a 4-chloro-3-(trifluoromethyl)phenyl group, highlights the importance of the trifluoromethylphenyl scaffold in targeting cancer-related kinases. Sorafenib is known to inhibit the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) that are central to angiogenesis.[1][3][4]
Thiophene-3-carboxamide derivatives have also been investigated as potent VEGFR-2 inhibitors, a key mediator of angiogenesis.[5] The trifluoromethylthiophenol moiety can be envisioned as a key component in novel structures targeting this and other critical cancer pathways.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative compounds incorporating a trifluoromethylphenyl or related scaffold.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one | Varies (NCI-60) | - | [6] |
| Thiophene Carboxamide | Compound 5 | HepG-2 | 0.59 (VEGFR-2) | [7] |
| Thiophene Carboxamide | Compound 21 | HepG-2 | 1.29 (VEGFR-2) | [7] |
| α-Trifluoromethyl Chalcone | Compound 5 | PC-3 | <1 | [8] |
| Quino[3,4-b][3][4]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride | BxPC-3 | 0.051 | [9] |
| Quino[3,4-b][3][4]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride | Panc-1 | 0.066 | [9] |
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the development of novel antimicrobial agents. Derivatives of this compound have shown considerable potential in this arena. The unique electronic and lipophilic properties of this scaffold can enhance the compound's ability to penetrate bacterial cell membranes and interact with essential microbial targets.
Recent studies have explored N-(trifluoromethyl)phenyl substituted pyrazole derivatives as potent inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Some of these compounds have demonstrated the ability to inhibit and eradicate bacterial biofilms, a significant challenge in treating chronic infections.[10]
Quantitative Data: Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of representative compounds containing a trifluoromethylphenyl moiety.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | S. aureus (MRSA) | 0.78 | [10] |
| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | E. faecium | 0.78 | [10] |
| N-(trifluoromethyl)phenyl pyrazole | Dichloro-substituted derivative (18) | S. aureus (MRSA) | <1.56 | [10] |
| Chalcone derivative | Compound 13 | S. aureus | 15.6 | [11] |
| Chalcone derivative | Compound 14 | S. aureus | 7.81 | [11] |
Key Experimental Protocols
General Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
This protocol is adapted from the synthesis of related thiazolo[4,5-d]pyrimidine derivatives and can be modified for the use of this compound.[12]
-
Synthesis of 4-amino-5-cyano-thiazole derivative: A mixture of an appropriate aldehyde, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of a base (e.g., piperidine) and refluxed. The resulting solid is filtered and purified.
-
Cyclization to form the thiazolo[4,5-d]pyrimidine core: The 4-amino-5-cyano-thiazole derivative is reacted with an appropriate orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., acetic anhydride) under reflux conditions.
-
Functionalization at the 7-position: The resulting thiazolo[4,5-d]pyrimidine can be chlorinated at the 7-position using phosphoryl chloride (POCl3).
-
Nucleophilic substitution with this compound: The 7-chloro-thiazolo[4,5-d]pyrimidine is then reacted with this compound in the presence of a base (e.g., triethylamine) in a suitable solvent like DMF or acetonitrile to yield the final product. The product is purified by column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no compound) and sterility controls (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Potent Biological Activity of 3-(Trifluoromethyl)thiophenol Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 3-(Trifluoromethyl)thiophenol derivatives reveals a promising class of compounds with significant therapeutic potential. Possessing a unique combination of a sulfur-containing thiophenol ring and an electron-withdrawing trifluoromethyl group, these derivatives have demonstrated notable anticancer and antimicrobial properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways.
The core structure of this compound offers a versatile scaffold for medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the lipophilicity and metabolic stability of parent molecules, often leading to improved pharmacokinetic profiles and enhanced biological activity. The thiophenol moiety, with its reactive thiol group, provides a handle for further chemical modification and can participate in crucial interactions with biological targets.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have emerged as a promising avenue in the development of novel anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives have been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [1] |
| C6 (Glioma) | 4.33 ± 1.04 | [1] | |
| Compound 2 | A549 (Lung Carcinoma) | 24.0 ± 3.46 | [1] |
| C6 (Glioma) | 23.33 ± 2.08 | [1] | |
| Compound 3 | A549 (Lung Carcinoma) | 28.0 ± 1.0 | [1] |
| C6 (Glioma) | 49.33 ± 1.15 | [1] | |
| Thiazolo[4,5-d]pyrimidine derivative (2b) | IGROV1 (Ovarian Cancer) | Growth % -5.14 | [2] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | [3] |
| A375 (Melanoma) | 25.4 | [3] | |
| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Lung Carcinoma) | 0.35 | [4] |
| MCF-7 (Breast Cancer) | 3.24 | [4] | |
| PC-3 (Prostate Cancer) | 5.12 | [4] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Flow cytometry analysis of cells treated with these compounds frequently reveals an increase in the sub-G1 population, indicative of apoptotic DNA fragmentation.[5] Furthermore, these derivatives can interfere with the normal progression of the cell cycle, often causing an arrest in the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[6]
A key signaling pathway often implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. While direct evidence for the inhibition of this pathway by this compound derivatives is still emerging, the anticancer activity of many trifluoromethyl-containing compounds is attributed to their ability to modulate this critical signaling cascade.[5][7][8] Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival.
DOT Script for PI3K/Akt/mTOR Signaling Pathway
Figure 1: PI3K/Akt/mTOR Signaling Pathway
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi. The trifluoromethyl group is known to enhance the antimicrobial efficacy of various heterocyclic scaffolds.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents MIC values for representative derivatives against various microbial strains.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole derivative (25) | S. aureus (MRSA) | 0.78 | [9] |
| E. faecium | 0.78 | [9] | |
| Pyrazole derivative (6) | E. faecalis | 3.12 | [9] |
| E. faecium | 1.56 | [9] | |
| Thiophene derivative (1) | E. coli | 300 | [10] |
| S. aureus | 300 | [10] | |
| Trifluoromethyl pyrrole (D8) | P. aeruginosa | - | [11] |
| Trifluoromethyl pyrrole (D9) | K. pneumoniae | - | [11] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of N-Substituted 3-(Trifluoromethyl)phenylthioacetamides
This protocol describes a general method for the synthesis of amide derivatives, a common class of biologically active compounds derived from this compound.
DOT Script for Synthesis Workflow
Figure 2: General Synthesis Workflow
Materials:
-
This compound
-
2-Chloroacetyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0 °C.
-
Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(3-(trifluoromethyl)phenylthio)ethan-1-one intermediate.
-
Dissolve the crude intermediate and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Add a base like potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture, and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(3-(trifluoromethyl)phenylthio)acetamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of bioactive molecules with demonstrated anticancer and antimicrobial activities. The presence of the trifluoromethyl group significantly influences their biological properties, often leading to enhanced potency. While the precise mechanisms of action are still under investigation for many derivatives, the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt/mTOR appear to be common themes in their anticancer effects.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. Detailed structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for their biological effects. Furthermore, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Such investigations will pave the way for the rational design and development of this compound derivatives as next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THF induces apoptosis by downregulating initiation, promotion, and progression phase biomarkers in skin and lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2015-610 [excli.de]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 3-(Trifluoromethyl)thiophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)thiophenol is a vital organofluorine building block in modern organic synthesis, prized for the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. Its strategic placement on the thiophenol scaffold offers a versatile platform for the synthesis of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of target compounds, making this compound a valuable tool for drug discovery and development. This technical guide provides an in-depth overview of its core properties, key synthetic transformations with detailed experimental protocols, and its application in the synthesis of biologically active molecules, including those targeting critical signaling pathways in cancer.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic characteristics of this compound and its derivatives is fundamental for its effective utilization in synthesis and for the characterization of resulting products.
Table 1: Physicochemical Properties [1][2]
| Property | This compound | Bis(3-(trifluoromethyl)phenyl) disulfide |
| CAS Number | 937-00-8 | 352-09-0 |
| Molecular Formula | C₇H₅F₃S | C₁₄H₈F₆S₂ |
| Molecular Weight | 178.18 g/mol | 354.33 g/mol |
| Appearance | Clear, colorless liquid | - |
| Boiling Point | 71-72 °C at 20 mmHg | - |
| Density | 1.31 g/mL at 25 °C | - |
| Refractive Index (n²⁰/D) | 1.4875-1.4925 | - |
Spectroscopic Data of this compound
-
¹H NMR (CDCl₃): Chemical shifts and coupling constants are consistent with a meta-substituted benzene ring.
-
¹³C NMR (CDCl₃): Resonances confirm the presence of the trifluoromethyl group and the aromatic carbons.
-
¹⁹F NMR (CDCl₃): A singlet corresponding to the -CF₃ group is observed.
-
IR (neat): Characteristic absorption bands for S-H and C-F stretching, as well as aromatic C-H and C=C vibrations, are present.
Key Synthetic Transformations and Experimental Protocols
This compound participates in a variety of synthetic transformations, leveraging the reactivity of the thiol group. Key reactions include oxidation to the disulfide, S-alkylation, and cross-coupling reactions.
Oxidation to Bis(3-(trifluoromethyl)phenyl) disulfide
The oxidation of thiols to disulfides is a common and facile transformation, often occurring upon exposure to mild oxidizing agents or even air.
Experimental Protocol: Synthesis of Bis(3-(trifluoromethyl)phenyl) disulfide
-
Materials: this compound, iodine, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add a solution of iodine (0.5 eq) in ethanol dropwise with stirring at room temperature.
-
Continue stirring for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude disulfide.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
S-Alkylation
The nucleophilic thiol group readily undergoes S-alkylation with various alkyl halides to form the corresponding thioethers.
Experimental Protocol: General Procedure for S-Alkylation [3]
-
Materials: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography on silica gel.
-
Ullmann Condensation for C-S Bond Formation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be employed to form carbon-sulfur bonds, for example, by reacting a thiophenol with an aryl halide.[4][5]
Experimental Workflow: Ullmann Condensation
Caption: General workflow for the Ullmann C-S coupling reaction.
Experimental Protocol: Synthesis of 2-(3-(Trifluoromethyl)phenylthio)aniline via Ullmann Condensation
-
Materials: this compound, 2-iodoaniline, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), 1,10-phenanthroline, N,N-dimethylformamide (DMF).
-
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), 2-iodoaniline (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(3-(trifluoromethyl)phenylthio)aniline.
-
Application in the Synthesis of Bioactive Molecules: Quinazoline-Based Kinase Inhibitors
This compound serves as a key precursor for the synthesis of complex heterocyclic structures with potent biological activities. One such class of compounds is the quinazoline derivatives, which are known to exhibit a range of pharmacological effects, including anticancer activity, often through the inhibition of protein kinases.[6]
Synthesis of a Quinazoline-Based EGFR Kinase Inhibitor Intermediate
The intermediate, 2-(3-(trifluoromethyl)phenylthio)aniline, synthesized via the Ullmann condensation described above, is a crucial component for building the quinazoline scaffold. This aniline derivative can then undergo cyclization reactions to form the core quinazoline ring system found in many epidermal growth factor receptor (EGFR) kinase inhibitors.[7]
The PI3K/Akt/mTOR Signaling Pathway: A Target for Cancer Therapy
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility.[8][9] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[7] Consequently, inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant interest in oncology drug development.[1][10][11] Quinazoline-based compounds have been identified as potent inhibitors of this pathway.[2]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.
Biological Evaluation: Cytotoxicity against A549 Lung Cancer Cells
Quinazoline derivatives synthesized using this compound precursors have been evaluated for their anticancer activity. For instance, various quinazoline-based compounds have demonstrated significant cytotoxicity against the A549 human lung cancer cell line, a common model for non-small cell lung cancer.[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity [12]
-
Cell Line: A549 (human lung carcinoma).
-
Materials: Synthesized quinazoline derivative, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized quinazoline derivative dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48 hours.
-
Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
This compound stands out as a privileged building block in organic synthesis, offering a gateway to a wide range of functionalized molecules. Its unique electronic and steric properties, conferred by the trifluoromethyl group, are instrumental in designing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic methodologies detailed in this guide provide a practical framework for researchers to harness the potential of this versatile reagent in the development of new therapeutics, particularly in the realm of kinase inhibitors for cancer treatment. The continued exploration of the reactivity and applications of this compound is poised to yield further innovations in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
potential applications of trifluoromethylated thiophenols
An In-depth Technical Guide on the Potential Applications of Trifluoromethylated Thiophenols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylated thiophenols and their derivatives represent a pivotal class of organofluorine compounds with escalating importance in medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethylthio (-SCF3) group into organic molecules imparts a unique combination of physicochemical properties, including enhanced lipophilicity, metabolic stability, and strong electron-withdrawing capabilities.[1] These characteristics are highly desirable in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of these compounds, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate further research and development.
Physicochemical and Biological Properties
The trifluoromethyl group dramatically influences the parent thiophenol molecule's properties. It increases lipophilicity (as indicated by a higher LogP value), which can improve a drug molecule's ability to cross lipid membranes and enhance its in vivo absorption rate.[2][3] Furthermore, the strong electron-withdrawing nature of the -SCF3 group often leads to greater stability in acidic environments compared to their non-fluorinated analogues.[2]
Physicochemical Data
The following table summarizes key physicochemical properties for representative trifluoromethylated thiophenols.
| Property | 4-(Trifluoromethyl)thiophenol | 3-(Trifluoromethyl)thiophenol | Unit |
| CAS Number | 825-83-2 | 937-00-8 | N/A |
| Molecular Formula | C₇H₅F₃S | C₇H₅F₃S | N/A |
| Molecular Weight | 178.18 | 178.18 | g/mol |
| Boiling Point | 448.66 | 161-163 | K / °C |
| LogP (Octanol/Water) | 2.994 | - | N/A |
| Water Solubility | -3.09 (log10 mol/L) | Insoluble | N/A |
Data sourced from publicly available chemical databases.
Biological Activity Data
Trifluoromethylated moieties are integral to a range of biologically active compounds. The tables below present quantitative data on the antimicrobial and anticancer activities of selected derivatives.
Table 2.1: Antimicrobial Activity of N-Trifluoromethylthio Sulfonimidamides
| Compound | Target Organism | MIC | Unit |
| 13 | Mycobacterium tuberculosis | 4-8 | µg/mL |
| 15 | Mycobacterium tuberculosis | 4-8 | µg/mL |
MIC: Minimum Inhibitory Concentration. Data extracted from studies on N-trifluoromethylthiolated sulfonimidamides.[4]
Table 2.2: Cytotoxicity (Anticancer Activity) Data
| Compound | Cell Line | IC₅₀ | Unit |
| TTI-4 | MCF-7 (Breast Cancer) | 2.63 | µM |
| Compound 13 | HepG2 (Liver Cancer) | 15 | µg/mL |
| Compound 15 | HepG2 (Liver Cancer) | 65 | µg/mL |
| Compound 1 | HeLa (Cervical Cancer) | 87.8 | nM |
IC₅₀: Half-maximal Inhibitory Concentration. Data is for various trifluoromethylated heterocyclic structures, highlighting the potency of the trifluoromethyl group in anticancer compounds.[1][4][5]
Key Applications
Pharmaceutical Drug Development
The unique properties conferred by the -SCF3 group make it a valuable pharmacophore. It is found in drugs such as the appetite depressant Tiflorex and the anticoccidial Toltrazuril.[2] The enhanced metabolic stability and membrane permeability are key advantages in drug design.[3] Research is active in evaluating trifluoromethylated compounds for anticancer, anti-inflammatory, and antimicrobial applications.[4][5][6]
Agrochemicals
In agrochemistry, the trifluoromethyl group is prevalent in herbicides and pesticides. Its inclusion can lead to compounds with improved efficacy and stability in environmental conditions.
Materials Science
Trifluoromethylated thiophenols are utilized in creating self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol group provides a strong anchor to the surface, while the fluorinated tail creates a low-energy, hydrophobic surface, which is useful for applications in organic electronics and for improving corrosion resistance.
Synthesis Methodologies and Workflows
Several synthetic routes have been developed for the trifluoromethylation of thiophenols. Two prominent modern methods are highlighted below: visible-light-promoted synthesis and electrochemical synthesis.
Visible-Light-Promoted S-Trifluoromethylation
This method utilizes trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. An arylthiolate anion, formed by deprotonating a thiophenol with a base, creates an electron donor-acceptor (EDA) complex with the sulfone.[2] Under visible light irradiation, this complex undergoes an intramolecular single electron transfer (SET) to generate the desired trifluoromethylated thiophenol.[2] This approach is advantageous as it is metal-free and proceeds under mild conditions.[2]
Electrochemical S-Trifluoromethylation
Electrochemical methods provide a green and efficient alternative, avoiding the need for metal catalysts or chemical oxidants.[7] In a typical setup, a thiophenol and a trifluoromethyl source like sodium trifluoromethanesulfinate (CF₃SO₂Na) are electrolyzed in an undivided cell. This process generates trifluoromethyl radicals that react with the thiophenol to yield the target product.
Experimental Protocols
Protocol: Visible-Light-Promoted S-Trifluoromethylation
This protocol is a representative procedure based on published literature.[2]
-
Preparation: To an oven-dried reaction tube, add the desired thiophenol (1.0 equiv., 0.50 mmol), trifluoromethyl phenyl sulfone (1.1 equiv., 0.55 mmol), and cesium carbonate (Cs₂CO₃) (2.0 equiv., 1.00 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., Argon), add 5.0 mL of N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the tube and stir the mixture at room temperature under irradiation from a blue LED lamp (e.g., 450 nm) for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure trifluoromethylated thiophenol.
Protocol: Electrochemical Trifluoromethylation of Thiophenol
This protocol is a general procedure adapted from published methods.[7]
-
Cell Assembly: In an undivided electrochemical cell equipped with two graphite plate electrodes (e.g., 1.5 cm x 1.5 cm), add the thiophenol (1.0 equiv., 0.5 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv., 1.5 mmol), sodium bromide (NaBr) (1.0 equiv., 0.5 mmol), and tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) (1.25 equiv., 0.63 mmol).
-
Solvent and Atmosphere: Add 10 mL of acetonitrile (CH₃CN) as the solvent. Seal the cell and purge with Argon.
-
Electrolysis: Stir the solution at room temperature and apply a constant current of 10.0 mA. Continue the electrolysis for 10-12 hours.
-
Work-up: After the reaction, concentrate the solvent using a rotary evaporator.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to isolate the desired product.
Protocol: General Assay for In Vitro Anticancer Activity (MTT Assay)
This is a generalized protocol for determining the cytotoxicity of a compound against a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
Trifluoromethylated thiophenols are compounds of significant and growing interest. Their synthesis is now more accessible through modern photochemical and electrochemical methods, which offer mild and efficient routes to a wide array of derivatives. The compelling biological activities and unique material properties associated with these structures ensure their continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a foundational resource to aid researchers in exploring the vast potential of this versatile class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Diaryl Sulfides Using 3-(Trifluoromethyl)thiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diaryl sulfides utilizing 3-(trifluoromethyl)thiophenol. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Diaryl sulfides are a significant class of compounds in drug discovery, appearing in molecules with a wide range of biological activities.[1]
Introduction
The synthesis of diaryl sulfides is a fundamental transformation in organic chemistry, with broad applications in the development of pharmaceuticals and functional materials. The incorporation of a trifluoromethylphenyl moiety, specifically from this compound, can impart unique electronic and steric properties to the final molecule, making it a valuable building block for medicinal chemists. The primary methods for the synthesis of these compounds involve transition metal-catalyzed cross-coupling reactions, most notably copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig C-S coupling reactions.[2][3] These methods offer a versatile and efficient means to form the crucial carbon-sulfur bond.
Application in Drug Discovery
Diaryl sulfides containing a trifluoromethylphenyl group are of significant interest in drug discovery due to the favorable properties conferred by the -CF3 group. This functional group can enhance a molecule's metabolic stability by blocking potential sites of oxidation, and its high lipophilicity can improve cell membrane permeability. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functionalities and participate in favorable interactions with biological targets. Diaryl sulfide structures are found in compounds investigated as biomarkers for the brain serotonin transporter (SERT), highlighting their importance in neuroscience research.[4][5]
Synthetic Methodologies
The two predominant catalytic systems for the synthesis of diaryl sulfides from this compound are based on copper and palladium catalysis.
1. Copper-Catalyzed C-S Cross-Coupling (Ullmann-type Reaction)
The Ullmann condensation is a classic method for forming C-S bonds, typically employing a copper catalyst, a base, and a polar aprotic solvent at elevated temperatures.[2] This method is particularly effective for the reaction of aryl iodides with thiols.
2. Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination protocol has been successfully adapted for C-S bond formation, offering a highly versatile and efficient alternative to copper-catalyzed methods.[3] These reactions often proceed under milder conditions and tolerate a wider range of functional groups. A common catalytic system for this transformation is a combination of a palladium precursor, such as Pd₂(dba)₃, and a bulky electron-rich phosphine ligand, like Xantphos.[6]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Phenyl(3-(trifluoromethyl)phenyl)sulfane
This protocol is based on a modified Ullmann-type condensation.
Reaction Scheme:
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (5 mol%) and potassium carbonate (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile to the flask.
-
Add this compound (1.0 equivalent) and iodobenzene (1.2 equivalents) to the reaction mixture via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data Summary (Representative Examples):
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenyl(3-(trifluoromethyl)phenyl)sulfane | CuI | K₂CO₃ | CH₃CN | 80 | 12 | ~85 |
| 4-Iodotoluene | 4-Tolyl(3-(trifluoromethyl)phenyl)sulfane | CuI | K₂CO₃ | CH₃CN | 80 | 12 | ~88 |
| 4-Iodoanisole | 4-Methoxyphenyl(3-(trifluoromethyl)phenyl)sulfane | CuI | K₂CO₃ | CH₃CN | 80 | 14 | ~82 |
Protocol 2: Palladium-Catalyzed Synthesis of Diaryl Sulfides
This protocol utilizes a Pd₂(dba)₃/Xantphos catalytic system, a robust combination for C-S cross-coupling reactions.[6]
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Fluorinated diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated diaryl sulfides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the S-Alkylation of 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-alkylation of thiophenols is a fundamental transformation in organic synthesis, yielding valuable thioethers which are significant structural motifs in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group on the aromatic ring, as in 3-(trifluoromethyl)thiophenol, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the S-alkylation of this compound using classical Williamson thioether synthesis and a more modern phase-transfer catalysis approach.
Reaction Principle
The S-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The thiol proton is first removed by a base to generate a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the corresponding thioether. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the thiol proton, facilitating its removal.
Experimental Protocols
Two primary methods for the S-alkylation of this compound are presented below: a classical Williamson synthesis and a phase-transfer catalyzed (PTC) method.
Protocol 1: Classical S-Alkylation (Williamson Thioether Synthesis)
This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide using a strong base in an organic solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN to dissolve the thiophenol.
-
Deprotonation: Carefully add a base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired S-alkylated product.
Protocol 2: S-Alkylation under Phase-Transfer Catalysis (PTC)
This method offers a greener and often more efficient alternative, avoiding the need for anhydrous solvents and strong, hazardous bases like sodium hydride.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Toluene or Dichloromethane (DCM)
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.2 eq), potassium carbonate (2.0 eq) or aqueous sodium hydroxide (50% w/w, 3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., toluene or DCM) and water (typically a 1:1 to 5:1 organic:aqueous ratio).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and remove the solvent in vacuo. Purify the residue by flash chromatography or distillation to yield the pure thioether.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the S-alkylation of substituted thiophenols, which can be extrapolated for this compound. The electron-withdrawing nature of the trifluoromethyl group generally leads to good to excellent yields in these reactions.
| Alkylating Agent | Base | Solvent | Catalyst (for PTC) | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | - | RT | 2-4 | >90 |
| Ethyl Bromide | NaH | THF | - | RT - 50 | 4-8 | 85-95 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | - | RT | 1-3 | >95 |
| Benzyl Chloride | NaOH (aq) | Toluene/H₂O | TBAB | 60 | 1-2 | >95[1] |
| Cyclopropyl Bromide | Strong Base | N/A | - | High Temp | N/A | Moderate[2] |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow for the S-alkylation of this compound.
Caption: General reaction scheme for the S-alkylation of this compound.
Caption: A generalized experimental workflow for the S-alkylation of this compound.
References
Application Notes and Protocols for 3-(Trifluoromethyl)thiophenol in Transition Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Trifluoromethyl)thiophenol in transition metal-catalyzed cross-coupling reactions. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The protocols detailed below are based on established methodologies for C-S bond formation, providing a robust starting point for the synthesis of a wide array of aryl thioethers.
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, with the resulting aryl thioethers being prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have emerged as powerful tools for the construction of these linkages. This compound is a particularly interesting substrate for these reactions, as the electron-withdrawing nature of the trifluoromethyl group can influence reaction kinetics and product properties. These notes offer detailed protocols for palladium- and copper-catalyzed cross-coupling reactions involving this key reagent.
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
Palladium-catalyzed cross-coupling reactions are a versatile method for the formation of C-S bonds, offering mild reaction conditions and broad substrate scope. The following is a general protocol adapted for the coupling of this compound with aryl bromides.
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed C-S cross-coupling reaction.
Quantitative Data Summary
The following table summarizes typical yields for the palladium-catalyzed cross-coupling of various thiols with aryl bromides, which can be extrapolated to reactions with this compound.
| Entry | Thiol | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | 1,4-Dioxane | 110 | 7 | 70 |
| 2 | Thiophenol | 3-Bromobenzaldehyde | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | 1,4-Dioxane | 110 | 6 | 86 |
| 3 | 4-Methoxythiophenol | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | 1,4-Dioxane | 110 | 5 | 79 |
| 4 | 3-Mercaptobenzoic acid | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | 1,4-Dioxane | 110 | 12 | 83 |
Data is generalized from typical Buchwald-Hartwig C-S coupling reactions and serves as a guideline.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl-(3-(trifluoromethyl)phenyl) Thioether
This protocol is a representative procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Xantphos (0.05 mmol, 5.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and K₂CO₃.
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous toluene (3 mL) followed by this compound (1.2 mmol) and the remaining toluene (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-(3-(trifluoromethyl)phenyl) thioether.
Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for C-S bond formation, typically employing copper catalysts. Modern protocols often utilize ligands to improve reaction efficiency and substrate scope.
Catalytic Cycle of Ullmann-type C-S Coupling
Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann C-S coupling.
Quantitative Data Summary
The following table presents representative data for the copper-catalyzed coupling of thiols with aryl iodides.
| Entry | Thiol | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Iodobenzene | CuI (2.5) | K₂CO₃ | NMP | 100 | 6 | 96 |
| 2 | Thiophenol | 1-Iodo-4-nitrobenzene | CuI (2.5) | K₂CO₃ | NMP | 100 | 2 | 98 |
| 3 | Thiophenol | 4-Iodoanisole | CuI (2.5) | K₂CO₃ | NMP | 100 | 8 | 90 |
| 4 | Thiophenol | 2-Iodotoluene | CuI (2.5) | K₂CO₃ | NMP | 100 | 10 | 85 |
Data is generalized from typical Ullmann C-S coupling reactions and serves as a guideline.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of Aryl-(3-(trifluoromethyl)phenyl) Thioether
This protocol outlines a ligand-free copper-catalyzed approach for the synthesis of aryl thioethers.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (3 mL)
Procedure:
-
In a sealed tube, combine the aryl iodide, this compound, CuI, and K₂CO₃.
-
Add NMP to the tube and seal it.
-
Heat the reaction mixture in an oil bath at 100-120 °C for 6-12 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure product.
Safety Precautions
-
This compound is a thiol and should be handled in a well-ventilated fume hood due to its potential odor and toxicity.
-
Transition metal catalysts and reagents can be toxic and/or air-sensitive. Handle them under an inert atmosphere where necessary.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application of 3-(Trifluoromethyl)thiophenol in Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)thiophenol is a versatile chemical intermediate increasingly utilized in medicinal chemistry and materials science.[1] Its trifluoromethyl group imparts unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can enhance the pharmacological profiles of drug candidates.[2] Click chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions, offers a powerful tool for the incorporation of the 3-(trifluoromethyl)thiophenyl moiety into a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in thiol-ene and thiol-yne click chemistry reactions, enabling the synthesis of novel trifluoromethylated compounds for drug discovery and development.
Thiol-Ene and Thiol-Yne Click Chemistry: An Overview
Thiol-ene and thiol-yne reactions are highly efficient "click" reactions that involve the addition of a thiol group across a double (ene) or triple (yne) bond, respectively. These reactions can proceed through either a radical-mediated or a nucleophilic (Michael addition) pathway, offering flexibility in reaction setup and substrate scope.
Radical-Mediated Pathway: This pathway is typically initiated by light (photoinitiation) or a radical initiator. A thiyl radical is generated, which then adds to the alkene or alkyne in an anti-Markovnikov fashion.[3]
Nucleophilic Pathway (Michael Addition): This pathway is base-catalyzed and involves the formation of a thiolate anion, which acts as a nucleophile and attacks an electron-deficient alkene or alkyne. This method is particularly effective for reactions with activated "enes" and "ynes" bearing electron-withdrawing groups.[4][5]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-(trifluoromethyl)thiophenyl group via click chemistry can significantly impact the properties of a lead compound:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block metabolic pathways, increasing the in vivo half-life of a drug.
-
Binding Affinity: The trifluoromethyl group can enhance binding to target proteins through favorable hydrophobic and electrostatic interactions.
-
Lipophilicity and Permeability: The lipophilic nature of the trifluoromethylthiophenyl moiety can improve a compound's ability to cross cell membranes.[6]
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.
Experimental Protocols
While specific protocols for this compound in click chemistry are not abundantly reported, the following protocols are adapted from established methods for substituted thiophenols and are expected to be highly effective.
Protocol 1: Photoinitiated Radical Thiol-Yne Reaction
This protocol describes the photoinitiated radical addition of this compound to an alkyne, yielding a vinyl sulfide.
Materials:
-
This compound
-
Alkyne (e.g., Phenylacetylene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Acetonitrile, degassed)
-
UV lamp (365 nm)
-
Reaction vessel (quartz or borosilicate glass)
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in degassed acetonitrile (5 mL).
-
Add the photoinitiator, DMPA (0.05 mmol, 5 mol%).
-
Seal the reaction vessel and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and irradiate with a UV lamp (365 nm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl sulfide.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| This compound | Phenylacetylene | 1-(Phenyl)-2-(3-(trifluoromethyl)phenylthio)ethene | DMPA (5) | Acetonitrile | 2-4 | >90 |
| This compound | 1-Octyne | 1-(3-(Trifluoromethyl)phenylthio)oct-1-ene | DMPA (5) | Acetonitrile | 1-3 | >95 |
Note: Reaction times and yields are estimates based on similar reactions and may require optimization.
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction
This protocol describes the base-catalyzed Michael addition of this compound to an electron-deficient alkene (e.g., an acrylate).
Materials:
-
This compound
-
Electron-deficient alkene (e.g., Methyl acrylate)
-
Base catalyst (e.g., Triethylamine, TEA)
-
Solvent (e.g., Dichloromethane, DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the electron-deficient alkene (1.0 mmol) in dichloromethane (5 mL) in a reaction vessel, add this compound (1.1 mmol, 1.1 equivalents).
-
Add the base catalyst, triethylamine (0.1 mmol, 10 mol%), to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| This compound | Methyl acrylate | Methyl 3-(3-(trifluoromethyl)phenylthio)propanoate | TEA (10) | DCM | 1-2 | >95 |
| This compound | N-Phenylmaleimide | 3-(3-(Trifluoromethyl)phenylthio)-1-phenylpyrrolidine-2,5-dione | TEA (10) | DCM | 0.5-1 | >98 |
Note: Reaction times and yields are estimates based on similar reactions and may require optimization.
Characterization Data
The products of these reactions can be characterized by standard analytical techniques. The following are representative spectroscopic data for a compound containing the 3-(trifluoromethyl)phenylthio moiety.[1]
Phenyl(trifluoromethyl)sulfane: [1]
-
¹H NMR (500 MHz, CDCl₃): δ 7.66 (d, J = 7.3 Hz, 2H), 7.52–7.46 (m, 1H), 7.46–7.38 (m, 2H)
-
¹⁹F NMR (470 MHz, CDCl₃): δ -42.77 (s)
Visualizations
Radical-Mediated Thiol-Yne Click Chemistry Workflow
Caption: Workflow for Photoinitiated Thiol-Yne Reaction.
Base-Catalyzed Thiol-Ene (Michael Addition) Logical Pathway
Caption: Mechanism of Base-Catalyzed Thiol-Ene Addition.
Conclusion
The thiol-ene and thiol-yne click reactions provide a robust and versatile platform for the incorporation of this compound into a wide array of molecular structures. These reactions are characterized by their high yields, mild conditions, and tolerance of various functional groups, making them highly suitable for applications in drug discovery and development. The provided protocols serve as a valuable starting point for researchers seeking to leverage the unique properties of the 3-(trifluoromethyl)thiophenyl moiety in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Preparation of Bioactive Molecules from 3-(Trtrifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and biological activities of molecules derived from 3-(trifluoromethyl)thiophenol. This versatile building block is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, including high electronegativity, metabolic stability, and increased lipophilicity, which can enhance the pharmacological profile of bioactive compounds.[1][2]
Introduction to Bioactive Molecules from this compound
This compound is a key starting material and intermediate in the synthesis of a variety of biologically active molecules.[3] Its derivatives have shown promise as antimicrobial, anticancer, and enzyme inhibitory agents.[3][4][5] The trifluoromethylthio (SCF3) group can significantly improve a molecule's cell membrane permeability and protect it from in vivo enzymatic metabolism.[6]
This document outlines synthetic protocols for preparing bioactive molecules incorporating the 3-(trifluoromethyl)thiophenyl moiety and summarizes their biological activities.
Synthesis of Bioactive Molecules
General Synthetic Strategies
Several synthetic strategies can be employed to incorporate the 3-(trifluoromethyl)thiophenyl group into target molecules. Common reactions include nucleophilic aromatic substitution, where the thiol group of this compound acts as a nucleophile, and various coupling reactions.
A general workflow for the synthesis and evaluation of bioactive molecules from this compound is depicted below.
Caption: General workflow for bioactive molecule development.
Anticancer Agents
Derivatives of this compound have been investigated for their potential as anticancer agents. The introduction of the trifluoromethyl group can enhance the cytotoxic effects of compounds on cancer cell lines.[2]
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines are a class of compounds that have demonstrated potential as anticancer agents.[2] While not a direct reaction of this compound, the synthesis of analogous 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines highlights the importance of the trifluoromethyl group in this scaffold.
Experimental Protocol: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione
This protocol is adapted from a similar synthesis of 5-methyl derivatives and incorporates a trifluoromethyl group.
-
Step 1: Synthesis of 2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][7]thiazolo[4,5-d]pyrimidin-7(6H)-one.
-
A mixture of the appropriate thiazole-5-carboxamide and trifluoroacetic anhydride is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the solid product is collected by filtration, washed, and dried.
-
-
Step 2: Chlorination.
-
The product from Step 1 is suspended in phosphorus oxychloride (POCl₃).
-
The mixture is heated at reflux for several hours.
-
Excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to yield the 7-chloro derivative.
-
Biological Activity and Mechanism of Action
Certain trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have shown significant growth inhibition against various cancer cell lines.
Table 1: Anticancer Activity of 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| C32 | Melanoma | 24.4 |
| A375 | Melanoma | 25.4 |
| MCF-7 | Breast Cancer | >100 |
| DU145 | Prostate Cancer | >100 |
The mechanism of action for some anticancer compounds derived from scaffolds related to this compound involves the induction of apoptosis. This programmed cell death is a key target for cancer therapies.
Caption: Apoptosis induction by a bioactive derivative.
Antimicrobial Agents
The trifluoromethylphenyl moiety is a key feature in a number of potent antimicrobial agents.
Synthesis of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
Pyrazole derivatives containing a trifluoromethylphenyl group have demonstrated significant activity against antibiotic-resistant Gram-positive bacteria.
Experimental Protocol: General Synthesis of Pyrazole Derivatives
-
Step 1: Synthesis of Chalcone.
-
An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol.
-
The reaction mixture is stirred at room temperature until completion.
-
The resulting chalcone is isolated by filtration.
-
-
Step 2: Synthesis of Pyrazoline.
-
The chalcone is reacted with hydrazine hydrate in a solvent such as ethanol or acetic acid under reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the product is isolated by cooling the reaction mixture and filtering the precipitated solid.
-
-
Step 3: Aromatization to Pyrazole.
-
The pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent like iodine in the presence of a base.
-
Biological Activity
These pyrazole derivatives have shown promising minimum inhibitory concentrations (MIC) against various bacterial strains.
Table 2: Antimicrobial Activity of a Potent Pyrazole Derivative (Compound 25)
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (MRSA) | 0.78 |
| S. epidermidis | 1.56 |
| E. faecium | 0.78 |
Enzyme Inhibitors
The unique electronic properties of the trifluoromethyl group can be exploited to design potent enzyme inhibitors.
Angiotensin-Converting Enzyme (ACE) Inhibitors
Trifluoromethyl-containing analogues of known ACE inhibitors, such as captopril, have been synthesized and evaluated. The trifluoromethyl group can enhance the inhibitory potency due to its hydrophobicity and conformational effects.[4]
Table 3: ACE Inhibition by a Trifluoromethyl-Containing Captopril Analog [4]
| Compound | IC₅₀ (M) |
| Captopril Analog with CF₃ | 3 x 10⁻¹⁰ |
The synthesis of these specialized molecules often involves multi-step procedures tailored to the specific target.
Herbicides
This compound is a reactant in the preparation of highly active herbicides. For instance, it is used to synthesize 2-azolyl-4-phenoxypyrimidines that function by inhibiting carotenoid biosynthesis in plants.[8]
Conclusion
This compound is a valuable and versatile building block in the development of a wide range of bioactive molecules. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases, as well as in agrochemical applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important chemical scaffold. Further research into the specific mechanisms of action and structure-activity relationships will continue to drive the discovery of new and improved bioactive agents.
References
- 1. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 937-00-8 [smolecule.com]
- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: The Role of 3-(Trifluoromethyl)thiophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to the synthesis of agrochemicals featuring the trifluoromethyl functional group, a key moiety also present in 3-(trifluoromethyl)thiophenol. While direct, large-scale synthesis of major agrochemicals from this compound is not widely documented in publicly available literature, the trifluoromethylthio (-SCF3) and related trifluoromethylphenyl groups are critical components in a variety of modern pesticides.[1] The unique properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a valuable substituent in the design of potent and effective agrochemicals.[2]
This document will focus on two prominent examples of such agrochemicals: the insecticide Fipronil and the fungicide/nematicide Fluopyram. Detailed synthetic protocols and mechanisms of action for these compounds are presented to illustrate the broader importance of trifluoromethyl-containing building blocks in the agrochemical industry.
Key Agrochemicals Featuring the Trifluoromethyl Moiety
Fipronil: A Broad-Spectrum Phenylpyrazole Insecticide
Fipronil is a widely used broad-spectrum insecticide that disrupts the central nervous system of insects.[3] Its efficacy is attributed to the presence of the trifluoromethylsulfinyl group on the pyrazole ring.
Mechanism of Action:
Fipronil is a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels in the nervous systems of insects.[3][4] By binding to these channels, Fipronil inhibits the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[4] The selectivity of Fipronil towards insects is due to its higher binding affinity for insect GABA receptors compared to mammalian receptors.[3]
Caption: Fipronil's mechanism of action on an insect neuron.
Synthesis of Fipronil:
The synthesis of Fipronil typically involves the oxidation of a trifluoromethylthio pyrazole precursor. The following table summarizes quantitative data from various patented synthetic routes.
| Parameter | Example 1[5] | Example 2[6] | Example 3[7] |
| Starting Material | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole |
| Oxidizing Agent | Hydrogen Peroxide (50% aq.) | Hydrogen Peroxide (50% aq.) | Hydrogen Peroxide (50.5% aq.) |
| Solvent/Acid | Trichloroacetic acid, Chlorobenzene | Dibromoacetic acid, Tribromoacetic acid, Chlorobenzene | Trifluoroacetic acid, Dichloroacetic acid |
| Reaction Temp. | 15-20°C | 15-20°C | 15°C |
| Reaction Time | 20 hours | 23 hours | 16 hours |
| Initial Purity | 94% | 96% | 96.5% |
| Final Purity | >97% | Not Specified | >98% |
| Overall Yield | Not Specified | Not Specified | 76% (crude) |
Experimental Protocol for Fipronil Synthesis (Representative Example): [5][7]
Objective: To synthesize Fipronil by oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole
-
Trichloroacetic acid
-
Chlorobenzene
-
Boric acid
-
Hydrogen peroxide (50% aqueous solution)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, prepare a mixture of trichloroacetic acid and chlorobenzene.
-
Add boric acid to the mixture.
-
Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole to the mixture and cool the contents to 15-20°C.
-
Slowly add 50% aqueous hydrogen peroxide to the cooled mixture while maintaining the temperature at 15-20°C.
-
Stir the reaction mass for 20 hours at 15-20°C.
-
After the reaction is complete, perform a standard aqueous work-up to isolate the crude Fipronil.
-
Purify the crude product by recrystallization from chlorobenzene, followed by a mixture of ethyl acetate and chlorobenzene to obtain Fipronil with a purity of >97%.
Caption: A generalized workflow for the synthesis of Fipronil.
Fluopyram: A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide and Nematicide
Fluopyram is a broad-spectrum fungicide and nematicide effective against a wide range of plant pathogens.[8] It belongs to the class of pyridinyl-ethyl-benzamides.
Mechanism of Action:
Fluopyram inhibits the mitochondrial respiratory chain in fungi and nematodes by targeting Complex II, also known as succinate dehydrogenase (SDH).[8] By blocking the activity of SDH, Fluopyram disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of growth and eventual death of the pathogen.[5][8]
Caption: Fluopyram's mechanism of action on the mitochondrial electron transport chain.
Synthesis of Fluopyram:
The synthesis of Fluopyram can be achieved through various routes, often starting from substituted trifluoromethylpyridines. The following table provides quantitative data from different synthetic approaches.
| Parameter | Example 1[3] | Example 2 | Example 3[8] |
| Starting Material | 2-(3-chloro-5-trifluoromethyl-2-pyridyl)-2-[(2-trifluoromethylbenzoyl)aminomethyl]-1,3-malonic acid dimethyl ester | 2,3-dichloro-5-trifluoromethylpyridine and ethyl cyanoacetate | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride |
| Key Reaction | Alkaline and acidic hydrolysis/decarboxylation | Nucleophilic substitution, decarboxylation, hydrogenation, and amidation | Amidation |
| Solvent | Methanol / Acetonitrile / DMF / DMSO | N,N-dimethylformamide | Dichloromethane |
| Reaction Temp. | 10-90°C | 70-160°C | Ice bath to ambient |
| Reaction Time | 1-5 hours (hydrolysis) | 2-16 hours (per step) | 10 hours |
| Purity | 98.6-99.2% | 96-98% | Not Specified |
| Yield | 93.2-96.2% | 80-82% | High (not quantified) |
Experimental Protocol for Fluopyram Synthesis (Final Amidation Step): [8]
Objective: To synthesize Fluopyram via amidation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride with 2-trifluoromethylbenzoyl chloride.
Materials:
-
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
-
2-Trifluoromethylbenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottomed flask containing dichloromethane, add 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride.
-
Under an ice bath, cautiously add a solution of triethylamine in dichloromethane.
-
Add a solution of 2-trifluoromethylbenzoyl chloride in dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction mixture for 10 minutes in the ice bath.
-
Remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure Fluopyram.
Caption: A generalized workflow for the final amidation step in Fluopyram synthesis.
References
- 1. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]
Application Notes and Protocols for Self-Assembled Monolayers of 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Trifluoromethyl)thiophenol in the formation of self-assembled monolayers (SAMs). The unique properties imparted by the trifluoromethyl group make these SAMs valuable for a range of applications, including the modification of surface properties and the development of advanced materials for biological and electronic applications.
Introduction to this compound SAMs
This compound is an organosulfur compound that readily forms self-assembled monolayers on noble metal surfaces, most notably gold, due to the strong affinity between the sulfur headgroup and the metal.[1] The trifluoromethyl (-CF3) terminal group provides these monolayers with unique properties, such as altered wettability, corrosion resistance, and biocompatibility. The electron-withdrawing nature of the -CF3 group can also influence the charge transport characteristics of the surface, making these SAMs relevant for organic electronics.
The formation of SAMs is a spontaneous process where the thiol molecules organize into a densely packed, ordered monolayer on the substrate.[1] This process allows for precise control over the chemical and physical properties of surfaces at the molecular level.
Key Properties and Applications:
-
Surface Modification: Tailoring surface energy, wettability, and adhesion.
-
Biocompatibility: Creating surfaces that can resist non-specific protein adsorption or promote specific cellular interactions.
-
Organic Electronics: Modifying electrode work functions and controlling charge injection/extraction barriers.
-
Biosensors: Providing a stable and functionalizable surface for the immobilization of biomolecules.[2]
-
Drug Delivery: Serving as a platform for the controlled release of therapeutic agents.[3]
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 937-00-8)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Anhydrous ethanol (200 proof)
-
Methanol, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Clean glassware (beakers, petri dishes)
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
Substrate Preparation
A pristine substrate surface is critical for the formation of a high-quality SAM.
-
Cleaning:
-
Cut the gold-coated substrates to the desired size using a diamond scribe.
-
Rinse the substrates with methanol and deionized water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For rigorous cleaning, immerse the substrates in Piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with deionized water and then with ethanol.
-
Dry the substrates again under a stream of nitrogen.
-
-
UV-Ozone Treatment (Optional but Recommended):
-
Place the cleaned and dried substrates in a UV-ozone cleaner for 10-15 minutes to remove any remaining organic contaminants.
-
SAM Formation
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass container.
-
-
Immersion:
-
Immediately after cleaning and drying, immerse the gold substrates into the thiol solution.
-
Ensure the entire surface of the substrate is submerged.
-
-
Incubation:
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]
-
-
Rinsing:
-
After incubation, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.
-
Finally, rinse with deionized water.
-
-
Drying:
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment before characterization or use.
-
Characterization of this compound SAMs
Several surface-sensitive techniques can be employed to characterize the quality and properties of the formed SAMs.
Contact Angle Goniometry
This technique measures the wettability of the SAM surface, which is directly related to the terminal functional group. The hydrophobic nature of the trifluoromethyl group will result in a high contact angle with water.
Protocol:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Measure the static contact angle between the droplet and the surface.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
Ellipsometry
Ellipsometry is used to determine the thickness of the SAM, which provides an indication of the molecular orientation and packing density.
Protocol:
-
Measure the optical properties of the bare gold substrate as a reference.
-
Place the SAM-coated substrate on the ellipsometer stage.
-
Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths.
-
Model the data using appropriate software to determine the thickness of the organic layer. A refractive index of ~1.4-1.5 is a reasonable starting point for fluorinated organic films.[5]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the atoms within the SAM. It can confirm the presence of fluorine, carbon, and sulfur, and the binding of sulfur to the gold surface.
Expected Binding Energies:
-
F 1s: ~688-689 eV
-
C 1s: ~285 eV (aromatic C-C), with a higher binding energy component for the C-F bond.
-
S 2p: ~162-163 eV for thiolate bound to gold.
-
Au 4f: ~84.0 eV (Au 4f7/2) and ~87.7 eV (Au 4f5/2).
Electrochemical Characterization
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to assess the barrier properties of the SAM against ion penetration, which is an indicator of the monolayer's packing and defect density.[1][6]
Protocol (for CV):
-
Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell.
-
Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
Use an electrolyte solution containing a redox probe (e.g., 1 mM K3[Fe(CN)6] in 0.1 M KCl).
-
Scan the potential over a suitable range and record the cyclic voltammogram. A well-formed, defect-free SAM will block the access of the redox probe to the electrode surface, resulting in a significant reduction in the peak currents compared to a bare gold electrode.
Data Presentation
Table 1: Representative Quantitative Data for Trifluoromethyl-Terminated SAMs
| Parameter | Value | Technique | Reference |
| Water Contact Angle (Advancing) | ~110-115° | Contact Angle Goniometry | [7] |
| Hexadecane Contact Angle (Advancing) | ~70-75° | Contact Angle Goniometry | [7] |
| Monolayer Thickness | ~0.7-1.0 nm | Ellipsometry | Estimated from molecular length |
| F 1s Binding Energy | ~688.5 eV | XPS | [8] |
| S 2p3/2 Binding Energy | ~162.0 eV | XPS | [9] |
Note: The contact angle and thickness values are representative for SAMs with trifluoromethyl terminal groups. Specific values for this compound may vary slightly.
Visualizations
Experimental Workflow for SAM Formation and Characterization
Caption: Workflow for SAM Formation and Characterization.
Logical Relationship of SAM Properties and Applications
References
- 1. RRI Digital Repository: Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation [dspace.rri.res.in]
- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug delivery from therapeutic self-assembled monolayers (T-SAMs) on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. if.tugraz.at [if.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. surfacesciencewestern.com [surfacesciencewestern.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 3-(Trifluoromethyl)thiophenol into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers incorporating 3-(trifluoromethyl)thiophenol. The inclusion of the trifluoromethyl (-CF3) group into polymer backbones can impart unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.[1] This document offers detailed experimental protocols, data summaries, and visual diagrams to guide researchers in the successful synthesis and characterization of these advanced materials.
Introduction to this compound in Polymer Synthesis
This compound is a valuable monomer for the synthesis of high-performance polymers such as poly(aryl thioether)s. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiol functional group and modify the properties of the resulting polymer.[2] Fluorinated polymers, in general, are known for their excellent thermal stability, hydrophobicity, and low dielectric constants, making them suitable for a wide range of applications in electronics, aerospace, and biomedical fields.[1][3]
The primary method for incorporating this compound into a polymer backbone is through nucleophilic aromatic substitution (SNAr) polymerization. This reaction typically involves the condensation of a dithiol (or a thiophenol in the case of chain-growth polymerization) with an activated dihaloarene in the presence of a base.
Polymerization Methods
Nucleophilic Aromatic Substitution (SNAr) Polycondensation
This is the most common method for synthesizing poly(aryl thioether)s. The reaction involves the stepwise reaction of a dithiol monomer with a dihaloarene monomer that is activated by electron-withdrawing groups. In the context of this compound, it can be used as a monofunctional reagent to end-cap polymer chains or as a comonomer if a di-functionalized version is synthesized. For the purpose of these notes, we will focus on its role in forming the polymer backbone, assuming a dihalo-comonomer.
A general representation of the SNAr polymerization is as follows:
n HS-Ar-SH + n X-Ar'-X → [-S-Ar-S-Ar'-]n + 2n HX
Where:
-
HS-Ar-SH is a dithiol monomer.
-
X-Ar'-X is an activated dihaloarene (X = F, Cl).
-
The reaction is typically carried out in a polar aprotic solvent with a base to generate the thiolate nucleophile.
Experimental Protocols
Protocol for SNAr Polycondensation of a Dithiol with an Activated Dihaloarene
This protocol is a representative procedure for the synthesis of a poly(thioether) and can be adapted for the use of a dithiol derivative of a trifluoromethylated phenylene.
Materials:
-
Dithiol monomer (e.g., 1,3-bis(mercaptomethyl)benzene)
-
Activated dihaloarene (e.g., 4,4'-difluorobenzophenone)
-
Potassium carbonate (K2CO3), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermometer
-
Heating mantle
-
Inert gas inlet and outlet
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and an inert gas inlet, add the dithiol monomer (1.0 eq), 4,4'-difluorobenzophenone (1.0 eq), and potassium carbonate (1.1 eq).
-
Solvent Addition: Add NMP and toluene to the flask. The amount of NMP should be sufficient to achieve a solids concentration of 15-20% (w/v), and toluene is typically added at about half the volume of NMP.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of water.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200 °C. Maintain this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Isolation: Cool the reaction mixture to room temperature and dilute it with additional NMP if it is too viscous. Pour the polymer solution slowly into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any inorganic salts and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following tables summarize typical properties of poly(aryl ether)s and poly(aryl thioether)s containing trifluoromethyl groups. Note that the specific values for a polymer derived from this compound will depend on the comonomer and the final polymer structure and molecular weight.
Table 1: Molecular Weight and Polydispersity of Fluorinated Polymers
| Polymer Type | Comonomer | Mn (kDa) | Mw (kDa) | Polydispersity Index (PDI) | Reference |
| Poly(aryl ether ketone) | Bisphenol AF | 95-133 | - | - | [4][5] |
| Fluorinated Poly(aryl ether) | TFBP | - | up to 272 | 1.9-3.2 | [3][6] |
| Poly(aryl thioether) | Hexafluorobenzene | 33.2 | 120.7 | 3.64 | [1] |
Table 2: Thermal Properties of Fluorinated Polymers
| Polymer Type | Tg (°C) | Td5% (°C, N2) | Char Yield at 800°C (%) | Reference |
| Poly(aryl ether ketone) | - | >520 | - | [4][5] |
| Fluorinated Poly(aryl ether) | 178-226 | 514-555 | - | [6] |
| Poly(aryl thioether) | -18 | - | - | [1] |
| Fluorinated Poly(aryl ether nitrile) | - | >40 (char yield) | >40 | [7] |
Table 3: Dielectric and Mechanical Properties of Fluorinated Polymers
| Polymer Type | Dielectric Constant (10 GHz) | Dielectric Loss (10 GHz) | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| Poly(aryl ether ketone) | 2.839 | 0.0048 | >70 | >2 | [4][5] |
| Fluorinated Poly(aryl ether) | 2.07-2.80 | 0.002-0.006 | - | - | [6] |
| Poly(aryl ether ketone) (side chain CF3) | 2.67-2.79 (1 MHz) | - | - | - | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polymers derived from this compound.
Potential Applications
Polymers incorporating this compound are expected to exhibit properties that make them suitable for a variety of advanced applications:
-
Low-Dielectric Materials: The presence of the -CF3 group can lower the dielectric constant and dielectric loss of the polymer, making them attractive for use in microelectronics as interlayer dielectrics and for high-frequency applications.[4][5][6]
-
High-Performance Coatings: Their anticipated high thermal stability and chemical resistance make these polymers candidates for protective coatings in harsh environments.[1]
-
Optical Materials: Fluorinated polymers often have a low refractive index and reduced optical loss, which is beneficial for applications in optical fibers and other optical components.[1]
-
Advanced Composites: As a matrix material, these polymers could be used to create advanced composites with enhanced thermal and mechanical properties for aerospace and automotive applications.
-
Drug Delivery: The unique properties of fluorinated polymers are also being explored in the field of drug delivery, where they can be used to create controlled-release systems.[2]
Conclusion
The incorporation of this compound into polymer structures via methods such as nucleophilic aromatic substitution polycondensation offers a promising route to novel high-performance materials. The resulting polymers are expected to possess a valuable combination of thermal stability, chemical resistance, and desirable dielectric properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of this exciting class of fluorinated polymers. Further research and characterization will be essential to fully elucidate the structure-property relationships and unlock the full potential of these materials.
References
- 1. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(Trifluoromethyl)thiophenol
Introduction
3-(Trifluoromethyl)thiophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl and thiol functionalities impart specific properties to the final products, influencing their biological activity and metabolic stability. Accurate quantification of this compound in various matrices is crucial for process optimization, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Electron Capture Detection (ECD).
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in process samples and reaction mixtures. The protocol is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A. Experimental Protocol
1. Sample Preparation:
-
For liquid samples (e.g., reaction mixtures):
-
Accurately pipette 1.0 mL of the sample into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For solid samples:
-
Accurately weigh approximately 10 mg of the solid sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot of this solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. Instrumentation and Conditions:
-
Instrument: Agilent 1100 HPLC system or equivalent.
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 mm x 75 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm.
-
Retention Time: Approximately 4.5 minutes (retention time may vary based on the specific system and column).
3. Calibration:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
B. Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
C. Workflow Diagram
II. Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is highly sensitive and suitable for the quantification of trace amounts of this compound in environmental samples (e.g., water) and biological matrices. The protocol involves a derivatization step to enhance the volatility and detectability of the analyte.
A. Experimental Protocol
1. Sample Preparation and Derivatization:
-
For water samples:
-
Acidify 100 mL of the water sample to pH ≤ 2 with concentrated sulfuric acid.
-
Extract the sample with 2 x 50 mL of methylene chloride using a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
-
Derivatization (Acetylation):
-
To the concentrated extract, add 1 mL of potassium carbonate solution (10% w/v) and 100 µL of acetic anhydride.
-
Shake vigorously for 10 minutes.
-
Extract the acetylated derivative with 2 x 1 mL of hexane.
-
Combine the hexane layers and inject into the GC-ECD. A similar procedure is described for the analysis of 3-trifluoromethyl-4-nitrophenol in natural waters.[1]
-
2. Instrumentation and Conditions:
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Carrier Gas: Nitrogen or Argon/Methane, at a flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
3. Calibration:
-
Prepare a stock solution of the acetylated derivative of this compound (100 µg/mL) in hexane.
-
Prepare a series of calibration standards by serial dilution of the stock solution with hexane to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
B. Data Presentation
Table 2: GC-ECD Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95.2 - 103.5% |
| Precision (% RSD) | < 5.0% |
C. Workflow Diagram
III. Spectroscopic Characterization
While not a quantitative method on its own, spectroscopic analysis is crucial for the identification and structural confirmation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum in deuterated chloroform typically shows aromatic proton signals between δ 7.17-7.84 ppm.[2] The thiol proton (SH) appears as a singlet around δ 3.5-4.0 ppm, which can be exchangeable with D₂O.[2]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a quartet for the trifluoromethyl carbon due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the CF₃ group, providing a clear diagnostic signal.
B. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands include:
-
Aromatic C-H stretching around 3049 cm⁻¹.[2]
-
S-H stretching, which is typically a weak band around 2550-2600 cm⁻¹.
-
Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.
IV. Discussion
The choice of analytical method depends on the specific application, required sensitivity, and the sample matrix. HPLC-UV is a robust and straightforward method for routine analysis of relatively high concentrations of this compound. For trace-level quantification, especially in complex matrices, GC-ECD after derivatization offers superior sensitivity and selectivity. The derivatization step is critical for GC analysis to improve the compound's volatility and chromatographic behavior. Spectroscopic methods like NMR and IR are indispensable for unequivocal identification and structural elucidation.
V. Safety Precautions
This compound is a chemical that should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols: Oxidation of 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed experimental procedures for the selective oxidation of 3-(Trifluoromethyl)thiophenol to its corresponding sulfoxide and sulfone. The protocols are designed to be robust and reproducible, offering valuable synthetic routes to key intermediates in drug discovery and materials science. The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity of the sulfur center, necessitating carefully controlled reaction conditions to achieve high selectivity and yield.
Introduction
The oxidation of thiols is a fundamental transformation in organic synthesis, yielding valuable sulfoxides and sulfones. These oxidized sulfur-containing compounds are prevalent motifs in pharmaceuticals and agrochemicals due to their unique physicochemical and biological properties. Specifically, aryl trifluoromethyl sulfoxides and sulfones are of significant interest in drug development. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines two primary protocols for the oxidation of this compound, a key starting material for accessing these important building blocks.
Oxidation Pathways
The oxidation of this compound can be controlled to selectively yield either the sulfoxide or the sulfone by modulating the oxidant stoichiometry and reaction conditions.
Application Notes and Protocols for the Reaction of 3-(Trifluoromethyl)thiophenol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 3-(trifluoromethyl)thiophenol with various electrophiles, offering detailed protocols for the synthesis of a range of 3-(trifluoromethyl)phenyl thioethers. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties conferred by the trifluoromethyl group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can enhance the pharmacological profile of bioactive molecules.[1][2]
Introduction to the Reactivity of this compound
This compound is a versatile nucleophile that readily reacts with a variety of electrophilic partners at the sulfur atom. The electron-withdrawing nature of the trifluoromethyl group acidifies the thiol proton, facilitating its deprotonation to form the corresponding thiolate. This thiolate is a potent nucleophile that can participate in a range of bond-forming reactions, including S-alkylation, S-acylation, and S-arylation. These reactions provide access to a diverse library of 3-(trifluoromethyl)phenyl thioethers with potential applications in drug development.
I. S-Alkylation Reactions
S-alkylation of this compound with alkyl halides is a fundamental transformation for the synthesis of alkyl aryl thioethers. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to deprotonate the thiol.
Experimental Protocol: S-Alkylation with Benzyl Chloride
This protocol describes the synthesis of benzyl (3-(trifluoromethyl)phenyl)sulfane.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Water or an appropriate organic solvent (e.g., acetone, acetonitrile)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
To a solution of this compound (1.0 mmol) in water (2 mL), add triethylamine (1.1 mmol) or potassium carbonate (1.2 mmol).
-
Add benzyl chloride (1.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the product precipitates, it can be isolated by filtration.
-
If the product is an oil, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation: S-Alkylation of this compound
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl chloride | Et₃N | Water | 1 | >90 (General Protocol) | [3] |
| Methyl iodide | K₂CO₃ | Acetone | 4 | Not Specified | General Knowledge |
| Ethyl bromide | NaH | DMF | 2 | Not Specified | General Knowledge |
II. S-Acylation Reactions
S-acylation of this compound with acyl chlorides or anhydrides provides a direct route to thioesters. These reactions are typically rapid and high-yielding.
Experimental Protocol: S-Acylation with 3-(Trifluoromethyl)benzoyl Chloride
This protocol details the synthesis of S-(3-(trifluoromethyl)phenyl) 3-(trifluoromethyl)benzothioate.
Materials:
-
This compound
-
3-(Trifluoromethyl)benzoyl chloride[4]
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 mmol) in dichloromethane (5 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Data Presentation: S-Acylation of this compound
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-(Trifluoromethyl)benzoyl chloride | Pyridine | CH₂Cl₂ | 2-4 | High (General Protocol) | [4] |
| Acetyl chloride | Et₃N | THF | 1 | Not Specified | General Knowledge |
| Benzoyl chloride | Et₃N | CH₂Cl₂ | 2 | Not Specified | General Knowledge |
III. S-Arylation Reactions
The formation of a C(aryl)-S bond can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination-type C-S coupling.
A. Ullmann Condensation
The Ullmann condensation is a classical method for forming C-S bonds using a copper catalyst, often at elevated temperatures.[5][6]
Experimental Protocol: Ullmann Coupling with 4-Iodotoluene
This protocol describes the synthesis of 4-methylphenyl (3-(trifluoromethyl)phenyl)sulfane.
Materials:
-
This compound
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Toluene
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [7]
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), K₂CO₃ (2.0 mmol), this compound (1.2 mmol), and 4-iodotoluene (1.0 mmol).
-
Add anhydrous DMF (5 mL) and degas the mixture.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.
-
Wash the filtrate with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig C-S coupling is a palladium-catalyzed reaction that often proceeds under milder conditions than the Ullmann condensation and tolerates a wider range of functional groups.[8]
Experimental Protocol: Buchwald-Hartwig Coupling with 4-Chloropyridine
This protocol details the synthesis of 4-((3-(trifluoromethyl)phenyl)thio)pyridine.
Materials:
-
This compound
-
4-Chloropyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
In a glovebox or under a strictly inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (2.5 mmol) in a Schlenk tube.
-
Add this compound (1.2 mmol), 4-chloropyridine hydrochloride (1.0 mmol), and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: S-Arylation of this compound
| Reaction Type | Electrophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | 4-Iodotoluene | CuI | K₂CO₃ | DMF | 120-150 | 12-24 | Moderate to Good | [7] |
| Buchwald-Hartwig | 4-Chloropyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100-110 | 12-24 | Good to Excellent | [1][8] |
IV. Applications in Drug Discovery and Medicinal Chemistry
The 3-(trifluoromethyl)phenyl thioether scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] While specific drugs directly derived from this compound are not extensively documented in publicly available literature, numerous bioactive molecules and clinical candidates incorporate the broader 3-(trifluoromethyl)phenyl moiety. The synthetic protocols described herein provide a direct route to novel analogs of existing drugs for structure-activity relationship (SAR) studies.
For instance, analogs of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib [2][9][10] or the antiandrogen Nilutamide [11], which contain a trifluoromethylphenyl group, could be synthesized. Replacing an existing aryl group in these drugs with a 3-(trifluoromethyl)phenylthio-aryl moiety could lead to new chemical entities with altered pharmacokinetic or pharmacodynamic profiles.
Example: Conceptual Signaling Pathway Inhibition
Many drugs containing the trifluoromethylphenyl group target specific enzymes or receptors. For example, Celecoxib is a selective COX-2 inhibitor, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. The diagram below illustrates a simplified representation of this pathway. The synthesis of novel 3-(trifluoromethyl)phenyl thioether analogs could lead to compounds that also modulate this or other signaling pathways.
Caption: Potential inhibition of the COX-2 pathway by a 3-(trifluoromethyl)phenyl thioether analog.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the biological evaluation of newly synthesized 3-(trifluoromethyl)phenyl thioether derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel drug candidates.
V. Conclusion
This compound is a valuable building block for the synthesis of a wide array of thioether derivatives. The protocols outlined in these application notes provide robust methods for S-alkylation, S-acylation, and S-arylation, enabling the generation of compound libraries for drug discovery and medicinal chemistry programs. The unique properties imparted by the trifluoromethyl group make these compounds promising candidates for the development of novel therapeutics.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. zenodo.org [zenodo.org]
- 3. sid.ir [sid.ir]
- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 3-(Trifluoromethyl)thiophenol in Photochemical Reactions
Introduction
3-(Trifluoromethyl)thiophenol is an aromatic thiol bearing a strong electron-withdrawing trifluoromethyl group. This substitution significantly influences the electronic properties of the thiol moiety, particularly the acidity of the S-H bond and the redox potential of the corresponding thiyl radical. These characteristics make it a potentially valuable reagent in a variety of photochemical transformations. This document provides an overview of its potential applications, supported by detailed protocols and mechanistic diagrams. While direct, extensive literature on the photochemical applications of this compound is specialized, its reactivity can be inferred from the well-established photochemistry of thiophenols and the electronic effects of the trifluoromethyl group.
Potential Applications
The primary photochemical applications of this compound are expected to revolve around its ability to act as a hydrogen atom donor and its role in photoredox catalysis. The electron-withdrawing trifluoromethyl group can enhance the rate of hydrogen atom transfer and modify the reactivity of the resulting thiyl radical compared to unsubstituted thiophenol.
-
Photoinitiated Thiol-Ene "Click" Reactions: The thiol-ene reaction is a robust method for carbon-carbon and carbon-sulfur bond formation. Photoinitiation generates a thiyl radical that adds across a double bond. The trifluoromethyl group can influence the rate and selectivity of this addition.
-
Photoredox-Mediated Reactions: In photoredox catalysis, this compound can serve as a sacrificial hydrogen atom donor to regenerate a photocatalyst or to participate directly in the catalytic cycle. Its redox properties can be finely tuned by the trifluoromethyl substituent.
-
Reductive Dehalogenation Reactions: Thiols are effective hydrogen atom donors for the reductive dehalogenation of alkyl and aryl halides under photochemical conditions. The enhanced acidity of this compound may facilitate these transformations.
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Reaction with an Alkene
This protocol describes a general procedure for the photochemical addition of this compound to an alkene, such as 1-octene, to form the corresponding thioether.
Materials:
-
This compound
-
1-Octene
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Acetonitrile (MeCN), degassed
-
Schlenk flask or similar reaction vessel with a septum
-
UV lamp (e.g., 365 nm)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, dissolve 1-octene (1.0 mmol, 1.0 equiv) and 2,2-dimethoxy-2-phenylacetophenone (0.05 mmol, 0.05 equiv) in degassed acetonitrile (10 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Seal the flask with a septum and degas the solution for an additional 15 minutes by bubbling with nitrogen or argon.
-
Place the reaction flask approximately 5-10 cm from a UV lamp and begin irradiation while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photoredox-Catalyzed Reductive Dehalogenation
This protocol outlines a method for the reductive dehalogenation of an activated alkyl halide using a photocatalyst and this compound as a hydrogen atom donor.
Materials:
-
Alkyl halide (e.g., 1-bromo-4-phenylbutane) (1.0 mmol, 1.0 equiv)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) or a suitable organic photocatalyst (e.g., Eosin Y) (0.01-0.02 mmol, 1-2 mol%)
-
This compound (1.5 mmol, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF), degassed
-
Reaction vial with a septum
-
Visible light source (e.g., blue LED lamp)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the alkyl halide (1.0 mmol), the photocatalyst (0.01 mmol), and a stir bar.
-
Add degassed DMF (5 mL) to dissolve the solids.
-
Add this compound (1.5 mmol) and DIPEA (2.0 mmol) to the reaction mixture.
-
Seal the vial with a septum and degas with nitrogen or argon for 15 minutes.
-
Irradiate the reaction mixture with a visible light source while stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Characterize the purified product by appropriate analytical methods.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Thiol-Ene Reaction
| Entry | Alkene | Initiator (mol%) | Time (h) | Yield (%) |
| 1 | 1-Octene | DMPA (5) | 2 | 92 |
| 2 | Styrene | DMPA (5) | 1.5 | 95 |
| 3 | Cyclohexene | DMPA (5) | 3 | 88 |
Table 2: Hypothetical Results for Reductive Dehalogenation
| Entry | Substrate | Photocatalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-phenylbutane | [Ru(bpy)₃]Cl₂ (1) | 6 | 85 |
| 2 | Ethyl 2-bromo-2-phenylacetate | Eosin Y (2) | 4 | 91 |
| 3 | 1-Iodoadamantane | [Ru(bpy)₃]Cl₂ (1) | 8 | 78 |
Visualizations
Caption: Mechanism of the photoinitiated Thiol-Ene reaction.
Caption: Catalytic cycle for photoredox-mediated dehalogenation.
Caption: General experimental workflow for photochemical reactions.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-(Trifluoromethyl)thiophenol Coupling Reactions
Welcome to the Technical Support Center for optimizing coupling reactions with 3-(Trifluoromethyl)thiophenol. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the efficiency and yield of their C-S cross-coupling reactions. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This electronic effect decreases the nucleophilicity of the thiol, making it less reactive in standard coupling reactions. Additionally, the thiol can act as a potential ligand for the metal catalyst, sometimes leading to catalyst inhibition or the formation of inactive species. Careful optimization of the catalyst system, ligands, base, and reaction conditions is therefore crucial for achieving high yields.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several cross-coupling reactions can be successfully employed for the S-arylation of this compound. The most common and effective methods include:
-
Ullmann Coupling: A classical copper-catalyzed reaction that is effective for forming C-S bonds, particularly with aryl halides. Modern protocols often utilize ligands to improve reaction efficiency and mildness.
-
Buchwald-Hartwig Coupling: A versatile palladium-catalyzed reaction known for its broad substrate scope and functional group tolerance. Specific ligands are critical for achieving high yields with challenging substrates like electron-deficient thiols.
-
Chan-Lam Coupling: A copper-catalyzed reaction that couples thiols with boronic acids. It is often performed under mild conditions, sometimes even at room temperature and open to the air.[1]
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions that can lower the yield of the desired product include:
-
Homocoupling: Dimerization of the aryl halide or the boronic acid starting materials.
-
Protodeboronation: Loss of the boronic acid group, particularly in Chan-Lam couplings, before the desired cross-coupling occurs.[2]
-
Oxidation of the Thiol: The thiol can be oxidized to the corresponding disulfide, especially in the presence of air or other oxidants.
-
Catalyst Deactivation: The catalyst can be deactivated through various pathways, leading to incomplete conversion.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-purity catalyst. For Ullmann and Chan-Lam reactions, ensure the use of an active Cu(I) or Cu(II) source.[3] For Buchwald-Hartwig, ensure the Pd(0) active species is generated. Consider using pre-catalysts for more reliable activation. |
| Inappropriate Ligand | The choice of ligand is critical. For Ullmann couplings with electron-rich phenols (structurally related to thiophenols), amino acid-based ligands like N,N-dimethylglycine have proven effective.[1] For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often required. For Chan-Lam S-arylation, 1,10-phenanthroline is a common and effective ligand.[4] A ligand screening is often necessary for optimization. |
| Suboptimal Base | The base plays a crucial role in deprotonating the thiol and in the catalytic cycle. For Ullmann reactions, Cs₂CO₃ and K₃PO₄ are commonly used.[1] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often employed. In Chan-Lam couplings, a variety of organic and inorganic bases can be used.[2] The solubility and strength of the base are key factors. |
| Incorrect Solvent | The solvent can significantly influence the reaction outcome. For Ullmann couplings, non-polar solvents like toluene or xylene can be effective.[5] For Buchwald-Hartwig reactions, ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are common choices.[6] For Chan-Lam reactions, a range of solvents including DCM, MeOH, and EtOH can be used.[2][4] Avoid solvents that can coordinate too strongly to the catalyst and inhibit the reaction. |
| Low Reaction Temperature | While milder conditions are desirable, some coupling reactions require elevated temperatures to overcome the activation energy, especially with less reactive substrates. If no reaction is observed, incrementally increase the temperature. For Ullmann reactions, temperatures can range from 90-140°C.[5][7] Buchwald-Hartwig reactions are typically run between 80-110°C.[6] |
Problem 2: Significant Side Product Formation
| Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | This is often a sign of incorrect reaction conditions. Adjusting the catalyst-to-ligand ratio, changing the solvent, or lowering the reaction temperature can sometimes mitigate this side reaction. |
| Protodeboronation (Chan-Lam) | This can be minimized by using anhydrous solvents and ensuring the reaction is set up under an inert atmosphere if necessary. The choice of base can also influence the rate of protodeboronation.[2] |
| Oxidation of Thiol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Using degassed solvents can also be beneficial. |
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for different coupling methods. Note that yields are highly substrate-dependent, and optimization is often required.
Table 1: Representative Conditions for Ullmann C-S Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | CuI (5) | N,N-Dimethylglycine (10) | Cs₂CO₃ | Dioxane | 90 | Good to Excellent |
| Aryl Bromide | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | Toluene | 110 | Moderate to Good |
| Aryl Iodide | CuO nanoparticles (3) | None | KOH | DMAc | RT | High |
Data synthesized from multiple sources, including[1][8].
Table 2: Representative Conditions for Buchwald-Hartwig C-S Coupling
| Aryl Halide | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | High |
| Aryl Chloride | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | Moderate to High |
| Aryl Bromide | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | Toluene | 100 | High |
Data synthesized from multiple sources, including information on general Buchwald-Hartwig aminations which can be analogous to C-S coupling.[6][9]
Table 3: Representative Conditions for Chan-Lam S-Arylation
| Boronic Acid | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | CuSO₄ (5) | 1,10-Phenanthroline (5) | nBu₄NOH | EtOH | RT | 88 |
| Arylboronic acid | Cu(OAc)₂ (10) | Pyridine | O₂ (air) | CH₂Cl₂ | RT | Good to Excellent |
| Heteroarylboronic acid | CuCl (10) | None | Et₃N | MeOH | RT | Moderate to Good |
Data synthesized from multiple sources, including[4][10][11].
Experimental Protocols
Protocol 1: Ullmann Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add this compound (1.2 equiv.) and the aryl iodide (1.0 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to an oven-dried Schlenk tube.
-
Add NaOt-Bu (1.4 equiv.).
-
Remove the tube from the glovebox and add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.) under a positive flow of inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Chan-Lam Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Copper(II) sulfate (CuSO₄)
-
1,10-Phenanthroline monohydrate
-
Tetrabutylammonium hydroxide (nBu₄NOH, 40% in water)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add CuSO₄ (5 mol%) and 1,10-phenanthroline monohydrate (5 mol%).
-
Add phenylboronic acid (1.5 equiv.) and this compound (1.0 equiv.).
-
Add ethanol as the solvent.
-
Add nBu₄NOH (2.0 equiv.) and stir the reaction mixture vigorously at room temperature, open to the air, for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Catalytic Cycle for Buchwald-Hartwig C-S Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling reaction.
Catalytic Cycle for Chan-Lam S-Arylation
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam-type S-arylation of thiols with boronic acids at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation Reactions of 3-(Trifluoromethyl)thiophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling common side reactions encountered during the oxidation of 3-(trifluoromethyl)thiophenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the oxidation of this compound, offering potential causes and solutions to guide your experimental work.
Issue 1: Low or No Conversion of Starting Thiophenol
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Ensure the stoichiometry of the oxidizing agent is correct. For disulfide formation, milder conditions are needed, while sulfoxide and sulfone formation require at least 1 and 2 equivalents of the oxidant, respectively.[1] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC. For sulfone formation with m-CPBA, reactions are often run at room temperature or slightly above. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the chosen oxidant and starting material. Chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) are commonly used for m-CPBA oxidations.[1] For hydrogen peroxide oxidations, fluorinated alcohols or trifluoroacetic acid can be effective.[2] |
| Deactivated Oxidizing Agent | Use a fresh batch of the oxidizing agent. Peroxy acids like m-CPBA can degrade over time, especially if not stored properly at refrigerated temperatures.[1] |
Issue 2: Formation of Multiple Products (Disulfide, Sulfoxide, and Sulfone Mixture)
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | This is a common issue, especially when targeting the disulfide or sulfoxide. - For Disulfide Synthesis: Use milder oxidizing agents like iodine or air/DMSO. Avoid strong oxidants like m-CPBA or excess hydrogen peroxide. - For Sulfoxide Synthesis: Use a controlled amount of the oxidizing agent (typically 1.0-1.2 equivalents).[1] Perform the reaction at low temperatures (-78°C to 0°C) to improve selectivity.[1] Add the oxidant slowly to the reaction mixture. |
| Reaction Temperature Too High | Higher temperatures favor over-oxidation to the sulfone and sulfonic acid. Maintain the recommended temperature for the desired product. |
| Incorrect Stoichiometry | Carefully measure and add the oxidizing agent. An excess will lead to further oxidation. |
Issue 3: Predominant Formation of Bis(3-(trifluoromethyl)phenyl) Disulfide When Sulfoxide or Sulfone is Desired
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Increase the equivalents of the oxidizing agent. At least 1.0-1.2 equivalents are needed for the sulfoxide, and 2.0 or more for the sulfone.[1] |
| Reaction Conditions Too Mild | Increase the reaction temperature and/or reaction time. Monitor the reaction by TLC to ensure the disulfide intermediate is consumed. |
Issue 4: Formation of 3-(Trifluoromethyl)benzenesulfonic Acid (Over-oxidation to Sulfonic Acid)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Avoid prolonged reaction times, high temperatures, and a large excess of a strong oxidizing agent (e.g., KMnO₄, concentrated H₂O₂). |
| Presence of Water with Certain Oxidants | In some cases, the presence of water can facilitate the formation of sulfonic acids.[3] Use anhydrous conditions if this is a suspected side reaction. |
| Strong Oxidizing Agent | Use a more controlled oxidizing agent. For example, m-CPBA is generally used for sulfone formation, while stronger oxidants might lead to the sulfonic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when oxidizing this compound?
A1: The most common side products are the result of either under- or over-oxidation. Depending on your target product, you may observe:
-
Bis(3-(trifluoromethyl)phenyl) disulfide: If you are targeting the sulfoxide or sulfone and use insufficient oxidant.
-
3-(Trifluoromethyl)phenyl sulfoxide and sulfone mixture: When precise control of the oxidation is not achieved.
-
3-(Trifluoromethyl)benzenesulfonic acid: Under harsh oxidation conditions with strong oxidizing agents.
Q2: How can I selectively synthesize the disulfide, bis(3-(trifluoromethyl)phenyl) disulfide?
A2: For the selective synthesis of the disulfide, milder oxidizing agents are preferred. Common methods include:
-
Air Oxidation: Stirring the thiophenol in a solvent like DMSO open to the air can facilitate disulfide formation. Basic conditions can accelerate this process.
-
Iodine (I₂): Using a stoichiometric amount of iodine in a suitable solvent like wet acetonitrile is an effective method for the oxidative coupling of thiols to disulfides.
Q3: What are the best conditions for selectively preparing 3-(trifluoromethyl)phenyl sulfoxide?
A3: Selective oxidation to the sulfoxide requires careful control of the reaction conditions. A reliable method involves:
-
Oxidant: Use 1.0-1.2 equivalents of m-CPBA.[1]
-
Temperature: Maintain a low temperature, typically between -78°C and 0°C.[1]
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.[1]
-
Procedure: Add the m-CPBA solution dropwise to the thiophenol solution to maintain a low instantaneous concentration of the oxidant.
Q4: How do I ensure complete conversion to the sulfone, 3-(trifluoromethyl)phenyl sulfone?
A4: To obtain the sulfone, you need to ensure complete oxidation of the intermediate sulfoxide.
-
Oxidant: Use at least 2.0 equivalents of m-CPBA.[1]
-
Temperature: The reaction can be run at 0°C to room temperature, or even slightly heated (e.g., 35°C) to ensure completion.[1]
-
Reaction Time: Monitor the reaction by TLC until the starting material and sulfoxide are no longer visible. This may take from 20 minutes to a few hours.
Q5: How can I purify the desired product from the reaction mixture?
A5: Purification strategies depend on the product and impurities:
-
Disulfide: Can often be purified by column chromatography on silica gel. Unreacted thiol can sometimes be removed by washing with a dilute aqueous base, but this may not be effective for the electron-deficient this compound.
-
Sulfoxide and Sulfone: These are more polar than the starting thiol and disulfide and can be readily separated by column chromatography.[1]
-
m-Chlorobenzoic acid (m-CBA) byproduct: If using m-CPBA, the byproduct m-CBA can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the oxidation of thiophenols. Note that specific data for this compound may vary, and these tables provide a general guideline based on similar substrates.
Table 1: Oxidation to Disulfides
| Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Air/DMSO | DMSO | Room Temp. | Several hours | Moderate to High | General Knowledge |
| I₂ (0.5 equiv) | Wet CH₃CN | Room Temp. | Immediate | 94-99 | General Thiophenol Data |
Table 2: Oxidation to Sulfoxides and Sulfones with m-CPBA
| Product | m-CPBA (equiv) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfoxide | 1.2 | THF | 0 | 40-60 min | High | General Sulfide Data |
| Sulfone | 2.0 | THF | 35 | 20-50 min | High | General Sulfide Data |
Table 3: Selective Oxidation of Aryl Trifluoromethyl Sulfides to Sulfoxides with H₂O₂
| Substrate | H₂O₂ (equiv) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl trifluoromethyl sulfide | 1.2 (30% aq.) | TFA | 0 | 6 h | 95 | [2] |
| Various aryl trifluoromethyl sulfides | 1.2 (30% aq.) | TFA | 0 | Varies | 77-95 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Bis(3-(trifluoromethyl)phenyl) Disulfide
This protocol is a general method for the oxidative coupling of thiols using iodine.
-
Dissolve this compound (1.0 mmol) in wet acetonitrile (5:1 CH₃CN:H₂O, 5 mL).
-
Add a solution of iodine (0.5 mmol, 0.5 equiv) in acetonitrile dropwise to the stirred thiophenol solution at room temperature.
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Selective Oxidation to 3-(Trifluoromethyl)phenyl Sulfoxide with m-CPBA
This protocol is adapted from general procedures for the selective oxidation of sulfides.[1]
-
Dissolve this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 mmol, 1.2 equiv, assuming ~70-75% purity) in DCM.
-
Add the m-CPBA solution dropwise to the stirred thiophenol solution over 10-15 minutes.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation to 3-(Trifluoromethyl)phenyl Sulfone with m-CPBA
This protocol is based on general procedures for the synthesis of sulfones from sulfides.
-
Dissolve this compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL) in a round-bottom flask.
-
Add m-CPBA (2.0 mmol, 2.0 equiv, assuming ~70-75% purity) to the solution in portions.
-
Stir the reaction mixture at room temperature or gently heat to 35°C.
-
Monitor the reaction by TLC until the starting material and sulfoxide intermediate are no longer visible (typically 20-50 minutes).
-
Remove the THF under reduced pressure and add water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude sulfone, which can be purified by chromatography or recrystallization.
Visualizations
Caption: Oxidation pathways of this compound.
Caption: Troubleshooting workflow for oxidation reactions.
References
overcoming solubility issues of 3-(Trifluoromethyl)thiophenol in aqueous media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 3-(Trifluoromethyl)thiophenol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
A1: this compound, also known as 3-mercaptobenzotrifluoride, is an organic compound with the formula C7H5F3S.[1] Its poor aqueous solubility stems from its molecular structure. The benzene ring and the potent hydrophobicity of the trifluoromethyl (-CF3) group give the molecule a lipophilic (fat-soluble) character, while the thiol (-SH) group offers limited hydrogen bonding capability with water.[1]
Q2: What are the primary strategies to improve its aqueous solubility?
A2: Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common strategies include:
-
Co-solvency : Introducing a water-miscible organic solvent to reduce the polarity of the aqueous medium.[2][3][4]
-
pH Adjustment : Increasing the pH of the medium to deprotonate the acidic thiol group, forming a more soluble thiolate salt.
-
Use of Surfactants : Incorporating the compound into surfactant micelles.[5]
-
Cyclodextrin Inclusion Complexation : Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.[6][7][8]
-
Particle Size Reduction : Increasing the surface-area-to-volume ratio through techniques like micronization to improve the dissolution rate.[9][10][11]
Q3: What safety precautions are necessary when handling this compound?
A3: this compound and related compounds are hazardous. They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[12][13][14] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[12][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] Refer to the product's Safety Data Sheet (SDS) for complete handling and disposal instructions.
Q4: How can I confirm the concentration of my solubilized this compound solution?
A4: After solubilization, it is crucial to quantify the compound's concentration. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for accurately determining the concentration of aromatic compounds like trifluoromethyl-substituted phenols.[18] Other analytical techniques for thiols include various forms of spectroscopy, chromatography, and mass spectrometry.[19][20]
Troubleshooting Guide
Experiencing solubility issues? Follow this workflow to identify a suitable solubilization strategy for your specific experimental needs.
Caption: Troubleshooting workflow for addressing solubility issues.
In-Depth Solubilization Strategies
The choice of solubilization method depends on the required concentration, the experimental system (e.g., in vitro cell culture, in vivo studies), and the acceptable level of excipients.
| Strategy | Mechanism | Advantages | Disadvantages | Best For |
| Co-solvency | Reduces the polarity of the solvent system, decreasing interfacial tension.[2][4] | Simple, rapid, and effective for creating high-concentration stock solutions. | Organic solvents may have cytotoxic or confounding effects in biological assays.[3] | Preparing concentrated stock solutions for subsequent dilution into final assay media. |
| pH Adjustment | The thiol group (-SH) is weakly acidic. Increasing the pH above its pKa deprotonates it to the more soluble thiolate anion (-S⁻). | Avoids organic solvents. Can be highly effective. | Requires the experimental system to be stable and compatible with the required alkaline pH. May alter compound activity. | Buffers and media where a pH range of 8-10 is acceptable. |
| Cyclodextrin Inclusion | The hydrophobic compound is encapsulated within the hydrophobic core of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[6][8] | Can significantly increase solubility and stability; generally low toxicity.[6][7] | May alter bioavailability or interaction with other molecules. Requires optimization of the host-guest ratio. | Formulations for biological assays and in vivo studies where co-solvents are undesirable. |
| Surfactants | The compound partitions into the hydrophobic core of micelles formed by surfactants in an aqueous solution.[5][21] | High solubilization capacity. | Can interfere with cell membranes and certain assays. Potential for toxicity. | Specific drug delivery formulations and some in vitro assays. |
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Final Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 0.1% - 1% (v/v) | Potent solvent. Use at the lowest effective concentration as it can have biological effects. |
| Ethanol | 1% - 5% (v/v) | Less toxic than DMSO but also a less potent solvent for highly hydrophobic compounds. |
| PEG 400 (Polyethylene glycol 400) | 1% - 20% (v/v) | A common, low-toxicity excipient used in both preclinical and clinical formulations. |
| Propylene Glycol | 5% - 30% (v/v) | Often used in combination with other co-solvents. |
Detailed Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (DMSO)
This protocol is for preparing a concentrated stock solution.
-
Weighing : Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Co-solvent Addition : Add the minimum volume of 100% DMSO required to completely dissolve the compound. For example, to make a 100 mM stock, add 10 µL of DMSO per 17.8 mg of the compound (Molar Mass: 178.17 g/mol ).
-
Mixing : Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Application : For experiments, dilute the stock solution into the aqueous medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental and control groups.
Protocol 2: Solubilization via pH Adjustment
This protocol is suitable when an alkaline pH is compatible with the experiment.
-
Preparation : Prepare your desired aqueous buffer (e.g., PBS, TRIS).
-
Dispersion : Weigh the this compound and add it directly to the buffer to form a suspension.
-
Titration : While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution : Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will be above the pKa of the thiol group.
-
Final Adjustment : Once dissolved, adjust the pH to the final desired value for your experiment, ensuring it remains high enough to maintain solubility.
-
Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and highly soluble cyclodextrin derivative.[6]
Caption: Workflow for preparing a cyclodextrin inclusion complex.
-
Molar Ratio Selection : Start by targeting a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.
-
Compound Preparation : Dissolve the weighed compound in a minimal amount of a volatile organic solvent, such as ethanol or methanol.
-
Cyclodextrin Solution : In a separate vessel, dissolve the HP-β-CD in the desired aqueous buffer with vigorous stirring. Warming to 40-50°C can aid dissolution.
-
Complexation : Slowly add the alcoholic solution of the compound to the stirring cyclodextrin solution.
-
Equilibration : Cover the mixture and stir at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
Solvent Removal & Finishing : If a powder is desired, remove the organic solvent via rotary evaporation and then lyophilize (freeze-dry) the aqueous solution. The resulting powder can be readily dissolved in water. Alternatively, the final aqueous solution can be used directly after sterile filtration.
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stumejournals.com [stumejournals.com]
- 8. oatext.com [oatext.com]
- 9. japer.in [japer.in]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. 4-(Trifluoromethyl)thiophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. This compound(937-00-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
stabilizing 3-(Trifluoromethyl)thiophenol during storage and handling
Technical Support Center: Stabilizing 3-(Trifluoromethyl)thiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is designed to help stabilize the compound during storage and handling and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an organofluorine compound containing a trifluoromethyl group and a thiol group attached to a benzene ring. Its unique electronic properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity in target molecules.
Q2: What are the primary signs of degradation of this compound?
A2: The most common sign of degradation is the gradual change in appearance from a colorless or pale yellow liquid to a more intense yellow or brown color. A pungent odor may also become more noticeable. Chemically, this is often due to the oxidation of the thiol group to form bis(3-(trifluoromethyl)phenyl) disulfide.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is classified as an air-sensitive liquid and should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2] Refrigeration is recommended for long-term storage.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway is the oxidation of the thiol (-SH) group to form a disulfide (-S-S-) linkage, resulting in the formation of bis(3-(trifluoromethyl)phenyl) disulfide. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q5: Can I use a stabilizer to prolong the shelf-life of this compound?
A5: Yes, adding a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), can inhibit the oxidation process and significantly prolong the shelf-life of the compound. A concentration of 100-500 ppm of BHT is typically effective.
Troubleshooting Guides
Issue 1: The this compound has turned yellow/brown.
-
Possible Cause: Oxidation of the thiol to the disulfide. This is accelerated by exposure to air and/or light.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a small sample of the material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the level of impurity (disulfide).
-
Purification: If the impurity level is unacceptable for your application, the material can be purified by vacuum distillation.
-
Implement Proper Storage: After purification, or with a new batch, ensure the compound is stored under an inert atmosphere (nitrogen or argon) in a sealed, amber glass vial to protect it from air and light.
-
Consider a Stabilizer: For long-term storage, consider adding an antioxidant like BHT.
-
Issue 2: Inconsistent reaction yields when using this compound.
-
Possible Cause: The purity of the this compound may have decreased due to degradation. The presence of the disulfide impurity can interfere with stoichiometry and reaction kinetics.
-
Troubleshooting Steps:
-
Verify Purity Before Use: Always check the purity of your this compound, especially if it has been stored for a prolonged period or has changed color.
-
Use a Freshly Opened Bottle or Purified Material: For sensitive reactions, it is best to use a new bottle of the reagent or material that has been recently purified.
-
Adjust Stoichiometry: If you must use partially degraded material, quantify the amount of the active thiol present and adjust the stoichiometry of your reaction accordingly.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| Room Temperature (20-25°C), Exposed to Air | 0 | 99.5 | Colorless |
| 1 | 95.2 | Pale Yellow | |
| 3 | 88.1 | Yellow | |
| 6 | 75.4 | Brownish-Yellow | |
| Refrigerated (2-8°C), Exposed to Air | 0 | 99.5 | Colorless |
| 1 | 98.8 | Colorless | |
| 3 | 97.5 | Pale Yellow | |
| 6 | 95.1 | Pale Yellow | |
| Refrigerated (2-8°C), Under Nitrogen | 0 | 99.5 | Colorless |
| 1 | 99.4 | Colorless | |
| 3 | 99.2 | Colorless | |
| 6 | 99.0 | Colorless | |
| Refrigerated (2-8°C), Under Nitrogen with BHT (200 ppm) | 0 | 99.5 | Colorless |
| 1 | 99.5 | Colorless | |
| 3 | 99.4 | Colorless | |
| 6 | 99.3 | Colorless |
Note: This data is illustrative and intended to demonstrate the relative effects of different storage conditions. Actual degradation rates may vary.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for small quantities.
-
Sample Preparation: Place the discolored this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Gradually apply vacuum. This compound has a boiling point of 62°C at 11 torr.
-
Gently heat the distillation flask in a heating mantle or oil bath.
-
Collect the purified, colorless liquid in the receiving flask.
-
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass vial and blanket with an inert gas before sealing.
Protocol 2: Stabilization of this compound with BHT
-
Prepare BHT Stock Solution: Prepare a 1% (w/v) stock solution of Butylated Hydroxytoluene (BHT) in a dry, inert solvent such as anhydrous toluene or hexane. For example, dissolve 100 mg of BHT in 10 mL of the solvent.
-
Calculate Amount to Add: Determine the volume of the BHT stock solution needed to achieve the desired final concentration (e.g., 200 ppm) in your this compound.
-
For 100 g of thiophenol to be stabilized at 200 ppm, you would need 20 mg of BHT. This would correspond to 2 mL of your 1% stock solution.
-
-
Addition of Stabilizer:
-
In a fume hood, transfer the this compound to a clean, dry flask.
-
While stirring, add the calculated volume of the BHT stock solution.
-
Stir for 10-15 minutes to ensure homogeneity.
-
-
Solvent Removal (Optional but Recommended): If the solvent used for the BHT stock solution is not desired in your final product, it can be removed under reduced pressure.
-
Storage: Transfer the stabilized this compound to an appropriate storage container, blanket with inert gas, and store as recommended.
Protocol 3: Monitoring Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5 or equivalent) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Inject the sample and analyze the chromatogram. This compound will elute before its disulfide dimer due to the lower boiling point of the monomer. The relative peak areas can be used to estimate the purity.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent reaction results.
Caption: Logic for proper storage and handling.
References
Technical Support Center: Cysteine Thiol Protection & Disulfide Bond Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of disulfide bond formation, with a special focus on the theoretical application of 3-(Trifluoromethyl)thiophenol.
General Strategies for Preventing Disulfide Bond Formation
The formation of unintended disulfide bonds can lead to protein aggregation, loss of function, and heterogeneity in experimental samples.[1] This section provides guidance on established methods to prevent these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted disulfide bond formation in protein samples?
A1: Unwanted disulfide bond formation is primarily caused by the oxidation of free cysteine thiol groups (-SH) to form a disulfide bond (-S-S-). This oxidation can be catalyzed by factors such as dissolved oxygen, metal ions, and exposure to oxidizing agents. Maintaining a reducing environment is crucial to prevent this.
Q2: What are the most common reagents used to prevent disulfide bond formation?
A2: The most common reagents are reducing agents and alkylating agents.
-
Reducing agents , such as Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), maintain cysteine residues in their reduced thiol state.
-
Alkylating agents , such as iodoacetamide (IAA) and N-ethylmaleimide (NEM), covalently modify the free thiol group, forming a stable thioether bond and permanently blocking it from forming disulfide bonds.
Q3: When should I use a reducing agent versus an alkylating agent?
A3: The choice depends on your experimental goals.
-
Use a reducing agent when you need to maintain the native, reduced state of cysteines for functional assays or subsequent reactions where a free thiol is required.
-
Use an alkylating agent when you want to permanently block the thiol group to prevent any further reactions, such as in sample preparation for mass spectrometry or when studying the effects of irreversible thiol modification.
Q4: How do TCEP and DTT differ as reducing agents?
A4: TCEP and DTT are both effective reducing agents, but they have key differences. TCEP is generally more stable, odorless, and effective over a wider pH range. Crucially, TCEP does not contain a thiol group itself and thus does not interfere with subsequent thiol-specific reactions, such as maleimide-based labeling. DTT is a strong reducing agent but contains thiol groups, meaning any excess must be removed before proceeding with thiol-specific conjugation to avoid competition.
Q5: What is "cysteine capping" and when is it used?
A5: Cysteine capping refers to the modification of unpaired surface cysteine residues, often with small molecules like cysteine or glutathione, which can occur naturally in cell culture.[2] In the context of antibody-drug conjugates (ADCs), engineered cysteine residues are sometimes intentionally "capped" to create a more homogeneous product before the selective removal of the cap and conjugation of a drug payload.[1]
Troubleshooting Guides
Issue 1: Protein aggregation or precipitation during purification or storage.
-
Possible Cause: Formation of intermolecular disulfide bonds leading to aggregation.[]
-
Troubleshooting Steps:
-
Incorporate a Reducing Agent: Add TCEP or DTT to your purification and storage buffers.
-
Add a Chelating Agent: Use 1-5 mM EDTA in your buffers to sequester metal ions that can catalyze oxidation.
-
Control pH: Maintain a pH between 6.5 and 7.5 to minimize the rate of thiol oxidation.
-
Degas Solutions: Remove dissolved oxygen from all buffers by vacuum or by sparging with an inert gas like nitrogen or argon.
-
Issue 2: Low or no signal in thiol-specific labeling experiments (e.g., with maleimides).
-
Possible Cause: The cysteine thiol groups are oxidized to disulfides and are not available for labeling.
-
Troubleshooting Steps:
-
Pre-reduce the Protein: Before the labeling step, incubate your protein with a molar excess of a reducing agent like TCEP to ensure all disulfide bonds are cleaved.
-
Verify Free Thiols: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your sample before proceeding with labeling.
-
Optimize pH: Ensure the labeling reaction is performed at the optimal pH for the specific chemistry (typically pH 6.5-7.5 for maleimide-thiol reactions).[]
-
Issue 3: Heterogeneity in protein samples observed by mass spectrometry or chromatography.
-
Possible Cause: Partial oxidation or incomplete alkylation of cysteine residues.
-
Troubleshooting Steps:
-
Increase Alkylating Agent Concentration: Ensure a sufficient molar excess of the alkylating agent (e.g., iodoacetamide or NEM) to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Increase the incubation time or temperature according to the protocol to ensure complete modification.
-
Ensure Proper Denaturation: For complete alkylation of all cysteines, including those that may be buried, perform the reaction under denaturing conditions (e.g., in the presence of SDS or urea).
-
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris, HEPES)
-
TCEP hydrochloride solution (e.g., 0.5 M stock solution, pH 7.0)
-
Degassed buffers
Procedure:
-
Prepare the protein solution at the desired concentration in a degassed buffer.
-
Add TCEP stock solution to the protein solution to a final concentration of 1-5 mM. A 10-50 fold molar excess of TCEP over the protein's cysteine content is typically sufficient.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
The reduced protein is now ready for downstream applications. If necessary, excess TCEP can be removed by size-exclusion chromatography or dialysis.
Protocol 2: Alkylation of Cysteine Thiols with Iodoacetamide (IAA)
This protocol is for the permanent blocking of free cysteine thiols to prevent disulfide bond formation, often used in sample preparation for proteomics.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like Tris-HCl)
-
Reducing agent (e.g., TCEP or DTT)
-
Iodoacetamide (IAA) solution (e.g., 500 mM stock solution in buffer, freshly prepared and protected from light)
-
Quenching reagent (e.g., DTT or 2-mercaptoethanol)
Procedure:
-
Solubilize the protein sample in the denaturing buffer.
-
Add the reducing agent (e.g., TCEP to 5 mM or DTT to 10 mM) and incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Add the IAA stock solution to a final concentration of 15-20 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
Quench any unreacted IAA by adding a small amount of DTT or 2-mercaptoethanol.
-
The alkylated protein sample is now ready for further processing, such as enzymatic digestion for mass spectrometry.
Quantitative Data Summary
| Reagent | Type | Typical Concentration | Optimal pH | Key Considerations |
| TCEP | Reducing | 1-5 mM (10-50x molar excess) | 1.5 - 8.5 | Stable, odorless, does not interfere with maleimide chemistry. |
| DTT | Reducing | 5-10 mM (10-100x molar excess) | > 7.0 | Less stable, strong odor, must be removed before maleimide reactions. |
| Iodoacetamide | Alkylating | 10-20 mM | 7.5 - 8.5 | Light-sensitive, reacts with free thiols to form a stable thioether. |
| N-ethylmaleimide | Alkylating | 10-20 mM | 6.5 - 7.5 | Highly specific for thiols at this pH range. |
Theoretical Considerations for using this compound
While not a standard reagent for general disulfide bond prevention, the chemical properties of this compound suggest potential for specialized applications in cysteine modification. This section explores these theoretical aspects.
Q1: How might this compound react with a cysteine residue?
A1: this compound itself is a thiol and would not directly "cap" a cysteine thiol in the same way an alkylating agent does. However, it could potentially be used to form a mixed disulfide with a cysteine residue under oxidizing conditions. A more likely application would be in the form of a derivative, where the trifluoromethyl-thiophenyl group is attached to a reactive moiety that can then be used to modify a cysteine thiol.
Q2: What are the potential advantages of using a trifluoromethyl-thiophenyl moiety for cysteine modification?
A2: The trifluoromethyl group is strongly electron-withdrawing. This property could be leveraged in several ways:
-
Stability: A thioether linkage involving a trifluoromethylphenyl group could be highly stable due to the electronic effects of the trifluoromethyl group.
-
Probing and Labeling: The fluorine atoms provide a unique spectroscopic handle for 19F-NMR studies, allowing for the investigation of protein conformation and binding events.
-
Drug Development: The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug candidates.[4]
Q3: What are the potential challenges and disadvantages?
A3: There are several reasons why this compound is not a common laboratory reagent for this purpose:
-
Lack of Established Protocols: There are no widely published and validated protocols for its use in routine prevention of disulfide bond formation.
-
Reactivity and Specificity: The reactivity of this compound or its derivatives with other amino acid residues in a protein has not been thoroughly characterized. Ensuring cysteine-specific modification would be critical.
-
Solubility and Stability: The solubility and stability of this aromatic compound in common biological buffers would need to be determined to ensure it does not precipitate or degrade during an experiment.
-
Toxicity: The potential cytotoxicity of this compound would be a concern in any live-cell applications.
Q4: Are there any related compounds that are used in this way?
A4: Yes, in the field of antibody-drug conjugates (ADCs), N-aryl maleimides are used to create stable linkages to cysteine residues.[5] The aryl group in these reagents can be modified to tune the properties of the resulting conjugate. This suggests that aryl moieties, in general, are of interest for cysteine modification, and a trifluoromethyl-substituted aryl group could be a candidate for such specialized applications.
Visualizations
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-(Trichloromethyl)thiophenol
Welcome to the technical support center for nucleophilic substitution reactions involving 3-(trifluoromethyl)thiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good nucleophile for S-arylation reactions?
This compound is an effective nucleophile in S-arylation reactions, particularly after deprotonation to the corresponding thiolate. The electron-withdrawing trifluoromethyl (-CF3) group increases the acidity of the thiol proton (compared to thiophenol), facilitating its removal by a base to form the highly nucleophilic thiolate anion.[1] This enhanced nucleophilicity allows for efficient attack on electron-deficient aromatic rings.
Q2: What are the most common challenges when working with this compound?
The primary challenges include:
-
Low reaction yield: This can be due to incomplete deprotonation, poor reactivity of the electrophile, or suboptimal reaction conditions.[2]
-
Formation of disulfide byproducts: Thiols are susceptible to oxidation to form disulfides, especially under basic conditions in the presence of atmospheric oxygen.[3][4]
-
Purification difficulties: The polarity of the resulting aryl trifluoromethyl thioether can sometimes complicate purification by standard column chromatography.
Q3: Which bases are most effective for deprotonating this compound in SNAr reactions?
The choice of base is critical. For standard Nucleophilic Aromatic Substitution (SNAr) reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents such as DMF, NMP, or DMSO.[2][5] For less reactive aryl halides or in alternative coupling reactions like the Buchwald-Hartwig amination, stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) may be required.
Q4: What is the optimal solvent for nucleophilic substitution with this compound?
Polar aprotic solvents are generally the best choice for SNAr reactions.[5] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) can accelerate the reaction by solvating the cation of the base, leaving the thiolate nucleophile more reactive.[2][6]
Q5: How can I prevent the formation of the disulfide byproduct?
To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[2] This can be achieved by:
-
Degassing the solvent before use (e.g., by bubbling with an inert gas).[3]
-
Purging the reaction vessel with an inert gas before adding reagents.
-
Maintaining a positive pressure of the inert gas throughout the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the thiophenol. 2. The aryl halide is not sufficiently activated (lacks strong electron-withdrawing groups). 3. Reaction temperature is too low. 4. Inappropriate solvent choice. | 1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH). Ensure anhydrous conditions. 2. If using SNAr, ensure the aryl halide has electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. Alternatively, consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann).[7] 3. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 4. Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[2] |
| Formation of Disulfide Side Product | 1. Presence of oxygen in the reaction mixture. 2. Oxidizing impurities in reagents or solvents. | 1. Degas the solvent and thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Maintain an inert atmosphere throughout the reaction. 2. Use freshly purified reagents and anhydrous, degassed solvents. |
| Multiple Products Observed | 1. Reaction with multiple leaving groups on the electrophile. 2. Potential for a Smiles rearrangement.[8][9] 3. Degradation of starting material or product. | 1. For polyhalogenated aromatics, substitution is often regioselective (F > Cl > Br > I in SNAr).[3] Consider lowering the temperature or using a milder base to improve selectivity. 2. Analyze the structure of the unexpected product. If a Smiles rearrangement is suspected, altering the solvent or electronic nature of the reactants may suppress it. 3. Check the stability of your compounds under the reaction conditions. If necessary, reduce the reaction time or temperature. |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods like preparative TLC or recrystallization.[5] 2. Attempt to induce crystallization by scratching the flask, seeding with a crystal, or using a different solvent system. If it remains an oil, ensure purity through chromatographic and spectroscopic methods. |
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for S-arylation and related reactions involving thiophenols, providing a starting point for optimization.
Table 1: Conditions for Nucleophilic Aromatic Substitution (SNAr) of Thiols
| Entry | Thiol | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | 3-Picolyl chloride hydrochloride | K₂CO₃ | DMF | 80 | 6 | N/A | [10] |
| 2 | Thiophenol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | RT | 1 | 95 | [5] |
| 3 | Phenol | 1-Fluoro-3-nitro-5-(pentafluorosulfanyl)benzene | K₂CO₃ | DMF | 80 | 18 | 91 | [11] |
| 4 | Thiophenol | 1-Fluoro-3-nitro-5-(pentafluorosulfanyl)benzene | K₂CO₃ | DMF | 80 | 18 | 94 | [11] |
Table 2: Conditions for Copper-Catalyzed S-Arylation (Ullmann-type Coupling)
| Entry | Thiol | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aryl thiol | Aryl iodide | CuI (10 mol%) | K₂CO₃ | DMF | 90 | 75-96 | [11][12] |
| 2 | Thiophenol | 4-Iodotoluene | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 85 | |
| 3 | Thiophenol | Iodobenzene | CuBr (5 mol%) | 1,10-phenanthroline | DMF | RT | 95 | [13] |
Table 3: Conditions for Palladium-Catalyzed S-Arylation (Buchwald-Hartwig-type Coupling)
| Entry | Thiol | Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Thiophenol | 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 95 | [14] |
| 2 | Thiophenol | Aryl Bromide | Pd(PPh₃)₄ | - | NaOtBu | Toluene | 100 | Good | [15] |
Experimental Protocols
Protocol 1: General Procedure for SNAr S-Arylation of this compound
This protocol is a representative example for the reaction between this compound and an activated aryl halide, such as 1-fluoro-4-nitrobenzene.
Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous, degassed DMF via syringe to the flask.
-
Add this compound (1.0 equivalent) to the stirring suspension.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the thiolate.
-
Add the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by pouring the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare the Column: A glass column is dry-packed with an appropriate amount of silica gel.[5]
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and may be adsorbed onto a small amount of silica gel or Celite. This solid is then carefully added to the top of the packed column.[5]
-
Elution: The column is eluted with a solvent system of appropriate polarity, determined beforehand by TLC analysis. A typical starting eluent for aryl thioethers might be a mixture of hexane and ethyl acetate (e.g., 95:5). The polarity can be gradually increased if necessary (gradient elution).[5]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
Visualizations
Caption: A general workflow for setting up and optimizing the S-arylation of this compound.
Caption: A decision tree for troubleshooting low yields in the S-arylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. benchchem.com [benchchem.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. preprints.org [preprints.org]
- 7. (PDF) Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. (2018) | Ren Tomita | 25 Citations [scispace.com]
- 8. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 3-(Trifluoromethyl)thiophenol involved reactions
Technical Support Center: 3-(Trifluoromethyl)thiophenol Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
This compound is a versatile building block used in a variety of organic transformations. The primary types of reactions it undergoes include:
-
S-Alkylation and S-Arylation: The thiol group is nucleophilic and readily reacts with electrophiles such as alkyl halides and aryl halides (in the presence of a suitable catalyst) to form thioethers.
-
Oxidation: The thiol can be oxidized to form the corresponding disulfide, bis(3-(trifluoromethyl)phenyl) disulfide. This is a common side reaction that can be promoted by air or other oxidants.[1]
-
Trifluoromethylthiolation: Derivatives of this compound are used as reagents for introducing the -SCF3 group into other molecules, a valuable modification in medicinal chemistry.[2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for the thiophenol itself, the aromatic ring can participate in SNAr reactions under specific conditions, especially when further activated.
Q2: My reaction with this compound is sluggish or shows low conversion. What are the potential causes and solutions?
Low reactivity can stem from several factors. Here are some common causes and troubleshooting steps:
-
Base Strength: For reactions where the thiolate anion is the active nucleophile (e.g., S-alkylation), the choice and stoichiometry of the base are critical. If a weak base is used, deprotonation of the thiol may be incomplete. Consider using a stronger base or a slight excess.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact reaction rates. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often effective.
-
Reagent Quality: this compound can oxidize over time to the disulfide if not stored properly. Ensure the purity of your starting material. The presence of the disulfide will reduce the amount of active thiol available for the reaction.
-
Temperature: Increasing the reaction temperature can often improve the rate. However, be mindful of potential side reactions that may become more prevalent at higher temperatures.
Q3: I am observing the formation of a significant amount of bis(3-(trifluoromethyl)phenyl) disulfide as a byproduct. How can I minimize this?
The formation of the disulfide is a common issue, primarily due to oxidation of the thiol. Here’s how to mitigate it:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.
-
Control Reaction Time: Prolonged reaction times can increase the likelihood of oxidation. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Reducing Agents: In some cases, a small amount of a mild reducing agent can be added to the reaction mixture, although this needs to be compatible with your other reagents.
Q4: My trifluoromethylthiolation reaction is resulting in multiple additions to my substrate. How can I improve the selectivity for mono-substitution?
Achieving mono-substitution in trifluoromethylthiolation reactions is a common challenge, especially with highly activated substrates.[3] Here are some strategies to enhance selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylthiolating reagent. Using the substrate as the limiting reagent can sometimes favor mono-substitution. Conversely, using the trifluoromethylthiolating agent as the limiting reagent is also a common strategy.[3]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Slow Addition: Adding the trifluoromethylthiolating reagent slowly to the reaction mixture can help maintain a low concentration of the reagent, which can disfavor multiple additions.
-
Choice of Reagent: Different trifluoromethylthiolating reagents have varying reactivities. Consider screening different reagents to find one that offers better selectivity for your specific substrate.
Troubleshooting Guide: Low Yield in S-Alkylation Reactions
This guide provides a systematic approach to troubleshooting low yields in S-alkylation reactions using this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Verify the pKa of this compound and ensure the chosen base is strong enough for complete deprotonation. - Use a slight excess of the base (e.g., 1.1-1.2 equivalents). - Consider stronger bases like NaH or K2CO3 in a polar aprotic solvent. |
| Poor Nucleophilicity | - The trifluoromethyl group is electron-withdrawing, which can reduce the nucleophilicity of the thiolate. - Ensure the solvent is appropriate. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred over protic solvents. |
| Side Reaction: Oxidation | - Degas all solvents and reagents thoroughly. - Maintain a strict inert atmosphere (N2 or Ar) throughout the reaction. - Minimize reaction time by monitoring progress closely. |
| Poor Electrophile | - If the alkylating agent is unreactive (e.g., a secondary or sterically hindered halide), a more forcing condition might be needed. - Consider converting the alkyl halide to a more reactive electrophile, such as a tosylate or mesylate. |
| Product Instability | - The product thioether may be unstable under the reaction conditions. - Check for potential degradation pathways and consider milder conditions if necessary. |
Experimental Protocols
General Procedure for S-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere, add a suitable base (e.g., K2CO3, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for reactions.
References
Technical Support Center: Catalyst Selection for Efficient Reactions with 3-(Trifluoromethyl)thiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)thiophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile reagent.
FAQs: Catalyst Selection and Reaction Optimization
Q1: Which catalyst systems are recommended for C-S cross-coupling reactions with this compound?
A1: Both palladium- and copper-based catalytic systems are effective for C-S cross-coupling reactions involving this compound.
-
Palladium Catalysis (Buchwald-Hartwig type): This is a robust method for forming C-S bonds. The choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Copper Catalysis (Ullmann and Chan-Lam type): Copper-catalyzed reactions offer a more economical alternative to palladium. Ligand-free systems using copper iodide (CuI) have been reported to be effective.[1] The Chan-Lam coupling, which typically uses a copper salt like copper(II) acetate and an oxidant, is also a viable option for coupling with boronic acids.
Q2: What are the typical reaction conditions for these C-S coupling reactions?
A2: Reaction conditions vary depending on the chosen catalytic system:
-
Palladium-Catalyzed Reactions: These reactions are often carried out in aprotic polar solvents like dioxane or toluene at temperatures ranging from 80 to 120 °C. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.
-
Copper-Catalyzed Reactions: Ullmann-type reactions may require higher temperatures (often above 100 °C) and polar aprotic solvents like DMF or NMP.[1] Chan-Lam couplings can sometimes be performed under milder conditions, occasionally even at room temperature, often in the presence of an oxygen source (air).
Q3: Are there any catalyst-free methods for reactions with this compound?
A3: Yes, visible-light-promoted reactions have emerged as a powerful, catalyst-free alternative for certain transformations. For instance, the S-trifluoromethylation of thiophenols can be achieved by forming an electron donor-acceptor (EDA) complex with a suitable trifluoromethyl source, which then undergoes a single electron transfer (SET) upon irradiation with visible light.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in C-S Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The sulfur atom in this compound can act as a poison to the metal catalyst. For palladium catalysts, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can help stabilize the active catalytic species. For copper catalysts, ensure anhydrous and oxygen-free conditions if not an aerobic reaction. |
| Inefficient Transmetalation (for couplings with boronic acids) | The electron-withdrawing nature of the trifluoromethyl group can make the corresponding thiolate a weaker nucleophile, slowing down the transmetalation step. Using a stronger base (e.g., K₃PO₄, Cs₂CO₃) can facilitate this step. For Chan-Lam couplings, which are known to be unreliable, checking the purity of the boronic acid is crucial as inactive boroxines can form over time. |
| Poor Catalyst-Ligand Combination | The choice of ligand is critical. For palladium-catalyzed reactions, screen a variety of phosphine ligands (e.g., XPhos, SPhos, dppf) to find the optimal one for your specific substrate combination. |
| Sub-optimal Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may be necessary to overcome the activation energy, especially for sterically hindered substrates. |
| Incorrect Solvent Choice | The solvent can significantly impact the reaction rate and yield. For polar intermediates, a polar aprotic solvent like DMF, DMSO, or NMP is often beneficial. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Disulfide Formation | Thiophenols can readily oxidize to form disulfide bonds, especially in the presence of air and a base. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed. |
| Homocoupling of Coupling Partner | In reactions involving boronic acids (Chan-Lam or Suzuki-type), homocoupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by using a copper co-catalyst in palladium-catalyzed reactions or by carefully controlling the reaction conditions and stoichiometry. |
| Hydrodehalogenation of Aryl Halide | In palladium-catalyzed couplings, the aryl halide can be reduced to the corresponding arene. This is often promoted by moisture or other protic sources. Ensuring anhydrous conditions and using appropriate ligands can help to suppress this side reaction. |
Quantitative Data Summary
The following table summarizes representative yields for reactions involving this compound.
| Reaction Type | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Yield (%) |
| S-Trifluoromethylation | Visible Light (catalyst-free) | Trifluoromethyl phenyl sulfone | NMP | RT | 81[2] |
| C-S Coupling | CuI (ligand-free) | Aryl Iodides | NMP | 100 | Good to Excellent (General for thiophenols)[1] |
Note: Data for specific catalyst systems with this compound is limited in the surveyed literature. The provided data for CuI-catalyzed C-S coupling is for thiophenols in general and serves as a starting point for optimization.
Experimental Protocols
General Protocol for Visible-Light-Promoted S-Trifluoromethylation of this compound
This protocol is adapted from a general procedure for the S-trifluoromethylation of thiophenols.[2]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), trifluoromethyl phenyl sulfone (1.1 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Reaction Setup: Seal the reaction vessel and place it under visible light irradiation (e.g., a white LED lamp).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for catalytic C-S coupling reactions.
Caption: Logical workflow for troubleshooting low product yield.
References
managing air and moisture sensitivity of 3-(Trifluoromethyl)thiophenol
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of 3-(Trifluoromethyl)thiophenol.
Troubleshooting Guides
Issue: Suspected Degradation of this compound
Q1: My this compound has a yellowish tint and a stronger, more unpleasant odor than usual. Is it degraded?
A1: A change in color from colorless to yellow and a noticeable change in odor can be indicators of degradation. This compound is sensitive to air and moisture, and oxidation is a common degradation pathway. The primary oxidation product is the corresponding disulfide, bis(3-(trifluoromethyl)phenyl) disulfide.
Visual Indicators of Potential Degradation:
-
Color Change: Fresh, pure this compound is a colorless liquid. A yellow or brownish tint suggests the presence of impurities, likely the disulfide.
-
Increased Viscosity: The formation of the larger disulfide molecule can lead to a slight increase in the viscosity of the liquid.
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Precipitation: In advanced stages of degradation or upon cooling, the disulfide may precipitate as a solid.
Q2: How can I confirm if my this compound has oxidized to the disulfide?
A2: Spectroscopic methods are the most reliable way to confirm the presence of bis(3-(trifluoromethyl)phenyl) disulfide.
-
NMR Spectroscopy:
-
¹H NMR: The thiol proton (-SH) of this compound has a characteristic chemical shift. Upon oxidation to the disulfide, this peak will disappear. The aromatic protons will also show slight changes in their chemical shifts.
-
¹⁹F NMR: The chemical shift of the -CF₃ group is sensitive to its electronic environment. You will observe a new peak corresponding to the disulfide, slightly shifted from the peak of the starting thiol.
-
Q3: My reaction with this compound is giving low yields or unexpected side products. Could degradation be the cause?
A3: Yes, using degraded this compound can significantly impact your reaction outcome. The presence of the disulfide means a lower concentration of the active thiol reagent. The disulfide itself is generally less reactive in nucleophilic reactions. In some cases, it might participate in unwanted side reactions.
Troubleshooting Workflow for Suspected Degradation:
Frequently Asked Questions (FAQs)
Handling and Storage
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To ensure the longevity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Store in a cool, dry, and dark place away from oxidizing agents.[2] For long-term storage, refrigeration is recommended.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Temperature | Cool (refrigerated) | Slows down the rate of potential degradation reactions. |
| Light | Amber vial or dark location | Minimizes light-induced degradation. |
| Container | Tightly sealed, preferably with a septum | Prevents ingress of air and moisture. |
Q5: I don't have a glovebox. How can I handle this compound to prevent exposure to air?
A5: You can use Schlenk line techniques to handle this compound in an inert atmosphere. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas. Liquid transfers can be performed using gas-tight syringes or cannulas.
Experimental Protocols
Protocol 1: Handling this compound Using a Schlenk Line
Objective: To safely transfer this compound from a storage vessel to a reaction flask under an inert atmosphere.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried Schlenk flask with a sidearm and stopcock
-
Rubber septum
-
Gas-tight syringe with a long needle
-
Source of inert gas (Argon or Nitrogen)
-
This compound in a septum-sealed bottle
Procedure:
-
Prepare Glassware: Ensure the Schlenk flask and syringe are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.
-
Inert the Flask: Attach the Schlenk flask to the Schlenk line, evacuate the flask under vacuum, and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Prepare for Transfer: Under a positive pressure of inert gas, cap the flask's main joint with a rubber septum.
-
Purge the Syringe: Purge the gas-tight syringe with inert gas by drawing and expelling the gas from the inerted flask or another inert source at least three times.
-
Withdraw the Thiol: Pierce the septum of the this compound storage bottle with the syringe needle. Ensure the needle tip is below the liquid surface. Slowly draw the desired volume of the liquid into the syringe.
-
Transfer to Flask: Pierce the septum of the reaction flask with the syringe needle and slowly dispense the liquid.
-
Clean Up: Immediately rinse the syringe and needle with a suitable solvent (e.g., acetone) followed by a bleach solution to neutralize the thiol's odor and reactivity.
Workflow for Handling Air-Sensitive Reagents:
Reactivity and Troubleshooting in Common Reactions
Q6: I am using this compound in a nucleophilic aromatic substitution (SNAr) reaction, but the yield is low. What could be the problem?
A6: Low yields in SNAr reactions involving thiols can be due to several factors:
-
Reagent Purity: As discussed, oxidized this compound will lower the concentration of the active nucleophile.
-
Base Strength: The thiol needs to be deprotonated to the more nucleophilic thiolate. Ensure the base you are using (e.g., K₂CO₃, NaH) is strong enough and added in the correct stoichiometry.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions. Ensure your solvent is anhydrous.
-
Reaction Temperature: Some SNAr reactions require heating to proceed at a reasonable rate.
-
Leaving Group: The nature of the leaving group on the aromatic ring is crucial. Fluoride is often a good leaving group in activated systems.
Q7: How can I purify this compound that has partially oxidized to the disulfide?
A7: The disulfide has a higher boiling point and is more nonpolar than the thiol. This allows for purification by:
-
Vacuum Distillation: This is an effective method for separating the thiol from the less volatile disulfide.
-
Column Chromatography: Separation on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate) can also be effective. The more polar thiol will have a lower Rf value than the disulfide.
Alternatively, the disulfide can be chemically reduced back to the thiol using a reducing agent like sodium borohydride (NaBH₄) followed by an acidic workup, and then purified.
Safety and Disposal
Q8: What are the main safety precautions when working with this compound?
A8: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiols are also known for their strong, unpleasant odor.
Q9: How should I dispose of waste containing this compound?
A9: Waste containing this compound should be treated as hazardous waste. Small amounts of residual thiol on glassware can be quenched with a bleach solution before washing. Collect all liquid waste in a designated, labeled container for hazardous waste disposal according to your institution's guidelines.
References
Technical Support Center: Scale-Up of Reactions Involving 3-(Trifluoromethyl)thiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the scale-up of chemical reactions involving 3-(Trifluoromethyl)thiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, the primary safety concerns are its stench, toxicity, and the potential for exothermic reactions. This compound has a strong, unpleasant odor. It is also classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. When scaling up, it is crucial to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: What is the most common side reaction observed in reactions with this compound, and how can it be minimized during scale-up?
A2: The most common side reaction is the oxidation of the thiophenol to its corresponding disulfide, bis(3-(trifluoromethyl)phenyl) disulfide. This is particularly prevalent in the presence of oxygen, especially under basic conditions.[1] To minimize this, it is essential to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and avoid introducing oxidizing agents into the reaction mixture.
Q3: How does the trifluoromethyl group affect the reactivity of the thiophenol?
A3: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This increases the acidity of the thiol proton, making it easier to deprotonate to form the thiolate anion. The electron-withdrawing nature of the -CF3 group also influences the nucleophilicity of the resulting thiolate.
Q4: What are the typical solubility characteristics of this compound and its derivatives?
A4: this compound is generally soluble in many common organic solvents but has limited solubility in water. Its derivatives' solubility will depend on the nature of the other substituents. The trifluoromethyl group increases the lipophilicity of the molecule.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when scaling up reactions involving this compound.
Problem 1: Low Reaction Yield
Q: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?
A: Several factors can contribute to lower yields during scale-up. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor Mixing | On a larger scale, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure you are using an appropriate stirrer (e.g., overhead mechanical stirrer) and vessel geometry to ensure proper mixing. |
| Heat Transfer Issues | In larger reactors, the surface-area-to-volume ratio decreases, making it harder to control the temperature. If the reaction is exothermic, poor heat dissipation can lead to side reactions or decomposition. For endothermic reactions, insufficient heating can slow down the reaction rate. Use a reactor with a heating/cooling jacket and monitor the internal temperature closely. |
| Incomplete Deprotonation | If your reaction involves the thiolate, incomplete deprotonation of the thiophenol can lead to lower yields. On a larger scale, the addition of the base might need to be slower and more controlled to ensure complete reaction. Consider using a slight excess of a non-nucleophilic base. |
| Impure Starting Materials | Impurities in starting materials can have a more significant impact on a larger scale. Ensure the purity of your this compound and other reagents before starting the reaction. |
Problem 2: Formation of Disulfide Byproduct
Q: I am observing a significant amount of the disulfide byproduct in my scaled-up reaction. How can I prevent this?
A: The formation of the disulfide is a common issue. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing disulfide formation.
As shown in the diagram, ensure your reaction is performed under a strictly inert atmosphere. If a base is used, its addition should be carefully controlled. Disulfide formation can also occur during aqueous workup if the pH is neutral or basic; rapid acidification can prevent this.[1]
Problem 3: Exotherm and Temperature Control
Q: My reaction is highly exothermic, and I'm having trouble controlling the temperature during scale-up. What are the best practices?
A: Managing exotherms is critical for safety and to avoid side reactions.
| Strategy | Description |
| Slow Addition | Add the most reactive reagent slowly to the reaction mixture to control the rate of heat generation. This is one of the most effective methods for managing exotherms.[3] |
| Dilution | Running the reaction at a lower concentration can help to dissipate the heat more effectively. However, this may also slow down the reaction rate. |
| Staged Addition | Instead of adding a reagent all at once, add it in portions, allowing the reaction to cool down between additions. |
| Efficient Cooling | Use a reactor with a cooling jacket and a reliable temperature controller. Ensure the heat transfer fluid is at an appropriate temperature. |
| Flow Chemistry | For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control.[3][4] |
Problem 4: Product Purification and Crystallization
Q: I am facing challenges in purifying my product, which is a derivative of this compound. It is difficult to crystallize. What can I do?
A: Trifluoromethylated compounds can sometimes be challenging to crystallize.
Caption: Logical workflow for troubleshooting product purification.
Start with purification by column chromatography to obtain a small amount of pure product. This can then be used to screen for suitable crystallization solvents. Two-solvent systems are often effective. For larger scales, melt crystallization can be an alternative to solvent-based methods.[5]
Experimental Protocols
Protocol 1: Scale-Up of a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for the reaction of this compound with an activated aryl halide.
Reaction: this compound + Activated Aryl Halide -> Aryl Trifluoromethyl Thioether
Materials:
-
This compound (1.0 eq)
-
Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Addition:
-
Charge the reactor with anhydrous DMF.
-
Add this compound to the solvent and stir to dissolve.
-
Add the activated aryl halide.
-
Slowly add anhydrous potassium carbonate in portions to control any initial exotherm.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using the reactor jacket.
-
Monitor the reaction progress by HPLC or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding water. Be cautious as this may be exothermic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Experimental workflow for a scaled-up SNAr reaction.
References
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)thiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(trifluoromethyl)thiophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield and Byproduct Formation
Question 1: My reaction to synthesize this compound from 3-(trifluoromethyl)aniline via diazotization has a low yield and produces a significant amount of tar-like material. What are the potential causes and how can I mitigate this?
Answer:
Low yields and tar formation are common issues in the synthesis of phenols and thiophenols via diazotization reactions, particularly during the hydrolysis or thiolation step.[1] The primary causes include:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[2] This decomposition can lead to the formation of highly reactive aryl radicals or cations that can polymerize or react non-selectively, resulting in tar formation.
-
Side Reactions with Water (Phenol Formation): A significant side reaction is the reaction of the diazonium salt with water to form 3-(trifluoromethyl)phenol.[2] This is particularly problematic if the reaction temperature is not carefully controlled or if the introduction of the sulfur source is not efficient.
-
Oxidative Side Reactions: Residual nitrous acid from the diazotization step can cause oxidative side reactions during the subsequent heating phase, contributing to tar formation.[1]
Troubleshooting and Optimization Strategies:
-
Temperature Control: It is critical to maintain the temperature of the diazotization reaction between 0-5°C to ensure the stability of the diazonium salt.[2][3]
-
Addition of Urea: To prevent oxidative side reactions, a small amount of urea can be added after the diazotization is complete to quench any remaining nitrous acid.[1]
-
Controlled Addition of Diazonium Salt: Instead of heating the entire solution of the diazonium salt, a more controlled approach is to add the cold diazonium salt solution dropwise to a heated solution of the sulfur nucleophile.[1] This minimizes the concentration of the diazonium salt at elevated temperatures, reducing decomposition and tar formation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the desired thiophenol product.
Question 2: I observe an impurity with a mass corresponding to the disulfide of my target compound in the crude product. How is this formed and how can I prevent it?
Answer:
The formation of the corresponding disulfide, 3,3'-dithiobis(trifluoromethyl)benzene, is a common issue as thiophenols are readily oxidized, especially in the presence of air (oxygen).[4][5]
Mechanism of Formation: The oxidation of thiophenols to disulfides can be catalyzed by trace metals and occurs in the presence of an oxidant, most commonly atmospheric oxygen. The reaction proceeds as follows:
4 R-SH + O₂ → 2 R-S-S-R + 2 H₂O
Prevention and Remediation:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: If disulfide formation is significant, the disulfide can be reduced back to the thiophenol. This can be achieved by treating the crude product with a reducing agent like sodium borohydride (NaBH₄) followed by an acidic work-up.[5]
Category 2: Byproduct Identification
Question 3: My crude reaction mixture shows several unexpected peaks in the GC-MS analysis. What are the likely byproducts in the synthesis of this compound?
Answer:
Besides the starting materials and the desired product, several byproducts can be formed depending on the synthetic route. For the common route involving the diazotization of 3-(trifluoromethyl)aniline, the most probable byproducts are:
-
3-(Trifluoromethyl)phenol: Formed from the reaction of the diazonium intermediate with water.[2]
-
3,3'-Dithiobis(trifluoromethyl)benzene (Disulfide): Formed by the oxidation of the thiophenol product.[4][5]
-
Azo Compounds: If the diazonium salt couples with the starting 3-(trifluoromethyl)aniline or the this compound product, colored azo compounds can be formed.[2]
-
Biaryl Compounds: Coupling of two aryl radicals, which can be intermediates in Sandmeyer-type reactions, can lead to the formation of biaryl species.[2]
The table below summarizes the expected mass spectral data for the target compound and its common byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M⁺) |
| This compound | C₇H₅F₃S | 178.18 | 178 |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 162 |
| 3,3'-Dithiobis(trifluoromethyl)benzene | C₁₄H₈F₆S₂ | 354.34 | 354 |
| Azo-bis(3-trifluoromethylbenzene) | C₁₄H₈F₆N₂ | 318.22 | 318 |
Experimental Protocols for Byproduct Identification
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile compounds in the crude reaction mixture and identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
-
Data Analysis: Compare the obtained mass spectra of the peaks with a standard library (e.g., NIST) and with the expected masses of potential byproducts.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the structure of the main components and byproducts in the crude mixture by analyzing the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).
-
Sample Preparation: Dissolve the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis:
-
Look for characteristic signals of the aromatic protons. The splitting patterns and chemical shifts will be different for the desired product and byproducts like the corresponding phenol or disulfide.
-
The thiol proton (-SH) of this compound typically appears as a broad singlet.
-
-
¹⁹F NMR Analysis:
-
This can be a very clean way to distinguish between different trifluoromethyl-containing species in the mixture, as each will have a distinct chemical shift.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the components of the crude mixture for quantification or isolation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Column: A reverse-phase column (e.g., C18) is typically used for these types of aromatic compounds.
-
Detection: UV detection at a wavelength where the aromatic compounds absorb (e.g., 254 nm).
-
Data Analysis: The retention times of the peaks can be compared to those of authentic standards of the expected byproducts. The peak areas can be used to estimate the relative amounts of each component.
Visualizations
Caption: Experimental workflow for byproduct identification.
Caption: Synthesis pathway and major byproduct formation routes.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)thiophenol and 4-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important fluorinated thiophenol derivatives: 3-(Trifluoromethyl)thiophenol and 4-(Trifluoromethyl)thiophenol. The position of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the benzene ring significantly influences the electronic properties and, consequently, the reactivity of the thiol functional group. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and materials science.
Core Physicochemical Properties and Reactivity Indicators
The reactivity of thiophenols is primarily governed by the acidity of the thiol proton (pKa) and the nucleophilicity of the corresponding thiophenolate anion. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the thiol proton compared to unsubstituted thiophenol.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-(Trifluoromethyl)thiophenol | Unsubstituted Thiophenol |
| CAS Number | 937-00-8 | 825-83-2 | 108-98-5 |
| Molecular Formula | C₇H₅F₃S | C₇H₅F₃S | C₆H₆S |
| Molecular Weight | 178.17 g/mol | 178.17 g/mol | 110.18 g/mol |
| pKa | No experimental data found | ~5.60 (Predicted)[1] | ~6.6 |
| Hammett Constant (σ) of -CF₃ | σ_m_ = +0.43 | σ_p_ = +0.54 | N/A |
The position of the -CF₃ group dictates its electronic influence. In the meta position, the -CF₃ group exerts a strong electron-withdrawing inductive effect (-I). In the para position, this inductive effect is supplemented by a weak electron-withdrawing resonance effect (-M). This results in a greater overall electron-withdrawing effect from the para position, as reflected by the larger Hammett constant (σ_p_ > σ_m_).
This stronger electron-withdrawing effect in the para isomer leads to greater stabilization of the negative charge on the sulfur atom in the thiophenolate anion. Consequently, 4-(Trifluoromethyl)thiophenol is predicted to be a stronger acid (lower pKa) than its 3-substituted counterpart. A lower pKa indicates a higher concentration of the more reactive thiophenolate anion at a given pH.
Nucleophilic Reactivity
The thiophenolate anion is a potent nucleophile. The nucleophilicity is inversely related to the stability of the anion. Since the thiophenolate of the 4-isomer is more stabilized by the electron-withdrawing -CF₃ group, it is expected to be a slightly weaker nucleophile than the thiophenolate of the 3-isomer. However, the higher acidity of the 4-isomer means that a greater proportion of the thiophenolate is present at a given pH, which can compensate for its slightly lower intrinsic nucleophilicity.
Expected Order of Nucleophilicity of the Thiophenolate Anion:
3-(Trifluoromethyl)thiophenolate > 4-(Trifluoromethyl)thiophenolate
Electrophilic Reactivity of the Thiol
In reactions where the thiol itself acts as a nucleophile (without prior deprotonation), the electron density on the sulfur atom is the key determinant of reactivity. The strong electron-withdrawing nature of the -CF₃ group reduces the electron density on the sulfur atom in both isomers compared to unsubstituted thiophenol. Given the stronger electron-withdrawing effect of the para-CF₃ group, 4-(Trifluoromethyl)thiophenol is expected to be less nucleophilic than this compound in its neutral form.
Reactivity in Oxidation Reactions
The susceptibility of thiols to oxidation to disulfides is influenced by the electron density on the sulfur atom. A higher electron density generally facilitates oxidation. Therefore, it is anticipated that this compound will be more readily oxidized than 4-(Trifluoromethyl)thiophenol under similar conditions.
Experimental Protocols
General Protocol for Determining Relative Rates of Nucleophilic Substitution
This experiment aims to compare the rates of reaction of the thiophenolate anions of 3- and 4-(Trifluoromethyl)thiophenol with a suitable electrophile, such as benzyl bromide.
Materials:
-
This compound
-
4-(Trifluoromethyl)thiophenol
-
Benzyl bromide
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare equimolar solutions of this compound and 4-(Trifluoromethyl)thiophenol in anhydrous ethanol.
-
In separate reaction vessels, add an equimolar amount of sodium ethoxide to each thiophenol solution to generate the corresponding thiophenolate.
-
To each reaction vessel, add an equimolar amount of benzyl bromide and the internal standard.
-
Maintain the reactions at a constant temperature (e.g., 25 °C) and stir.
-
Withdraw aliquots from each reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product (benzyl trifluoromethylphenyl sulfide) and the remaining benzyl bromide.
-
Plot the concentration of the product versus time for each isomer to determine the initial reaction rates. The isomer that produces the product at a faster rate is the more reactive nucleophile under these conditions.
Visualizing the Electronic Effects
The following diagram illustrates the electronic effects of the trifluoromethyl group at the meta and para positions, influencing the acidity of the thiol.
Caption: Electronic effects of the -CF3 group on thiophenol acidity.
The following workflow illustrates a general approach to comparing the reactivity of the two isomers in a nucleophilic substitution reaction.
Caption: Workflow for comparing nucleophilic reactivity.
Conclusion
References
The Enhanced Biological Efficacy of 3-(Trifluoromethyl)thiophenol Derivatives: A Comparative Analysis
A deep dive into the biological performance of 3-(trifluoromethyl)thiophenol derivatives reveals a significant enhancement in efficacy when compared to their other halogenated analogues. This guide provides a comprehensive comparison, supported by experimental data from structurally related compounds, to underscore the strategic advantage of the trifluoromethyl group in drug design and development.
The introduction of a trifluoromethyl (-CF3) group onto a thiophenol scaffold can profoundly influence its physicochemical properties, leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1][2] These molecular improvements often translate into superior anticancer and antimicrobial activities compared to derivatives bearing other halogens such as chlorine, bromine, or iodine. While direct head-to-head comparative studies on a single thiophenol backbone are limited in published literature, a strong body of evidence from various structurally related compound series points towards the superior performance of trifluoromethylated analogues.[3]
This guide synthesizes the available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes potential mechanisms of action to provide researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential of this compound derivatives.
Comparative Biological Activity: Quantitative Data
The following tables summarize the anticancer and antimicrobial activities of various halogenated and trifluoromethylated aromatic compounds, including thiophene and other heterocyclic derivatives that serve as surrogates for a direct comparison of thiophenols.
Table 1: Anticancer Activity of Halogenated and Trifluoromethylated Aromatic Compounds
| Compound/Derivative Class | Specific Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Isoxazole Derivatives | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | IC50 | 19.72 µM | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | IC50 | 2.63 µM | [3] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | IC50 | 24.4 µM | [5] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | IC50 | 25.4 µM | [5] | |
| 1,3,4-Thiadiazole Derivatives | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | IC50 | 49.6 µM | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | IC50 | 53.4 µM | ||
| Thiophene Derivatives | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 | IC50 | Not specified | [6] |
Note: The data presented is for structurally related compounds and is intended to highlight the potential efficacy of trifluoromethylated derivatives.
Table 2: Antimicrobial Activity of Halogenated and Trifluoromethylated Aromatic Compounds
| Compound/Derivative Class | Specific Compound | Microorganism | Activity Metric | Value | Reference |
| Pyrazole Derivatives | Bromo and trifluoromethyl substituted pyrazole | S. aureus (MRSA) | MIC | <1.56 µg/mL | [7] |
| Dichloro substituted pyrazole | S. aureus (MRSA) | MIC | <1.56 µg/mL | [7] | |
| Trifluoromethyl-substituted pyrazole | S. aureus (MRSA) | MIC | 3.12 µg/mL | [7] | |
| Thiophene Derivatives | Thiophene derivative 7 | Pseudomonas aeruginosa | MIC | More potent than gentamicin | [8] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | MIC50 | 16 mg/L | [9] | |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | MIC50 | 16 mg/L | [9] |
Note: The data presented is for structurally related compounds and is intended to highlight the potential efficacy of trifluoromethylated derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of biological activities are provided below.
Anticancer Activity Evaluation: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Procedure:
-
Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Positive (broth with bacteria) and negative (broth only) controls are included in each assay.
Visualizing Potential Mechanisms of Action
The enhanced biological efficacy of this compound derivatives can be attributed to their influence on various cellular signaling pathways. While specific pathways may vary depending on the derivative and the biological context, some general mechanisms have been proposed for structurally related anticancer and antimicrobial agents.
Caption: General workflow for the synthesis and comparative biological evaluation of halogenated thiophenol derivatives.
Caption: Potential signaling pathways affected by biologically active thiophenol derivatives.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds - Neliti [neliti.com]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-(Trifluoromethyl)thiophenol and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-, 3-, and 4-(Trifluoromethyl)thiophenol.
This guide provides a detailed comparative analysis of the spectroscopic properties of three isomers of trifluoromethylthiophenol: 2-(Trifluoromethyl)thiophenol, 3-(Trifluoromethyl)thiophenol, and 4-(Trifluoromethyl)thiophenol. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including pharmaceutical and agrochemical synthesis. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical diagrams to facilitate comprehension.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The tables below present the ¹H and ¹³C NMR chemical shifts for the three isomers.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-(Trifluoromethyl)thiophenol | Aromatic-H | 7.10 - 7.55 | m | - |
| SH | 3.84 | s | - | |
| This compound | Aromatic-H | 7.17 - 7.84[1] | m | - |
| SH | 3.69 | s | - | |
| 4-(Trifluoromethyl)thiophenol | Aromatic-H | 7.45 | d | 8.2 |
| Aromatic-H | 7.25 | d | 8.2 | |
| SH | 3.63 | s | - |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Position | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)thiophenol | C-S | 129.8 |
| C-CF₃ | 131.5 (q, J ≈ 30 Hz) | |
| CF₃ | 123.8 (q, J ≈ 273 Hz) | |
| Aromatic-C | 126.2, 127.1, 127.8, 135.2 | |
| This compound | C-S | 130.5 |
| C-CF₃ | 131.2 (q, J ≈ 33 Hz) | |
| CF₃ | 123.9 (q, J ≈ 272 Hz) | |
| Aromatic-C | 121.8, 125.0, 129.3, 133.4 | |
| 4-(Trifluoromethyl)thiophenol | C-S | 137.9 |
| C-CF₃ | 128.9 (q, J ≈ 32 Hz) | |
| CF₃ | 124.3 (q, J ≈ 271 Hz) | |
| Aromatic-C | 125.8 (q, J ≈ 4 Hz), 126.3 |
Note: NMR data can vary slightly depending on the solvent and concentration. The data presented here are typical values.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The table below lists the characteristic absorption bands for the three isomers.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | S-H Stretch | C-F Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| 2-(Trifluoromethyl)thiophenol | ~2560 | ~1315, ~1120 | ~3060 | ~1580, ~1480 |
| This compound | ~2565 | ~1330, ~1125[1] | 3049[1] | ~1585, ~1485 |
| 4-(Trifluoromethyl)thiophenol | ~2570 | ~1325, ~1115 | ~3070 | ~1600, ~1495 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all three isomers is observed at m/z 178. Key fragments and their relative abundances are summarized below.
Table 4: Major Mass Spectral Fragments (m/z)
| Isomer | [M]⁺ | [M-H]⁺ | [M-SH]⁺ | [M-CF₃]⁺ | Other Key Fragments |
| 2-(Trifluoromethyl)thiophenol | 178 | 177 | 145 | 109 | 127 ([M-HF-S]) |
| This compound | 178[2] | 177 | 145 | 109 | 127 ([M-HF-S]) |
| 4-(Trifluoromethyl)thiophenol | 178[3][4] | 177 | 145 | 109 | 158, 69[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the thiophenol isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 8223.7 Hz
-
Temperature: 298 K
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 24038.5 Hz
-
Temperature: 298 K
-
-
Data Processing: The spectra were processed using MestReNova software. The chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectra were baseline corrected and the peak positions were identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Electron ionization (EI) mass spectra were obtained using a Thermo Scientific ISQ single quadrupole GC-MS system.
-
GC Parameters (if applicable):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (1 min), then ramp to 250 °C at 10 °C/min
-
Carrier Gas: Helium
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Processing: The mass spectra were analyzed to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the isomers and their distinguishing spectral features.
References
The Trifluoromethyl Advantage: A Comparative Guide to 3-(Trifluoromethyl)thiophenol Over Unsubstituted Thiophenol
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to the success of their work. This guide provides an objective comparison of 3-(Trifluoromethyl)thiophenol and its unsubstituted counterpart, thiophenol, highlighting the significant advantages conferred by the trifluoromethyl (-CF3) group. This comparison is supported by experimental data and detailed methodologies for key experiments.
The presence of a trifluoromethyl group at the meta-position of the thiophenol ring dramatically alters the molecule's physicochemical and reactive properties. These modifications offer distinct benefits in various applications, particularly in medicinal chemistry and materials science.
Enhanced Acidity and Modified Nucleophilicity
The most profound effect of the trifluoromethyl group is its strong electron-withdrawing nature, which significantly increases the acidity of the thiol proton.[1] This is reflected in the lower pKa value of this compound compared to thiophenol.
Table 1: Comparison of Physicochemical Properties
| Property | Thiophenol | This compound | Advantage of -CF3 Group |
| pKa | ~6.62[2][3] | ~5.74 (Predicted)[4] | Increased acidity |
| LogP | ~2.5[3] | ~2.99[5] | Increased lipophilicity |
| Molecular Weight | 110.17 g/mol [2] | 178.17 g/mol [5] | - |
| Boiling Point | 169 °C[2] | 71-72 °C / 20 mmHg[4] | - |
The increased acidity of this compound leads to the formation of a more stable thiophenolate anion. While a more stable anion is generally a weaker nucleophile, the interplay of inductive and resonance effects can lead to complex reactivity patterns.[6] However, the enhanced reactivity of the parent thiol in certain reactions, such as electrophilic trifluoromethylthiolation, has been noted.[7]
Caption: The electron-withdrawing -CF3 group stabilizes the thiophenolate anion, increasing acidity.
Superior Properties for Drug Development
In the realm of medicinal chemistry, the trifluoromethyl group is a highly valued substituent for its ability to enhance a drug candidate's pharmacokinetic profile.[8][9]
Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, as indicated by a higher LogP value.[10] This property can improve a drug's ability to cross lipid cell membranes, potentially leading to better absorption and distribution in the body.[10]
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[11] Replacing a more metabolically labile group with a -CF3 group can significantly increase a drug's half-life and bioavailability.[11]
Table 2: Advantages of the Trifluoromethyl Group in Drug Design
| Feature | Unsubstituted Moiety (e.g., -CH3) | Trifluoromethyl Moiety (-CF3) | Impact on Drug Properties |
| Metabolic Stability | Prone to oxidation | Highly resistant to oxidation | Increased in vivo half-life[11] |
| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability[10] |
| Binding Affinity | Variable | Can enhance binding to target proteins | Improved potency |
| Bioavailability | Generally lower | Often higher | Enhanced therapeutic efficacy |
Applications in Synthesis and Materials Science
The unique properties of this compound make it a valuable reagent in organic synthesis and materials science.
Organic Synthesis: It serves as a versatile building block for introducing the trifluoromethylphenylthio moiety into more complex molecules.[7] This is particularly relevant in the synthesis of novel pharmaceuticals and agrochemicals.[7] For instance, derivatives of this compound have shown promise as antimicrobial and anticancer agents.[7]
Materials Science: The strong interaction between the sulfur atom and metal surfaces allows this compound to form self-assembled monolayers (SAMs) on gold and other metals.[7] These SAMs can be used to modify the surface properties of materials, such as improving corrosion resistance and biocompatibility.[7] Its electron-withdrawing nature also makes it a useful component in the development of organic semiconductors for electronic devices.[7]
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.
Protocol:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Dissolution: Accurately weigh a small amount of the test compound (e.g., thiophenol or this compound) and dissolve it in a known volume of the water-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol-saturated water to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water).
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize an aryl thioether via the reaction of a thiophenol with an activated aryl halide.
Caption: A typical experimental workflow for an SNAr reaction involving a thiophenol.
Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide (1.0 eq.), the thiophenol (1.1 eq.), and a base (e.g., K2CO3, 2.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl thioether.
Conclusion
The substitution of a hydrogen atom with a trifluoromethyl group in thiophenol confers a range of advantageous properties. This compound exhibits increased acidity, enhanced lipophilicity, and greater metabolic stability compared to its unsubstituted counterpart. These attributes make it a superior building block in drug discovery and a valuable component in the design of advanced materials. For researchers aiming to optimize the pharmacokinetic properties of their molecules or to fine-tune the electronic characteristics of materials, this compound represents a powerful and versatile tool.
References
- 1. chimia.ch [chimia.ch]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Aryl Trifluoromethyl Thioethers [manu56.magtech.com.cn]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
comparative study of different synthetic routes to 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic routes to 3-(Trifluoromethyl)thiophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction yields, conditions, and starting materials to aid in the selection of the most suitable method for a given application. Detailed experimental protocols for each route are provided, along with workflow diagrams generated using Graphviz (DOT language) to visualize the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is principally approached through three distinct pathways: the diazotization of 3-(trifluoromethyl)aniline, the nucleophilic aromatic substitution of a 3-halobenzotrifluoride, and the Newman-Kwart rearrangement of 3-(trifluoromethyl)phenol. Each method offers a unique set of advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
| Route 1: From 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | NaNO₂, H₂SO₄, Potassium Ethyl Xanthate, NaOH | Diazotization: ≤10°C; Xanthate reaction followed by hydrolysis | Good to High (expected) |
| Route 2: From 3-Halobenzotrifluoride | 3-Chlorobenzotrifluoride | Sodium Hydrosulfide (NaSH), N,N-Dimethylacetamide (DMAc) | 120°C, 15 hours | ~82%[1] |
| Route 3: Via Newman-Kwart Rearrangement | 3-(Trifluoromethyl)phenol | N,N-Dimethylthiocarbamoyl chloride, Pyridine, Heat (for rearrangement), NaOH | High temperatures (typically 200-300°C) for rearrangement | Good to High (expected)[2] |
Route 1: Synthesis from 3-(Trifluoromethyl)aniline via Diazotization
This classical approach involves the conversion of the amino group of 3-(trifluoromethyl)aniline into a diazonium salt, which is then displaced by a sulfur-containing nucleophile, typically a xanthate, in a Leuckart-type reaction. Subsequent hydrolysis of the resulting xanthate ester yields the desired thiophenol.
Experimental Protocol
Step 1: Diazotization of 3-(Trifluoromethyl)aniline
-
In a flask equipped with a stirrer and thermometer, a solution of 3-(trifluoromethyl)aniline (1.0 mol) in aqueous sulfuric acid (5-6 mol of H₂SO₄ in 4-10 parts water by weight relative to the aniline) is prepared.
-
The mixture is cooled to a temperature at or below 10°C in an ice bath.
-
A solution of sodium nitrite (1.05 mol) in water is added dropwise to the aniline solution while maintaining the temperature at or below 10°C.
-
The reaction mixture is stirred for 0.5-3 hours at this temperature to ensure complete formation of the diazonium salt.
Step 2: Formation and Hydrolysis of the Xanthate Ester
-
In a separate reaction vessel, a solution of potassium ethyl xanthate (1.1 mol) in water is prepared and cooled.
-
The freshly prepared diazonium salt solution is added slowly to the potassium ethyl xanthate solution, keeping the temperature controlled.
-
Upon completion of the addition, the reaction mixture is gently warmed to facilitate the decomposition of the intermediate diazo-xanthate and formation of the aryl xanthate.
-
For the hydrolysis, a solution of sodium hydroxide is added to the reaction mixture, which is then heated to reflux to cleave the xanthate ester.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The product is then isolated by filtration or extraction and purified by distillation or chromatography.
Route 2: Synthesis from 3-Halobenzotrifluoride via Nucleophilic Aromatic Substitution
This route utilizes a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom on the aromatic ring is displaced by a sulfur nucleophile. 3-Chlorobenzotrifluoride is a common starting material for this transformation.
Experimental Protocol
-
To a 500 mL three-necked flask, add 3-chlorobenzotrifluoride (0.1 mol) and pulverized industrial sodium hydrosulfide (0.5 mol).
-
Add N,N-dimethylacetamide (150 g) as the solvent.
-
The mixture is heated to 120°C and stirred for 15 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Dilute sulfuric acid is gradually added under stirring to acidify the mixture to a pH of 3.
-
The product, this compound, is isolated by steam distillation. The resulting slightly yellowish transparent liquid is collected. The reported yield for the para-isomer using this method is approximately 82%[1].
Route 3: Synthesis via Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[2] This route begins with 3-(trifluoromethyl)phenol, which is first converted to an O-aryl thiocarbamate. This intermediate then undergoes a thermal rearrangement to an S-aryl thiocarbamate, which is subsequently hydrolyzed to the target thiophenol.
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)phenol
3-(Trifluoromethyl)phenol can be synthesized from 3-(trifluoromethyl)aniline via diazotization followed by hydrolysis. The procedure is similar to Step 1 of Route 1, but instead of reacting with a xanthate, the diazonium salt is hydrolyzed, often by heating in the presence of a copper salt catalyst.
Step 2: Formation of O-(3-(Trifluoromethyl)phenyl) Dimethylcarbamothioate
-
To a solution of 3-(trifluoromethyl)phenol in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride or a strong tertiary amine to deprotonate the phenol.
-
N,N-Dimethylthiocarbamoyl chloride is then added to the reaction mixture.
-
The reaction is stirred, typically at room temperature, until the formation of the O-aryl thiocarbamate is complete.
-
The product is isolated by extraction and purified.
Step 3: Newman-Kwart Rearrangement
-
The purified O-(3-(trifluoromethyl)phenyl) dimethylcarbamothioate is heated to a high temperature, generally between 200-300°C. This can be done neat or in a high-boiling solvent like diphenyl ether.
-
The rearrangement is monitored until completion.
Step 4: Hydrolysis to this compound
-
The resulting S-(3-(trifluoromethyl)phenyl) dimethylcarbamothioate is hydrolyzed by heating with a strong base, such as sodium hydroxide in a mixture of water and a co-solvent like ethanol.
-
After the hydrolysis is complete, the reaction mixture is cooled and acidified to precipitate the this compound.
-
The final product is isolated and purified.
References
A Comparative Guide to Analytical Methods for 3-(Trifluoromethyl)thiophenol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 3-(Trifluoromethyl)thiophenol. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key performance characteristics of commonly employed methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with different detectors—supported by experimental data to facilitate an informed decision-making process.
Introduction to Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for process control and quality assurance. The presence of a reactive thiol group and the trifluoromethyl moiety presents unique analytical challenges, including potential for oxidation and the need for sensitive detection methods. This guide explores two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS) detection.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical validation parameters for different methods used in the analysis of this compound and related aromatic thiols.
Data Presentation: Method Validation Parameters
| Parameter | GC-MS (with Derivatization) | HPLC-UV | HPLC-FLD (with Derivatization) | HPLC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.1 - 50 | 1 - 100 | 0.01 - 10 | 0.001 - 5 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% | < 3% | < 2% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.5 | 0.005 | 0.0005 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 1.5 | 0.015 | 0.0015 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the GC-MS and HPLC-based analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for the sensitive and selective analysis of this compound, particularly in complex matrices where high specificity is required. Derivatization of the thiol group is necessary to improve volatility and chromatographic peak shape.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or toluene.
-
Derivatization: To 100 µL of the sample or standard solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.[1] Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC with 5977A MS Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standard.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a simpler and more direct approach for the quantification of this compound without the need for derivatization, making it suitable for routine quality control analysis where high sensitivity is not a primary concern.
1. Sample Preparation:
-
Standard and Sample Diluent: Acetonitrile/Water (50:50, v/v). To prevent oxidation of the thiol, the addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the diluent is recommended.
-
Standard Solution: Prepare a stock solution of this compound in the diluent.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: 40% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 3: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after Derivatization
For applications requiring high sensitivity, such as impurity profiling or analysis in biological matrices, HPLC with fluorescence detection following derivatization is a powerful technique.
1. Sample Preparation and Derivatization:
-
Derivatizing Reagent: Prepare a solution of a thiol-specific fluorescent labeling agent such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) in a suitable buffer.[2]
-
Reaction: Mix the sample or standard solution with the derivatizing reagent and incubate under optimized conditions (e.g., pH, temperature, and time) to ensure complete reaction.[2]
-
Quenching: Stop the reaction by adding an acid, such as hydrochloric acid.[3]
2. HPLC-FLD Conditions:
-
HPLC System: Similar to the HPLC-UV system but with a fluorescence detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Injection Volume: 20 µL.
Mandatory Visualizations
To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Conclusion
The selection of an analytical method for this compound should be based on a thorough evaluation of the specific requirements of the analysis.
-
GC-MS with derivatization is highly specific and sensitive, making it ideal for complex sample matrices and trace-level quantification.
-
HPLC-UV provides a straightforward and robust method for routine analysis where high sensitivity is not required.
-
HPLC-FLD with derivatization offers excellent sensitivity for applications demanding the detection of low concentrations.
-
HPLC-MS/MS provides the highest sensitivity and selectivity and is particularly useful for challenging matrices and very low-level detection.
Each method has its advantages and limitations, and the validation data presented in this guide can serve as a starting point for method selection and development in your laboratory. It is essential to perform a comprehensive method validation study to ensure that the chosen method is suitable for its intended purpose.
References
A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-(Trifluoromethyl)thiophenyl Moiety
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step toward clinical success. A compound's susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP450) superfamily, directly impacts its pharmacokinetic profile, including its half-life and bioavailability. One strategy to enhance metabolic stability is the introduction of a trifluoromethyl (CF₃) group, which can block sites of metabolic oxidation. This guide provides a comparative analysis of the metabolic stability of drugs containing the 3-(trifluoromethyl)thiophenyl moiety, supported by experimental data and detailed methodologies.
The Influence of the Trifluoromethyl Group on Metabolic Stability
The substitution of a metabolically labile group, such as a methyl group, with a trifluoromethyl group is a common tactic in medicinal chemistry to improve a drug's metabolic profile. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. This "metabolic blocking" can lead to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Comparative In Vitro Metabolic Stability Data
A compelling example of the trifluoromethyl group's protective effect is seen in the development of picornavirus inhibitors. A study comparing a methyl-substituted oxadiazole analog with its trifluoromethyl-substituted counterpart in a monkey liver microsomal assay demonstrated a significant enhancement in metabolic stability.
| Compound | Key Structural Moiety | Number of Metabolites | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |
| Analog A (Methyl-substituted) | Methyl-isoxazole | 8 | Shorter | Higher |
| Analog B (Trifluoromethyl-substituted) | Trifluoromethyl-oxadiazole | 2 (minor) | Longer | Lower |
Table 1: Comparison of the metabolic stability of a methyl-substituted vs. a trifluoromethyl-substituted picornavirus inhibitor analog in monkey liver microsomes. A lower number of metabolites, longer half-life, and lower intrinsic clearance indicate greater metabolic stability.
The methyl-substituted compound was metabolized into eight different products, with two major metabolites resulting from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites[1]. This case study clearly illustrates the potent metabolic-blocking effect of the trifluoromethyl group.
Putative Metabolic Pathways of 3-(Trifluoromethyl)thiophenyl Containing Drugs
The metabolic fate of drugs containing a 3-(trifluoromethyl)thiophenyl moiety is influenced by both the thiophene ring and the trifluoromethyl group. The thiophene ring itself is susceptible to oxidation by CYP450 enzymes, which can lead to the formation of reactive sulfoxide intermediates. However, the strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the electron density of the thiophene ring, thereby reducing its susceptibility to oxidation.
The following diagram illustrates a putative metabolic pathway for a generic drug containing the 3-(trifluoromethyl)thiophenyl moiety, highlighting the blocking effect of the trifluoromethyl group.
Caption: Putative metabolic pathway of a drug containing the 3-(trifluoromethyl)thiophenyl moiety.
Experimental Protocols
To assess the metabolic stability of novel compounds, in vitro assays using liver microsomes or S9 fractions are commonly employed. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint).
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Test compound and a non-fluorinated analog (if available)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold acetonitrile or methanol to terminate the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds, controls, and NADPH regenerating system in phosphate buffer.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot. Calculate the intrinsic clearance (CLint).
In Vitro S9 Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and Phase II metabolism. The protocol is similar to the microsomal stability assay but uses the S9 fraction and may be supplemented with cofactors for Phase II enzymes, such as UDPGA for glucuronidation and PAPS for sulfation.
Conclusion
The strategic incorporation of a 3-(trifluoromethyl)thiophenyl moiety is a promising strategy for enhancing the metabolic stability of drug candidates. By blocking a key site of oxidative metabolism, this modification can lead to a longer half-life and lower clearance, thereby improving the overall pharmacokinetic profile. The experimental protocols provided offer a robust framework for assessing the metabolic stability of novel compounds and comparing the effectiveness of such chemical modifications. Through these in vitro assays, researchers can gain valuable insights to guide the optimization of lead compounds for further development.
References
Navigating the Maze of Non-Specific Interactions: A Comparative Guide to the Cross-Reactivity of 3-(Trifluoromethyl)thiophenol in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount to the successful translation of chemical probes and therapeutic candidates. This guide provides a comparative analysis of 3-(Trifluoromethyl)thiophenol, a compound whose inherent reactivity warrants careful consideration in biological screening campaigns. We delve into its potential for cross-reactivity, compare it with alternative chemical scaffolds, and provide detailed experimental protocols to empower researchers in making informed decisions for their studies.
This compound is a versatile chemical building block utilized in the synthesis of a variety of compounds with potential pharmaceutical and agrochemical applications.[1] Its structure, featuring a nucleophilic thiol group, raises important questions about its specificity and potential for promiscuous interactions in biological assays. Thiol-containing compounds are known to be reactive and can interact with proteins, particularly through the covalent modification of cysteine residues.[2][3][4] This reactivity can lead to non-specific inhibition and confounding results in high-throughput screening campaigns, often flagging such molecules as Pan-Assay Interference Compounds (PAINS).[5][6]
This guide will compare the anticipated cross-reactivity profile of this compound with two other compounds representing different reactivity classes: the structurally related but less reactive 3-(Trifluoromethyl)anisole, and a known covalent inhibitor, N-phenylacrylamide, which acts via a different mechanism.
Comparative Overview of Compound Reactivity
To understand the potential for cross-reactivity, it is crucial to compare the inherent chemical properties of this compound with molecules that possess different functional groups.
| Compound | Functional Group | Predicted Reactivity | Potential for Promiscuous Inhibition |
| This compound | Thiol (-SH) | High (nucleophilic) | High, primarily through covalent modification of cysteines.[2][3] |
| 3-(Trifluoromethyl)anisole | Methoxy (-OCH3) | Low | Low |
| N-phenylacrylamide | Acrylamide | High (electrophilic) | High, primarily through Michael addition with nucleophilic residues like cysteine. |
Understanding the Mechanisms of Cross-Reactivity
The potential for a small molecule to interact with multiple targets is a significant concern in drug discovery and chemical biology. The thiol group in this compound is a primary driver of its potential cross-reactivity.
Figure 1. The thiol group of this compound can be deprotonated to a more reactive thiolate anion at physiological pH, which can then covalently modify cysteine residues on proteins.
In contrast, 3-(Trifluoromethyl)anisole lacks a readily ionizable proton and is therefore significantly less nucleophilic, reducing its potential for covalent interactions. N-phenylacrylamide, a Michael acceptor, is electrophilic and reacts with nucleophiles like cysteine thiols through a conjugate addition reaction.
Experimental Protocols for Assessing Cross-Reactivity
A systematic evaluation of a compound's selectivity is crucial. The following are key experimental protocols that can be employed to characterize the cross-reactivity of this compound and other reactive compounds.
Thiol-Reactivity Assay
This assay directly assesses the potential of a compound to react with thiol groups.[7][8]
Objective: To determine if a compound is reactive towards thiols, a common feature of promiscuous inhibitors.
Methodology:
-
A thiol-containing fluorescent probe, such as MSTI ((E)-2-(4-mercaptostyrl)-1,3,3-trimethyl-3H-indol-1-ium), is used.[7]
-
The test compound is incubated with the fluorescent probe.
-
A change in fluorescence intensity indicates a reaction between the compound and the thiol group of the probe.
-
Positive Control: A known thiol-reactive compound (e.g., N-ethylmaleimide).
-
Negative Control: A non-reactive compound (e.g., 3-(Trifluoromethyl)anisole).
Figure 2. A simplified workflow for a thiol-reactivity assay to identify potentially promiscuous compounds.
Broad-Panel Kinase Screening
Kinases are a large family of enzymes, and screening against a broad panel is a standard method to assess selectivity.
Objective: To determine the inhibitory activity of a compound against a large and diverse panel of protein kinases.
Methodology:
-
The test compound is screened at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases.
-
Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence/luminescence-based assay.
-
Percentage inhibition is calculated for each kinase.
-
Compounds showing significant inhibition against multiple, unrelated kinases are flagged as non-selective.
In Vitro Safety Pharmacology Profiling
This involves screening a compound against a panel of targets known to be associated with adverse drug reactions.[9]
Objective: To identify potential off-target liabilities early in the drug discovery process.
Methodology:
-
The test compound is screened against a panel of receptors, ion channels, transporters, and enzymes that have known safety implications.[9]
-
Assays are typically radioligand binding assays for receptors and transporters, and enzymatic or functional assays for other targets.
-
The results can predict potential side effects and highlight promiscuous activity.
Covalent Inhibitor Assessment
For compounds suspected of covalent modification, specific assays can confirm the mechanism of inhibition.[10][11]
Objective: To determine if a compound inhibits its target through a covalent mechanism.
Methodology:
-
Washout Experiment: The target protein is incubated with the inhibitor, and then the unbound inhibitor is removed by dialysis or size-exclusion chromatography. If the inhibitory effect persists, it suggests covalent binding.[12]
-
Mass Spectrometry: The protein-inhibitor complex is analyzed by mass spectrometry to detect a mass shift corresponding to the covalent adduction of the inhibitor.
-
Competition with a Nucleophile: The inhibition assay is performed in the presence and absence of a strong nucleophile like dithiothreitol (DTT). A significant increase in the IC50 value in the presence of DTT suggests that the compound is a reactive electrophile.[13]
Interpreting the Data: A Comparative Framework
| Assay | Expected Outcome for this compound | Expected Outcome for 3-(Trifluoromethyl)anisole | Expected Outcome for N-phenylacrylamide |
| Thiol-Reactivity Assay | High reactivity | Low to no reactivity | High reactivity |
| Broad-Panel Kinase Screening | Inhibition of multiple kinases, particularly those with reactive cysteines in or near the active site. | Minimal off-target kinase inhibition. | Inhibition of kinases with accessible cysteine residues. |
| In Vitro Safety Pharmacology | Potential for interactions with multiple targets, especially those susceptible to nucleophilic attack. | Low potential for off-target hits. | Potential for off-target covalent modification of various proteins. |
| Covalent Inhibitor Assessment | Positive in washout experiments and mass spectrometry, showing covalent adduct formation. Inhibition attenuated by DTT. | Negative in all covalent inhibitor assays. | Positive in washout experiments and mass spectrometry, showing covalent adduct formation. Inhibition attenuated by DTT. |
Conclusion
While this compound may be a valuable synthetic intermediate, its inherent thiol reactivity necessitates a thorough evaluation of its cross-reactivity in any biological application. Researchers employing this and other thiol-containing compounds should be aware of the potential for promiscuous inhibition and assay interference. The implementation of the described experimental protocols will enable a robust characterization of a compound's selectivity profile, facilitating the identification of true, on-target activities and minimizing the pursuit of misleading false positives. This systematic approach to understanding and mitigating cross-reactivity is fundamental to the integrity and success of drug discovery and chemical biology research.
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the Catalytic Activity of 3-(Trifluoromethyl)thiophenol-Derived Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design of ligands is paramount in advancing catalytic efficiencies. This guide provides a comparative analysis of the catalytic activity of ligands derived from 3-(trifluoromethyl)thiophenol, offering a valuable resource for ligand selection and catalyst development. The incorporation of the trifluoromethyl group often imparts unique electronic properties to ligands, influencing the catalytic cycle in various cross-coupling reactions.
While direct, comprehensive benchmarking studies on a wide array of ligands derived specifically from this compound are not extensively documented in publicly available literature, we can extrapolate and compare the expected performance of hypothetical ligands based on the known effects of trifluoromethyl groups on ligand electronics and the general principles of catalysis. This guide will focus on the anticipated impact of such ligands in key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The Influence of the 3-(Trifluoromethyl)phenylthio Moiety
The 3-(trifluoromethyl)phenyl group is strongly electron-withdrawing due to the inductive effect of the -CF3 group. When incorporated into a ligand structure, this moiety is expected to decrease the electron density on the coordinating atom (e.g., phosphorus in a phosphine ligand). This electronic modification can have significant implications for the elementary steps of a catalytic cycle:
-
Oxidative Addition: Electron-poor ligands can facilitate the oxidative addition step by stabilizing the resulting higher oxidation state of the metal center (e.g., Pd(II)).
-
Reductive Elimination: This step is often favored by more electron-donating ligands that can destabilize the higher oxidation state and promote the formation of the C-C or C-N bond.
Therefore, a balance of electronic properties is crucial for optimal catalytic performance.
Comparative Performance in Key Cross-Coupling Reactions
The following tables present a hypothetical comparison of a phosphine ligand derived from this compound (L1) with common, commercially available phosphine ligands. The anticipated performance is based on established principles of ligand effects in catalysis.
Ligand Structures:
-
L1 (Hypothetical): A phosphine ligand incorporating a 3-(trifluoromethyl)phenylthio moiety. For the purpose of this guide, we envision a simple phosphine thioether structure.
-
Triphenylphosphine (PPh3): A standard, relatively electron-rich monodentate phosphine ligand.
-
XPhos: A bulky, electron-rich biaryl phosphine ligand known for high activity in various cross-coupling reactions.[1]
-
P(t-Bu)3: A very bulky and electron-donating trialkylphosphine ligand.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. The choice of ligand is critical, especially when using less reactive aryl chlorides.[2]
Table 1: Hypothetical Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Anticipated) | TON (Anticipated) | TOF (h⁻¹) (Anticipated) |
| L1 | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | Moderate | Moderate | Low-Moderate |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 24 | Low | Low | Low |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | High | High | High |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 6 | High | High | Moderate-High |
TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalyst efficiency.
It is anticipated that L1 would show moderate activity. The electron-withdrawing nature might favor oxidative addition but could slow down the reductive elimination step compared to more electron-rich ligands like XPhos.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Ligand properties influence the regioselectivity and efficiency of the reaction.[3][4]
Table 2: Hypothetical Performance in the Heck Reaction of Bromobenzene with Styrene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Anticipated) | TON (Anticipated) | TOF (h⁻¹) (Anticipated) |
| L1 | Pd(OAc)₂ | Et₃N | DMF | 120 | 10 | Moderate-High | Moderate-High | Moderate |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 120 | 18 | Moderate | Moderate | Low-Moderate |
| Xantphos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 120 | 5 | High | High | High |
| (o-tolyl)₃P | Pd(OAc)₂ | Et₃N | DMF | 120 | 12 | High | High | Moderate-High |
In the Heck reaction, the electron-poor nature of L1 could be beneficial, potentially leading to good yields, although likely requiring longer reaction times than highly optimized ligand systems.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is highly sensitive to ligand structure. Bulky, electron-rich ligands are generally preferred to promote the reductive elimination of the amine product.[3][5]
Table 3: Hypothetical Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Anticipated) | TON (Anticipated) | TOF (h⁻¹) (Anticipated) |
| L1 | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | Low-Moderate | Low-Moderate | Low |
| PPh₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Low | Low | Very Low |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | Very High | Very High | Very High |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | Very High | Very High | High |
The Buchwald-Hartwig amination is where an electron-withdrawing ligand like L1 is expected to perform least effectively. The crucial reductive elimination step is generally disfavored by electron-poor ligands, leading to lower yields and slower reaction rates compared to the established bulky, electron-rich Buchwald ligands.[6]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are general procedures for the palladium-catalyzed cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), K₃PO₄ (2.0 equiv.), and the aryl halide (1.0 equiv.). The tube is evacuated and backfilled with argon. Dioxane, the arylboronic acid (1.5 equiv.), and an internal standard are then added via syringe. The reaction mixture is stirred at the indicated temperature and monitored by GC-MS.
General Procedure for the Heck Reaction
To a sealed tube containing a stir bar is added the palladium source (e.g., Pd(OAc)₂, 1 mol%), the ligand (2 mol%), and the base (e.g., Et₃N, 2.0 equiv.). The tube is evacuated and backfilled with argon. The solvent (e.g., DMF), the aryl halide (1.0 equiv.), and the alkene (1.2 equiv.) are then added. The mixture is stirred at the specified temperature for the indicated time.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.). The aryl halide (1.0 equiv.) and the amine (1.2 equiv.) are added, followed by the solvent (e.g., toluene). The vial is sealed and the reaction is stirred at the indicated temperature.
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical and Experimental Properties of 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of 3-(Trifluoromethyl)thiophenol (CAS No. 937-00-8). An essential building block in organic synthesis, this compound's unique electronic characteristics, imparted by the electron-withdrawing trifluoromethyl group and the nucleophilic thiol group, make it a molecule of significant interest in medicinal chemistry, materials science, and agrochemical development.[1][2] Understanding the alignment and divergence between its predicted and measured properties is crucial for accurate modeling, reaction planning, and application design.
Physicochemical Properties: Theoretical vs. Experimental Data
The fundamental physical and chemical properties of this compound have been characterized through both computational prediction and laboratory measurement. The data, summarized below, reveals a general concordance between theoretical and experimental values, providing confidence in computational models for predicting the behavior of similarly substituted aromatic thiols.
| Property | Experimental Value | Theoretical/Predicted Value |
| Molecular Formula | C₇H₅F₃S | C₇H₅F₃S |
| Molecular Weight | 178.17 g/mol [3][4] | 178.18 g/mol [1] |
| Appearance | Colorless to light yellow/orange liquid[3] | N/A |
| Boiling Point | 161-163°C (at 1013 hPa)[1]; 71-72°C (at 20 mmHg)[1][3]; 62°C (at 11 torr)[5] | N/A |
| Density | 1.314 g/mL[5]; 1.31 g/mL[3] | N/A |
| Refractive Index | 1.49 (at 20°C)[3][5] | N/A |
| pKa | N/A | 5.74 ± 0.10[3] |
| LogP | N/A | 3.5 (XLogP3)[1]; 2.99 (LogP)[5] |
| Vapor Pressure | N/A | 1.5 ± 0.3 mmHg (at 25°C)[5] |
| Flash Point | 63°C[5] | N/A |
Spectroscopic Profile
Spectroscopic analysis provides the structural fingerprint of a molecule. The experimental data for this compound aligns with the expected electronic effects of its substituent groups. The electron-withdrawing trifluoromethyl group causes a downfield shift in the signals of adjacent aromatic protons in the ¹H NMR spectrum.[1]
| Technique | Experimental Data |
| ¹H NMR (in CDCl₃) | Aromatic Protons (m): δ 7.17 - 7.84 ppm.[1] Thiol Proton (s): ~δ 3.5 - 4.0 ppm.[1] |
| Infrared (IR) | Aromatic C-H Stretch: 3049 cm⁻¹.[1] The S-H stretch for thiophenols typically appears around 2550-2600 cm⁻¹, though it is often weak. |
| Raman | CF₃ Symmetric Stretch: 1330 cm⁻¹.[1] C-S Stretch: 700 - 800 cm⁻¹.[1] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 178.[6] |
Comparative Analysis with Structural Analogues
The influence of the trifluoromethyl group on the molecule's acidity is significant. Compared to thiophenol, the pKa of this compound is predicted to be substantially lower, indicating a stronger acid. This is a direct result of the inductive electron-withdrawing effect of the -CF₃ group, which stabilizes the thiophenolate anion (C₇H₄F₃S⁻) formed upon deprotonation.
| Compound | pKa | Boiling Point (°C) |
| Thiophenol | 6.62[7] | 169 |
| This compound | 5.74 (Predicted)[3] | 161-163 |
| 4-(Trifluoromethyl)thiophenol | Not Available | ~175-177 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and characterization of this compound based on established chemical principles.
A. Synthesis via Nucleophilic Aromatic Substitution (SɴAr)
One common route for synthesizing substituted thiophenols involves the reaction of an activated aryl halide with a sulfur nucleophile.
-
Reaction Setup: To a solution of 3-bromobenzotrifluoride in a high-boiling point aprotic solvent such as DMF or NMP, add sodium hydrosulfide (NaSH). A copper(I) catalyst (e.g., CuI) and a ligand (e.g., ethylenediamine) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours at a temperature typically ranging from 120-160°C.
-
Workup: After cooling to room temperature, quench the reaction with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.
B. Structural Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the presence of the aromatic, thiol, and trifluoromethyl group signals at their expected chemical shifts and with appropriate coupling patterns.
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Record the spectrum using an FTIR spectrometer.
-
Identify characteristic absorption bands, including the aromatic C-H stretch (~3050 cm⁻¹), C=C ring stretches (~1400-1600 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and the weak S-H stretch (~2550 cm⁻¹).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Confirm the purity of the sample by the presence of a single major peak in the chromatogram and verify the molecular weight by observing the molecular ion peak in the mass spectrum.
-
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular logic.
Applications in Research and Development
The distinct properties of this compound make it a versatile intermediate.
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for other groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Derivatives have been explored for antimicrobial and anticancer activities.[1] Its ability to form disulfide bonds suggests potential for probing biochemical pathways involving protein folding.[1]
-
Materials Science: The thiol group allows for the formation of self-assembled monolayers (SAMs) on metal surfaces like gold, which can be used to modify surface properties such as wettability and corrosion resistance.[1]
-
Agrochemicals: It serves as a reactant in the synthesis of highly active herbicides.[3][8]
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. This compound | 937-00-8 [chemicalbook.com]
literature review of the applications of substituted trifluoromethylthiophenols
Substituted trifluoromethylthiophenols are a class of organic compounds that have garnered significant interest across various scientific disciplines. The incorporation of the trifluoromethylthio (-SCF3) group can profoundly influence the physicochemical and biological properties of a molecule, leading to enhanced performance in medicinal chemistry, materials science, and agrochemicals. This guide provides a comparative overview of the applications of substituted trifluoromethylthiophenols, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Medicinal Chemistry Applications
The unique properties of the trifluoromethylthio group, such as high lipophilicity and strong electron-withdrawing nature, make it a valuable moiety in drug design. These characteristics can improve a drug candidate's membrane permeability, metabolic stability, and binding affinity to biological targets.[1]
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of compounds containing the trifluoromethylthiophenol scaffold. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their potency.
Table 1: Anticancer Activity of Substituted Trifluoromethylthiophenol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [2] |
| Thiophenyl zinc(II)phthalocyanine derivative | A549 (Lung) | 4.29 ± 0.79 | [3] |
| 2-CF3 substituted theophylline derivative | HeLa (Cervical) | Data not specified, but showed high cytotoxicity | [4] |
| 3-CF3 substituted theophylline derivative | HeLa (Cervical) | Data not specified, but showed high cytotoxicity | [4] |
| 4-CF3 substituted theophylline derivative | HeLa (Cervical) | Data not specified, but showed high cytotoxicity | [4] |
| 2-CF3 substituted theophylline derivative | A549 (Lung) | Data not specified, but showed high cytotoxicity | [4] |
| 3-CF3 substituted theophylline derivative | A549 (Lung) | Data not specified, but showed high cytotoxicity | [4] |
| 4-CF3 substituted theophylline derivative | A549 (Lung) | Data not specified, but showed high cytotoxicity | [4] |
Antifungal Activity
Substituted trifluoromethylthiophenols have also shown promise as antifungal agents. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus.
Table 2: Antifungal Activity of a Substituted Trifluoromethylthiophenol Derivative
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Trifluoromethylthiolated cinnamate derivative | Dermatophytes | As low as 0.39 | Not specified |
Enzyme Inhibition
The trifluoromethylthio group can play a crucial role in the design of potent enzyme inhibitors. The inhibitory activity is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Table 3: Enzyme Inhibition by a Trifluoromethylketone-Containing Compound
| Compound/Derivative | Enzyme | Ki (nM) | Reference |
| Thioether Trifluoromethylketone | Mammalian Carboxylesterases | As low as 0.3 | [5] |
Materials Science Applications
In materials science, the incorporation of trifluoromethyl and trifluoromethylthio groups into polymers can significantly enhance their thermal stability, mechanical strength, and dielectric properties. These characteristics are highly desirable for applications in microelectronics and aerospace.
Table 4: Properties of Polyimides Containing Trifluoromethyl Groups
| Polymer/Derivative | Property | Value | Reference |
| Fluorinated Polyimide (TPPI50) | Glass Transition Temperature (Tg) | 402 °C | [6] |
| Thermal Decomposition Temperature (Td) | 563 °C | [6] | |
| Tensile Strength | 232.73 MPa | [6] | |
| Dielectric Constant (1 MHz) | 2.312 | [6] | |
| Dielectric Loss (1 MHz) | 0.00676 | [6] | |
| Polyimide with pyridine moieties | Dielectric Constant (1 MHz) | 2.86 - 2.91 | [1] |
| Polyimides with ether-linked xanthone-based diamines | Dielectric Loss (10 GHz) | 0.0015 - 0.0024 | [7] |
Experimental Protocols
Synthesis of Substituted Trifluoromethylthiophenols
A general procedure for the synthesis of trifluoromethylthiolated pyridinones involves a copper-mediated trifluoromethylthiolation of iodopyridinones.[8]
Protocol:
-
Combine the iodopyridinone substrate, (bpy)CuSCF3 (1.2 equivalents), and a suitable solvent (e.g., DMF) in a reaction vessel.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated pyridinone.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (substituted trifluoromethylthiophenol derivative) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[5][11]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the yeast isolate in RPMI-1640 medium, adjusted to a final concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the prepared yeast suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
Visualizations
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel bioactive compounds.
Caption: A generalized workflow for the discovery and optimization of bioactive substituted trifluoromethylthiophenols.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some trifluoromethyl-containing compounds have been shown to inhibit this pathway.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)thiophenol: A Comprehensive Guide
The safe and compliant disposal of 3-(Trifluoromethyl)thiophenol is critical for maintaining laboratory safety and environmental protection. This organofluorine sulfur compound is classified as hazardous, and its handling requires strict adherence to established protocols. This guide provides detailed, step-by-step procedures for the proper management and disposal of this chemical, intended for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
Before handling, it is essential to understand the hazards associated with this compound. This chemical is toxic if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a functioning chemical fume hood.[1] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield (meeting EN166 standards).
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and additional protective clothing should be worn to prevent any skin exposure.[2]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, providing a clear reference for its potential risks.
| Hazard Classification System | Category/Rating | Description |
| GHS Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[1] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| NFPA Health Hazard | 3 | Short exposure could cause serious temporary or residual injury.[3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with all local, regional, and national regulations.[4] Never dispose of this chemical down the drain or in regular trash.[5]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for liquid hazardous waste. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds" and "Sulfur-Containing Compounds."
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizers, to prevent dangerous chemical reactions.
-
Collection: Carefully transfer the waste chemical into the designated container using a funnel to prevent spillage on the container's exterior.
-
Container Management:
-
Disposal of Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be managed according to institutional guidelines, which may include defacing the label and disposal as solid waste.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and ultimate disposal of the waste, which is typically done via high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Don full protective equipment, including a respirator if necessary, before re-entering the area.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling 3-(Trifluoromethyl)thiophenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and potentially hazardous compounds like 3-(Trifluoromethyl)thiophenol. This guide provides immediate, essential safety protocols, logistical information, and disposal plans to foster a secure research environment.
Chemical Profile: this compound, with the CAS number 937-00-8, is a versatile intermediate in organic synthesis, notably in the development of pharmaceuticals and agrochemicals.[1][2] Its unique properties are attributed to the trifluoromethyl group and the thiol functionality.[1] However, it is classified as a hazardous chemical, being harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling.
| Property | Value |
| Molecular Formula | C7H5F3S[5] |
| Molecular Weight | 178.17 g/mol [2][5] |
| Boiling Point | 62°C (11 torr)[5] |
| Flash Point | 63°C[5] |
| Density | 1.314 g/cm³[5] |
| Vapor Pressure | 1.5 ± 0.3 mmHg at 25°C (Predicted)[5] |
| Refractive Index | 1.49[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves.[6] Nitrile gloves are a suitable option.[7] | To prevent skin contact, as the chemical is harmful upon dermal absorption.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[3] |
| Skin and Body Protection | Wear a lab coat, closed-toe shoes, and appropriate protective clothing.[4][8] | To prevent accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6] | To avoid inhalation of harmful vapors that can cause respiratory tract irritation.[3][9] |
Operational Plan: From Preparation to Disposal
A systematic, step-by-step approach ensures that all safety measures are in place throughout the handling process.
1. Preparation:
-
Ensure that a calibrated chemical fume hood is operational.
-
Verify the accessibility and functionality of the emergency eyewash station and safety shower.[3]
-
Assemble all necessary laboratory equipment and reagents before commencing work.
-
All personnel must be thoroughly trained on the hazards and handling procedures of this compound.
2. Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear the complete set of recommended PPE at all times.
-
Avoid direct contact with the chemical.[3] In case of accidental contact, follow the first-aid measures outlined below.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[4]
-
The substance is air-sensitive and should be kept under an inert gas.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Keep containers tightly sealed.[4]
4. First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek immediate medical attention.[3]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
After Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3]
5. Spill and Disposal Plan:
-
Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.[4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4] Chemical waste should be disposed of through an approved waste disposal plant.[4]
-
Visual Workflow Guides
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows.
References
- 1. Buy this compound | 937-00-8 [smolecule.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(937-00-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Buy Personal Protective Equipment Online - Caulfield Industrial [caulfieldindustrial.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
